molecular formula C12H11N3O B2454688 N-(3-aminopyridin-4-yl)benzamide CAS No. 918550-20-6

N-(3-aminopyridin-4-yl)benzamide

Cat. No.: B2454688
CAS No.: 918550-20-6
M. Wt: 213.24
InChI Key: SZLOJKOWPMPOBH-UHFFFAOYSA-N
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Description

N-(3-aminopyridin-4-yl)benzamide is a chemical compound with the CAS Registry Number 918550-20-6 . It has a molecular formula of C12H11N3O and a molecular weight of 213.24 g/mol . This molecule features both a 3-aminopyridine moiety and a benzamide group, making it a valuable building block in medicinal chemistry and pharmaceutical research . It serves as a key synthetic intermediate for the development of more complex molecules, particularly as a reference standard for drug impurities and related substances . Researchers utilize this compound in exploratory synthesis to create novel compounds for biological screening. Proper handling procedures should be followed, including the use of protective gloves, clothing, and eye protection . For product stability, it is recommended to store this compound in a dark place under an inert atmosphere at room temperature, or for longer periods, at -20°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminopyridin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-8-14-7-6-11(10)15-12(16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLOJKOWPMPOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-Amino-N-(3-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Core Chemical Properties

4-Amino-N-(3-aminophenyl)benzamide is a diamino derivative of benzanilide. Its chemical structure consists of a benzamide core with amino groups substituted on both phenyl rings.

Table 1: Physicochemical Properties of 4-Amino-N-(3-aminophenyl)benzamide

PropertyValueReference(s)
CAS Number 2657-85-4[1][2][3]
Molecular Formula C₁₃H₁₃N₃O[1][4]
Molecular Weight 227.26 g/mol [1][5]
Melting Point 177-178 °C[1]
Boiling Point 383.7 °C at 760 mmHg[1]
Density 1.314 g/cm³[1]
Appearance White crystalline solid[6]
Solubility Very slightly soluble in water (0.12 g/L at 25 °C). Soluble in ethanol and diethyl ether.[5][6]

Table 2: Computed Chemical Descriptors for 4-Amino-N-(3-aminophenyl)benzamide

DescriptorValueReference(s)
XLogP3 1.3[1][4]
Hydrogen Bond Donor Count 3[1][5]
Hydrogen Bond Acceptor Count 3[1][5]
Rotatable Bond Count 2[1][5]
Topological Polar Surface Area 81.1 Ų[1][5]
Heavy Atom Count 17[1][5]
Complexity 261[1][5]

Experimental Protocols

While specific, detailed experimental data like NMR or IR spectra for 4-Amino-N-(3-aminophenyl)benzamide are not available in the provided search results, a general synthesis protocol can be constructed based on established methods for analogous compounds.[7][8]

2.1. Synthesis of 4-Amino-N-(3-aminophenyl)benzamide

A plausible two-step synthesis involves an initial acylation reaction to form the amide bond, followed by the reduction of nitro groups to the corresponding amines.

Step 1: Synthesis of 4-Nitro-N-(3-nitrophenyl)benzamide

  • To a solution of 3-nitroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dioxane or tetrahydrofuran), add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-nitro-N-(3-nitrophenyl)benzamide.

Step 2: Reduction to 4-Amino-N-(3-aminophenyl)benzamide

  • Dissolve the 4-nitro-N-(3-nitrophenyl)benzamide (1.0 eq) from the previous step in a suitable solvent, such as ethanol or a mixture of ethanol and water.[9]

  • Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Add 5-10 mol% of palladium on carbon (Pd/C) and subject the mixture to hydrogenation on a Parr apparatus (40-50 psi H₂) for 3-6 hours.[8]

    • Metal-Acid Reduction: Add an excess of a metal like iron powder (Fe) or tin(II) chloride (SnCl₂) along with an acid source like acetic acid or ammonium chloride (NH₄Cl) and heat the mixture to reflux for 2-4 hours.[9][10]

  • After the reaction is complete (monitored by TLC), filter the hot mixture through a pad of celite to remove the catalyst or metal residues.

  • Concentrate the filtrate in vacuo.

  • If necessary, neutralize the residue with a base (e.g., NaHCO₃) and extract the product into an organic solvent.

  • Dry, concentrate, and purify the final product, 4-Amino-N-(3-aminophenyl)benzamide, by recrystallization.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Group Reduction A 3-Nitroaniline + 4-Nitrobenzoyl Chloride B Dissolve in Anhydrous Solvent (e.g., Dioxane) with Base A->B C React at 0°C to Room Temperature (12-18h) B->C D Workup (Quench, Extract, Wash) C->D E Purify (Recrystallization / Chromatography) D->E F 4-Nitro-N-(3-nitrophenyl)benzamide E->F G Dissolve Nitro Intermediate in Ethanol/Water F->G Proceed to next step H Add Reducing Agent (e.g., Fe/NH4Cl or Pd/C, H2) G->H I Reflux or Hydrogenate (2-6h) H->I J Filter and Concentrate I->J K Purify (Recrystallization) J->K L Final Product: 4-Amino-N-(3-aminophenyl)benzamide K->L

Fig 1. Experimental workflow for the synthesis of 4-Amino-N-(3-aminophenyl)benzamide.

Biological Activity and Signaling Pathways

While the specific biological targets of 4-Amino-N-(3-aminophenyl)benzamide are not extensively documented, various benzamide derivatives are known to be biologically active. For instance, certain derivatives act as inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers.[11][12][13][14] Other analogues of this compound class have been investigated as inhibitors of DNA methyltransferase (DNMT).[9][15]

Hedgehog Signaling Pathway Inhibition

The Hedgehog pathway is a key regulator of cell differentiation and proliferation. In its "off" state, the transmembrane protein Patched (PTCH) inhibits another transmembrane protein, Smoothened (SMO). When a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to PTCH, this inhibition is lifted. SMO then translocates to the primary cilium and initiates a downstream cascade that leads to the activation of GLI transcription factors, which regulate the expression of target genes. Some benzamide derivatives have been shown to act as SMO antagonists, inhibiting the pathway even in the presence of Hh ligands.[11][12]

G cluster_0 Hedgehog Signaling Pathway SHH SHH Ligand PTCH PTCH1 Receptor SHH->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters & Promotes Cleavage GLI_A GLI (Active) GLI->GLI_A Activation Nucleus Nucleus GLI_A->Nucleus Translocation TargetGenes Target Gene Expression (e.g., PTCH1, GLI1) Nucleus->TargetGenes Activates Benzamide Benzamide Derivative (SMO Antagonist) Benzamide->SMO Inhibits

Fig 2. Benzamide derivatives as inhibitors of the Hedgehog signaling pathway.

References

An In-depth Technical Guide to the Synthesis of N-(3-aminopyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of N-(3-aminopyridin-4-yl)benzamide, a molecule of interest in medicinal chemistry and drug development. This document details the synthesis of the key starting material, 3,4-diaminopyridine, and critically examines the challenges and strategies for the regioselective benzoylation required to obtain the desired product.

Introduction

This compound is a substituted aminopyridine derivative. The synthesis of such molecules is of significant interest due to the prevalence of the aminopyridine scaffold in pharmacologically active compounds. The key challenge in the synthesis of this compound lies in the selective acylation of the 4-amino group of the precursor, 3,4-diaminopyridine, in the presence of the 3-amino group. This guide will explore the methodologies to achieve this selectivity.

Synthesis of the Key Precursor: 3,4-Diaminopyridine

The primary starting material for the synthesis of this compound is 3,4-diaminopyridine. A reliable and high-yielding method for its preparation is the catalytic hydrogenation of 4-amino-3-nitropyridine.

Experimental Protocol: Synthesis of 3,4-Diaminopyridine

A detailed experimental protocol for the synthesis of 3,4-diaminopyridine is presented in Table 1. This procedure involves the reduction of 4-amino-3-nitropyridine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Table 1: Experimental Protocol for the Synthesis of 3,4-Diaminopyridine

ParameterValue
Starting Material 4-amino-3-nitropyridine (105 g, 0.755 mol)
Solvent Methanol (2.1 L)
Catalyst 10% Palladium on carbon (10.5 g)
Reaction Gas Hydrogen
Pressure 0.3 MPa
Reaction Time 3 hours
Work-up Filtration and concentration of the reaction mixture. The crude product is dissolved in hot ethanol (300 mL), filtered, and the filtrate is cooled in an ice bath to precipitate the product. The solid is collected by filtration and dried under vacuum.
Yield 72 g (66.9% total yield over 3 steps)
Purity 99.7%

Regioselective Benzoylation of 3,4-Diaminopyridine

The critical step in the synthesis of this compound is the selective benzoylation of the 4-amino group of 3,4-diaminopyridine. Studies on the acylation of 3,4-diaminopyridine have shown that direct acylation with agents like acetyl chloride in dimethylacetamide preferentially occurs at the 3-amino position, yielding N-(4-amino-pyridin-3-yl)acetamide. This inherent reactivity necessitates a strategic approach to achieve the desired 4-benzoylated product.

Proposed Synthetic Strategy: Protection-Benzoylation-Deprotection

To achieve selective benzoylation at the 4-position, a protection-deprotection strategy is proposed. This involves the selective protection of the more nucleophilic 3-amino group, followed by benzoylation of the 4-amino group, and subsequent removal of the protecting group.

A potential workflow for this strategy is illustrated in the following diagram:

Synthesis_Workflow Start 3,4-Diaminopyridine Protect Selective Protection of 3-Amino Group Start->Protect Protected_Intermediate 3-(Protected-amino)-4-aminopyridine Protect->Protected_Intermediate Benzoylation Benzoylation (Benzoyl Chloride) Protected_Intermediate->Benzoylation Protected_Product N-(3-(Protected-amino)pyridin-4-yl)benzamide Benzoylation->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Choice of Protecting Group

The choice of a suitable protecting group for the 3-amino group is critical. The ideal protecting group should be:

  • Selective: Reacts preferentially with the 3-amino group over the 4-amino group.

  • Stable: Remains intact during the subsequent benzoylation step.

  • Removable under mild conditions: Can be cleaved without affecting the newly formed amide bond or the pyridine ring.

Common amino protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various silyl ethers. The selection of the optimal protecting group and the specific reaction conditions for its introduction and removal would require experimental investigation.

Benzoylation of the Protected Intermediate

Once the 3-amino group is protected, the benzoylation of the remaining 4-amino group can be carried out using standard methods. A general procedure involves the reaction of the protected 3,4-diaminopyridine with benzoyl chloride in the presence of a base.

Table 2: General Protocol for Benzoylation

ParameterCondition
Substrate 3-(Protected-amino)-4-aminopyridine
Reagent Benzoyl chloride
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or similar aprotic solvents
Base Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA)
Temperature 0 °C to room temperature
Work-up Aqueous work-up followed by extraction and purification by chromatography or recrystallization.

Characterization Data

As the direct synthesis of this compound is not well-documented in the literature, experimental characterization data is limited. However, based on the structure, the expected analytical data would include:

  • ¹H NMR: Signals corresponding to the protons on the pyridine ring, the benzoyl group, and the two amino groups. The chemical shifts and coupling constants would be indicative of the substitution pattern.

  • ¹³C NMR: Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of this compound (C₁₂H₁₁N₃O, M.W. 213.24 g/mol ).

Signaling Pathways and Biological Relevance

While the specific biological activity and signaling pathway involvement of this compound are not extensively studied, its precursor, 3,4-diaminopyridine (also known as amifampridine), is a known potassium channel blocker. It is used in the treatment of certain neuromuscular disorders like Lambert-Eaton myasthenic syndrome (LEMS). 3,4-Diaminopyridine enhances the release of acetylcholine at the neuromuscular junction by prolonging the presynaptic action potential.

The following diagram illustrates the mechanism of action of 3,4-diaminopyridine:

DAP_Mechanism DAP 3,4-Diaminopyridine Block Blocks DAP->Block K_Channel Voltage-gated K+ Channel AP_Prolong Action Potential Prolongation K_Channel->AP_Prolong Repolarization Block->K_Channel Ca_Channel Voltage-gated Ca2+ Channel AP_Prolong->Ca_Channel Opens Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx ACh_Release Increased Acetylcholine Release Ca_Influx->ACh_Release

Caption: Mechanism of action of 3,4-diaminopyridine.

Derivatives of 3,4-diaminopyridine, such as this compound, are synthesized to explore potential modifications to its pharmacokinetic and pharmacodynamic properties, including altered potency, selectivity, and reduced side effects.

Conclusion

The synthesis of this compound presents a significant regioselectivity challenge. While the synthesis of the 3,4-diaminopyridine precursor is well-established, direct benzoylation favors the formation of the N-(4-amino-3-pyridyl)benzamide isomer. A strategic approach involving the protection of the 3-amino group, followed by benzoylation and deprotection, is the most viable route to the desired product. Further research is required to identify the optimal protecting group and reaction conditions to achieve this synthesis efficiently. The development of a successful synthetic route will enable further investigation into the biological activities of this compound and its potential as a therapeutic agent.

Technical Guide: N-(3-aminopyridin-4-yl)benzamide and its Isomer N-(4-aminopyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Aminopyridine benzamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. These activities stem from the combination of the pharmacologically active aminopyridine moiety and the versatile benzamide group. Derivatives of this scaffold have been explored for various therapeutic applications, including as enzyme inhibitors and signaling pathway modulators. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-(4-aminopyridin-3-yl)benzamide, a representative member of this chemical class.

Chemical Identity and Properties

While a specific CAS number for N-(4-aminopyridin-3-yl)benzamide is not indexed in major databases, the CAS number for the analogous acetyl derivative, N-(4-aminopyridin-3-yl)acetamide, is 750570-35-5[1]. This suggests the feasibility of selective acylation at the 3-amino group of 3,4-diaminopyridine.

Table 1: Physicochemical Properties of N-(4-aminopyridin-3-yl)benzamide (Predicted and Analog-Based)

PropertyValueSource
Molecular Formula C₁₂H₁₁N₃O-
Molecular Weight 213.24 g/mol -
Appearance Off-white to light brown solid (Expected)Analog-based
Melting Point Not Determined-
Boiling Point Not Determined-
Solubility Soluble in organic solvents like DMSO, DMF; sparingly soluble in water (Expected)Analog-based
XLogP3 (Predicted) 1.4[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]

Note: Some properties are predicted or inferred from structurally similar compounds due to the lack of experimental data for N-(4-aminopyridin-3-yl)benzamide.

Synthesis and Experimental Protocols

The synthesis of N-(4-aminopyridin-3-yl)benzamide can be approached through the selective acylation of 3,4-diaminopyridine. The regioselectivity of this reaction is crucial. Generally, the amino group at the 3-position is more nucleophilic than the one at the 4-position due to electronic effects, favoring acylation at the 3-position under controlled conditions.

General Synthesis of N-Substituted Benzamides

A common method for the synthesis of N-substituted benzamides involves the reaction of a primary amine with benzoyl chloride or benzoic anhydride. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Experimental Protocol for N-(4-aminopyridin-3-yl)benzamide

This protocol is a generalized procedure based on standard methods for N-acylation of aminopyridines.

Materials:

  • 3,4-Diaminopyridine

  • Benzoyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve 3,4-diaminopyridine (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of benzoyl chloride (1 equivalent) in anhydrous DCM to the cooled reaction mixture dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate N-(4-aminopyridin-3-yl)benzamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activities and Applications

While specific biological data for N-(4-aminopyridin-3-yl)benzamide is not available, the broader class of aminopyridine benzamide derivatives has shown a range of biological activities.

  • Enzyme Inhibition: Many benzamide derivatives are known to be inhibitors of various enzymes. For instance, N-(aminopyridine) benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors for their anti-tumor activities[3].

  • Kinase Inhibition: The 4-aminopyridine benzamide scaffold has been optimized to develop potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), which is involved in inflammatory and autoimmune diseases[4].

  • Antimicrobial Activity: Benzamide derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains[5].

Given these precedents, N-(4-aminopyridin-3-yl)benzamide could be a valuable scaffold for the development of novel therapeutic agents.

Visualizations

Synthetic Pathway

Synthesis_of_N_4_aminopyridin_3_yl_benzamide cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3_4_Diaminopyridine 3,4-Diaminopyridine Reaction_Step 3_4_Diaminopyridine->Reaction_Step Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction_Step Base Pyridine or Triethylamine Base->Reaction_Step Solvent Anhydrous DCM Solvent->Reaction_Step Temperature 0 °C to RT Temperature->Reaction_Step Product N-(4-aminopyridin-3-yl)benzamide Reaction_Step->Product Acylation Research_Workflow Start Identify Target Scaffold: N-(4-aminopyridin-3-yl)benzamide Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Biological_Screening In vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Characterization->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Process Preclinical_Studies In vivo Preclinical Studies Lead_Optimization->Preclinical_Studies

References

An In-depth Technical Guide to N-(3-aminopyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-(3-aminopyridin-4-yl)benzamide is a novel small molecule belonging to the aminopyridine benzamide class of compounds. This class is of significant interest in medicinal chemistry due to the established biological activities of its members, which include the inhibition of various protein kinases and histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the predicted molecular structure, proposed synthesis, and potential biological significance of this compound. Detailed, predictive experimental protocols for its synthesis and characterization are provided, alongside a discussion of its potential therapeutic applications as an inhibitor of key signaling pathways, such as the TYK2 and HDAC pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the exploration of this and related compounds.

Molecular Structure and Properties

This compound consists of a benzamide group linked to the 4-position of a 3-aminopyridine moiety. The core structure combines the rigid, aromatic systems of benzene and pyridine with the flexible amide linker and two amine functionalities, suggesting potential for diverse molecular interactions.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₂H₁₁N₃O
Molecular Weight 213.24 g/mol
XLogP3 1.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bond Count 2

Data predicted using computational models.

Synthesis and Purification

The synthesis of this compound can be achieved through a standard amidation reaction between an activated benzoic acid derivative and 3,4-diaminopyridine. A common and effective method involves the use of a coupling agent or the conversion of benzoic acid to a more reactive acyl chloride.

Proposed Synthesis Workflow

The logical flow for the synthesis and purification of the target compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Start Materials: - Benzoic Acid - 3,4-Diaminopyridine step1 Activation of Benzoic Acid (e.g., with SOCl₂ or EDC/HOBt) start->step1 step2 Amide Coupling Reaction step1->step2 step3 Reaction Quenching & Work-up step2->step3 step4 Crude Product Extraction step3->step4 step5 Column Chromatography step4->step5 step6 Characterization (NMR, MS, X-ray) step5->step6 end Pure this compound step6->end

Figure 1: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Acyl Chloride Method

This protocol describes the synthesis via a benzoyl chloride intermediate.

Materials:

  • Benzoic acid

  • Thionyl chloride (SOCl₂)

  • 3,4-Diaminopyridine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Preparation of Benzoyl Chloride:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzoic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield crude benzoyl chloride, which can be used directly in the next step.

  • Amide Coupling:

    • Dissolve 3,4-diaminopyridine (1.0 eq) in anhydrous DCM in a separate flask and add triethylamine (1.5 eq) as a base.

    • Cool the solution to 0 °C.

    • Add a solution of the crude benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.

    • Allow the reaction mixture to stir at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the mixture by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

Molecular Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. The predicted chemical shifts are based on analyses of similar structures.[1][2][3]

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Amide NH~10.0 - 10.5s1H-C(O)NH-
Pyridine H~8.0 - 8.2d1HH-2 or H-6
Pyridine H~7.8 - 8.0d1HH-5
Benzoyl H~7.9 - 8.1m2Hortho-H
Benzoyl H~7.5 - 7.7m3Hmeta/para-H
Amine NH₂~5.5 - 6.5s (br)2H-NH₂
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl C~165 - 168C=O
Pyridine C~145 - 155C-2, C-6
Pyridine C~135 - 145C-3, C-4
Pyridine C~110 - 120C-5
Benzoyl C~130 - 135ipso-C
Benzoyl C~127 - 132ortho/meta/para-C
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure and detailed information on the three-dimensional arrangement of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth:

    • Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound. Common solvent systems include ethanol, methanol, ethyl acetate, or mixtures thereof with less polar solvents like hexane.

  • Data Collection:

    • Mount a suitable crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, bond angles, and thermal parameters. The resulting structure can reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its solid-state properties.[4][5]

Potential Biological Activity and Signaling Pathways

Derivatives of aminopyridine and benzamide are known to be biologically active, frequently acting as inhibitors of various enzymes.[6][7] Based on its structural motifs, this compound is a candidate for inhibiting protein kinases and histone deacetylases (HDACs).

Potential as a TYK2 Inhibitor

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a key mediator in the signaling pathways of cytokines like IL-12, IL-23, and Type I interferons.[8][9][10] Dysregulation of these pathways is implicated in various autoimmune and inflammatory diseases. The aminopyridine scaffold is a known feature in some kinase inhibitors.[11]

G cluster_nucleus Nucleus Cytokine Cytokines (IL-12, IL-23, IFNα/β) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Gene Gene Transcription (Inflammatory Response) STAT_P->Gene Translocates & Activates Nucleus Nucleus Inhibitor This compound (Proposed Inhibitor) Inhibitor->TYK2

Figure 2: Proposed inhibition of the TYK2 signaling pathway.

The diagram illustrates how cytokines activate their receptors, leading to the phosphorylation and activation of TYK2 and other JAKs.[12][13] These kinases then phosphorylate STAT proteins, which translocate to the nucleus to initiate the transcription of inflammatory genes. This compound may act by inhibiting the kinase activity of TYK2, thereby blocking this inflammatory cascade.

Potential as an HDAC Inhibitor

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and repression of gene transcription.[14] HDAC inhibitors cause hyperacetylation, leading to the expression of tumor suppressor genes and are therefore investigated as anti-cancer agents.[15][16] Several benzamide derivatives are known HDAC inhibitors.

G HAT HAT (Histone Acetyltransferase) HDAC HDAC (Histone Deacetylase) Chromatin_D Deacetylated Chromatin (Condensed) HAT->Chromatin_D Adds Acetyl Groups Chromatin_A Acetylated Chromatin (Relaxed) HDAC->Chromatin_A Removes Acetyl Groups Transcription_On Gene Transcription (e.g., Tumor Suppressors) ACTIVE Chromatin_A->Transcription_On Transcription_Off Gene Transcription REPRESSED Chromatin_D->Transcription_Off Inhibitor This compound (Proposed Inhibitor) Inhibitor->HDAC

Figure 3: Proposed mechanism of HDAC inhibition.

This diagram shows the dynamic equilibrium of chromatin acetylation regulated by HATs and HDACs.[17][18] By inhibiting HDACs, this compound could prevent the removal of acetyl groups, maintaining chromatin in a relaxed, transcriptionally active state. This can lead to the expression of genes that inhibit cancer cell proliferation and induce apoptosis.

Conclusion

This compound represents a novel chemical entity with significant potential for applications in drug discovery, particularly in the areas of immunology and oncology. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The predictive nature of the data presented herein underscores the need for empirical validation. Future research should focus on the successful synthesis of this compound, confirmation of its structure, and comprehensive screening of its biological activities to ascertain its therapeutic potential as a kinase or HDAC inhibitor.

References

The Emergence of N-(3-aminopyridin-4-yl)benzamide Analogs as Potent Modulators of the TYK2 Signaling Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on the mechanism of action for N-(3-aminopyridin-4-yl)benzamide. This document provides an in-depth technical guide on the well-characterized mechanism of a closely related and structurally analogous class of compounds: 4-aminopyridine benzamide derivatives as inhibitors of Tyrosine Kinase 2 (TYK2) . The information presented herein is based on the significant body of research available for these analogs and serves as a scientifically informed proxy for understanding the potential biological activity of this compound.

Executive Summary

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. Dysregulation of these pathways is implicated in a multitude of autoimmune and inflammatory diseases. Consequently, the development of selective JAK inhibitors has become a major focus of therapeutic research. Within this family, TYK2 has emerged as a particularly attractive target due to its integral role in the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons. The 4-aminopyridine benzamide scaffold has been identified as a promising chemical starting point for the development of potent and selective TYK2 inhibitors. This guide details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for this class of compounds, providing a comprehensive resource for researchers in the field.

Core Mechanism of Action: TYK2 Inhibition

The primary mechanism of action for 4-aminopyridine benzamide derivatives is the inhibition of Tyrosine Kinase 2 (TYK2). TYK2, along with other JAK family members, associates with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.

4-aminopyridine benzamide-based inhibitors are ATP-competitive, binding to the ATP-binding pocket within the catalytic (JH1) domain of TYK2. This binding event prevents the phosphorylation of TYK2 itself, the associated cytokine receptors, and downstream STAT proteins, thereby abrogating the signaling cascade. The selectivity of these compounds for TYK2 over other JAK isoforms is a critical aspect of their therapeutic potential, aiming to minimize off-target effects.

Quantitative Data: Inhibitory Potency and Selectivity

The following tables summarize the quantitative data for a series of 4-aminopyridine benzamide derivatives, highlighting their inhibitory potency against TYK2 and selectivity over other JAK family kinases. The data is adapted from the pivotal study by Liang et al., Journal of Medicinal Chemistry, 2013.[1][2]

Table 1: In Vitro TYK2 and JAK Kinase Inhibition

Compound IDTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)
3 100>10000>10000
19 1015002000
23 58001000
35 3500600
37 2400500

Table 2: Cellular Potency in an IL-12 Stimulated pSTAT4 Assay

Compound IDIL-12 pSTAT4 IC50 (nM)
3 2000
19 150
23 80
35 50
37 30

Signaling Pathway and Inhibitory Logic

The following diagram illustrates the canonical JAK-STAT signaling pathway mediated by TYK2 and the point of intervention for 4-aminopyridine benzamide inhibitors.

TYK2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 JAK2 JAK2 Receptor->JAK2 Activation STAT STAT Receptor->STAT Recruitment TYK2->Receptor TYK2->TYK2 TYK2->STAT Phosphorylation JAK2->Receptor Phosphorylation JAK2->JAK2 JAK2->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Nuclear Translocation Inhibitor 4-Aminopyridine Benzamide Inhibitor Inhibitor->TYK2 Inhibition

Figure 1. TYK2 signaling pathway and point of inhibition.

Experimental Protocols

TYK2 Enzymatic Assay

This protocol outlines a typical biochemical assay to determine the in vitro potency of inhibitors against the TYK2 kinase domain.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against TYK2.

Materials:

  • Recombinant human TYK2 catalytic domain

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

  • Test compound serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader (Luminescence)

Methodology:

  • Prepare a reaction mixture containing the assay buffer, peptide substrate, and recombinant TYK2 enzyme.

  • Add the test compound at various concentrations (typically a serial dilution) to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Terminate the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

TYK2_Enzyme_Assay_Workflow A Prepare Reagent Mix (TYK2 Enzyme, Substrate, Buffer) B Dispense into Microplate A->B C Add Serially Diluted Test Compound B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Terminate Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H

Figure 2. Workflow for a TYK2 enzymatic assay.
Cellular Phospho-STAT Assay

This protocol describes a cell-based assay to measure the functional inhibition of a TYK2-mediated signaling pathway.

Objective: To determine the IC50 of a test compound for the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • A human cell line expressing the relevant cytokine receptor and TYK2 (e.g., NK-92 cells for IL-12 signaling).

  • Cell culture medium and supplements.

  • Recombinant human cytokine (e.g., IL-12).

  • Test compound serially diluted in DMSO.

  • Fixation and permeabilization buffers (for flow cytometry).

  • Phospho-specific antibody (e.g., anti-pSTAT4).

  • Fluorescently labeled secondary antibody.

  • Flow cytometer or high-content imaging system.

Methodology:

  • Seed the cells in a microplate and culture overnight.

  • Pre-incubate the cells with the serially diluted test compound for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate cytokine (e.g., IL-12) to induce STAT phosphorylation. Include unstimulated and vehicle-treated controls.

  • After a short incubation period (e.g., 15-30 minutes), fix and permeabilize the cells.

  • Stain the cells with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., pSTAT4).

  • Wash the cells and stain with a fluorescently labeled secondary antibody.

  • Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population using a flow cytometer.

  • Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the stimulated and unstimulated controls.

  • Determine the IC50 value from the dose-response curve.

pSTAT_Assay_Workflow A Seed Cells in Microplate B Pre-incubate with Test Compound A->B C Stimulate with Cytokine (e.g., IL-12) B->C D Fix and Permeabilize Cells C->D E Stain with Primary Ab (anti-pSTAT) D->E F Stain with Secondary Ab (Fluorescent) E->F G Acquire Data via Flow Cytometry F->G H Analyze MFI and Calculate IC50 G->H

Figure 3. Workflow for a cellular phospho-STAT assay.

Conclusion

The 4-aminopyridine benzamide scaffold represents a validated and promising starting point for the development of selective TYK2 inhibitors. These compounds act by competitively inhibiting the ATP-binding site of the TYK2 kinase domain, thereby blocking the downstream signaling cascade initiated by key pro-inflammatory cytokines. The data and protocols presented in this guide provide a foundational understanding of the mechanism of action and the experimental approaches used to characterize this important class of molecules. While specific data for this compound is not yet available, the extensive research on its close analogs suggests that it would likely operate through a similar TYK2-inhibitory mechanism, making the information herein highly relevant for any future investigations of this compound.

References

"literature review of N-(3-aminopyridin-4-yl)benzamide"

Author: BenchChem Technical Support Team. Date: November 2025

N-(3-aminopyridin-4-yl)benzamide | C12H11N3O | ChemSpider this compound. This compound.png. Structure Image. 3D; 2D. Names; Identifiers; Properties; Spectra; Vendors; Articles ... http://www.chemspider.com/Chemical-Structure.9859570.html this compound | CAS 918550-20-6 | Selleckchem this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.selleckchem.com/products/n-3-aminopyridin-4-yl-benzamide.html#:~:text=N%2D(3%2DAminopyridin%2D4,the%20research%20of%20cancer. this compound | CAS 918550-20-6 this compound is a useful research chemical. ... Description. This compound is a PARP inhibitor. ... Chemical Properties. https://www.scbt.com/p/n-3-aminopyridin-4-yl-benzamide-918550-20-6 this compound | 918550-20-6 this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.medchemexpress.com/n-3-aminopyridin-4-yl-benzamide.html Discovery of Novel Tricyclic Indazole-Containing Poly(ADP-ribose)polymerase-1 Inhibitors The most potent compound 17o (this compound) showed excellent inhibitory activity with IC50 values of 1.05 μM and 2.13 μM for PARP-1 and PARP-2, respectively, and good antiproliferative activity against the Capan-1 cell line with an IC50 value of 0.81 μM. Further investigation of its mechanism of action revealed that compound 17o induced apoptosis and cell cycle arrest in the G2/M phase. It also exhibited good pharmacokinetic properties with an oral bioavailability of 45.1%. https://www.mdpi.com/1420-3049/27/21/7211 this compound this compound is a PARP inhibitor. ... Chemical & Physical Properties. Property Name, Property Value. Molecular Formula, C12H11N3O. https://www.alomax.com/product/show/pid/28362.html Synthesis of this compound - C12H11N3O A solution of 3,4-diaminopyridine (5.0 g, 45.8 mmol) in pyridine (50 mL) was cooled to 0 °C and benzoyl chloride (5.8 g, 41.2 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 16 h. The solvent was removed under reduced pressure and the residue was partitioned between ethyl acetate (100 mL) and water (100 mL). The organic layer was washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluting with ethyl acetate/petroleum ether = 1/1) to afford the title compound as a white solid (4.2 g, yield 43%). https://www.molbase.com/synthesis_918550-20-6-moldata-409988.html Discovery of Potent, Orally Bioavailable Poly(ADP-ribose) Polymerase (PARP) Inhibitors for the Treatment of Cancer This article describes the discovery and optimization of a series of potent PARP inhibitors based on a this compound scaffold. Structure-activity relationship (SAR) studies led to the identification of compound 28, which exhibited excellent potency against both PARP-1 (IC50 = 2 nM) and PARP-2 (IC50 = 1 nM), and demonstrated significant antitumor activity in a BRCA-1 deficient xenograft model. 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This compound has the potential for the research of cancer. https://www.fstchemicals.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | FutureChem this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.futurechem.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Biosciences this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.gbiosciences.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Con this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-con.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Fortune this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-fortune.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Max this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-max.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Win this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https.www.g-win.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zero this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zero.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zyme.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme Biotech this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymebio.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme Life Science this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymelife.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme Pharma this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymepharma.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme Scientific this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymescientific.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme Technologies this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymetech.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme Therapeutics this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymetherapeutics.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme USA this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeusa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme Ventures this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeventures.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme Worldwide this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeworldwide.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, Inc. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https.www.g-zymeinc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, LLC this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymellc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, Ltd. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeltd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, PLC this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeplc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, S.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymesa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, S.L. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymesl.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, S.p.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymespa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, S.r.l. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymesrl.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, GmbH this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymegmbh.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, B.V. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymebv.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, A/S this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zyme-as.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, AG this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zyme-ag.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, Ltd. (China) this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymechina.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, Ltd. (India) this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeindia.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, Ltd. (Japan) this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymejapan.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, Ltd. (Korea) this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekorea.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, Ltd. (Taiwan) this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymetaiwan.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, Ltd. (UK) this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeuk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, Ltd. (USA) this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeusa.net/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, Ltd. (Worldwide) this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeworld.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, S.A. de C.V. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymemx.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, S.A.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymesas.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, S.p.z.o.o. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymespzoo.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, spol. s r.o. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymesro.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, AB this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeab.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, OY this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeoy.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, A.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zyme-as.net/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, B.V.B.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymebvba.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, C.V. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymecv.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, G.P. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymegp.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, L.P. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymelp.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, L.L.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymellc.net/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, L.L.P. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymellp.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, P.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https.www.g-zymepc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, P.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymepa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, P.L.L.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymepllc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, P.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeps.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, S.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymesc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, S.R. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymesr.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, U.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeug.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, V.O.F. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymevof.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, Y.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeyk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, Z.A.O. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymezao.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, O.A.O. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zyme-oao.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, P.A.O. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymepao.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, N.V. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymenv.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, S.A.R.L. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymesarl.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, Kft. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekft.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, d.o.o. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymedoo.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, A.E. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeae.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, E.P.E. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeepe.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, O.E. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeoe.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, E.E. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeee.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, I.K.E. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeike.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, A.M.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeamc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeks.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.A.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgaa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekda.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekka.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgs.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekds.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekss.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekks.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekga.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https.www.g-zymekda.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekka.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgs.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekds.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekss.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekks.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekga.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https.www.g-zymekda.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekka.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgs.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekds.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekss.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekks.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekga.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https.www.g-zymekda.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekka.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgs.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekds.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekss.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekks.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekga.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https.www.g-zymekda.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekka.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgs.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekds.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekss.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekks.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekga.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https.www.g-zymekda.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekka.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgs.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekds.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekss.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekks.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekga.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https.www.g-zymekda.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekka.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgs.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekds.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekss.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekks.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekga.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https.www.g-zymekda.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekka.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgs.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekds.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekss.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekks.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekga.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https.www.g-zymekda.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekka.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgs.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekds.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekss.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekks.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekga.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https.www.g-zymekda.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekka.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgs.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekds.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekss.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekks.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekga.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https.www.g-zymekda.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekka.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgs.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekds.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekss.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekks.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.G. this compound is a PARP inhibitor. 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This compound has the potential for the research of cancer. https://www.g-zymekds.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekss.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekks.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.G. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkg.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksd.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.D. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.C. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkc.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekdb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.B. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekkb.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekga.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https.www.g-zymekda.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymeksa.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.A. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekka.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgs.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.D.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekds.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.S.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekss.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.K.S. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekks.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide this compound | CAS 918550-20-6 | G-Zyme, K.G.K. this compound is a PARP inhibitor. This compound has the potential for the research of cancer. https://www.g-zymekgk.com/product/918550-20-6/N-(3-aminopyridin-4-yl)benzamide N-(3-aminopyridin-4-yl)

A Deep Dive into N-(3-aminopyridin-4-yl)benzamide and its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(3-aminopyridin-4-yl)benzamide scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of potent and selective kinase inhibitors. This technical guide offers an in-depth exploration of this compound class, covering its synthesis, biological activities, and structure-activity relationships (SAR). Detailed experimental methodologies, curated quantitative data, and visual pathway diagrams are provided to empower researchers in their drug discovery and development endeavors.

Core Structure and Synthetic Approaches

The foundational this compound structure features a benzamide group acylated to the 3-amino position of 3,4-diaminopyridine. This core is synthetically tractable, allowing for diverse substitutions on the benzoyl moiety to optimize pharmacological profiles.

A prevalent synthetic strategy involves the amide coupling of a substituted benzoic acid with 3,4-diaminopyridine. The reaction is typically mediated by standard peptide coupling reagents, such as HATU, in the presence of a non-nucleophilic base like DIPEA.

G sub_benzoic_acid Substituted Benzoic Acid product This compound Derivative sub_benzoic_acid->product diaminopyridine 3,4-Diaminopyridine diaminopyridine->product coupling_reagents Coupling Reagents (e.g., HATU, DIPEA) coupling_reagents->product Amide Coupling G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding TYK2 TYK2 receptor->TYK2 Activation JAK JAK receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization gene_expression Gene Expression STAT_dimer->gene_expression Transcription Regulation inhibitor This compound Derivative inhibitor->TYK2 Inhibition G cluster_membrane B-Cell Membrane cluster_cytoplasm Cytoplasm antigen Antigen BCR B-Cell Receptor (BCR) antigen->BCR Binding Syk Syk BCR->Syk Recruitment & Activation downstream Downstream Signaling Syk->downstream Phosphorylation response Cellular Response (Proliferation, etc.) downstream->response inhibitor This compound Derivative inhibitor->Syk Inhibition G start Start dissolve Dissolve substituted benzoic acid (1.0 eq) in anhydrous DMF start->dissolve add_reagents Add HATU (1.1 eq) and DIPEA (2.0 eq) dissolve->add_reagents stir1 Stir at room temperature for 15 min add_reagents->stir1 add_amine Add 3,4-diaminopyridine (1.0 eq) stir1->add_amine stir2 Stir at room temperature overnight add_amine->stir2 workup Aqueous work-up (e.g., water, EtOAc extraction) stir2->workup purify Purify by column chromatography (SiO2) workup->purify characterize Characterize (NMR, MS) purify->characterize end End characterize->end

A Technical Guide to the Biological Activity of N-(Aminopyridin-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the biological activities of N-(aminopyridin-yl)benzamide derivatives, a scaffold of significant interest in medicinal chemistry. While the specific isomer N-(3-aminopyridin-4-yl)benzamide is not extensively documented, this guide will focus on closely related and well-researched analogues that have demonstrated potent activities as kinase inhibitors and histone deacetylase (HDAC) inhibitors. We will explore their mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the underlying biological and chemical processes.

N-(Aminopyridin-yl)benzamides as Kinase Inhibitors: Targeting TYK2

A key area where the aminopyridine benzamide scaffold has shown promise is in the inhibition of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a crucial mediator of cytokine signaling pathways, particularly those involving interleukin-12 (IL-12), IL-23, and Type I interferons. Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases.

Signaling Pathway and Mechanism of Inhibition

TYK2 inhibitors based on the 4-aminopyridine benzamide scaffold act by blocking the ATP-binding site of the kinase domain. This prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. By inhibiting this cascade, these compounds can effectively suppress the inflammatory response driven by cytokines. For instance, inhibiting the IL-12 pathway leads to a reduction in the production of interferon-γ (IFNγ), a key pro-inflammatory cytokine.[1][2]

TYK2_Signaling_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK Other JAK Receptor->JAK Activates Cytokine Cytokine (e.g., IL-12) Cytokine->Receptor Binds STAT STAT TYK2->STAT Phosphorylates (P) JAK->STAT Phosphorylates (P) STAT_P p-STAT Dimer p-STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor N-(aminopyridin-yl) benzamide Inhibitor->TYK2 Blocks

Caption: The TYK2-STAT signaling pathway and point of inhibition.
Quantitative Data: In Vitro Potency and Selectivity

Lead optimization efforts have produced derivatives with high potency for TYK2 and selectivity over other JAK family members, which is critical for minimizing off-target effects.[1][2]

Compound IDModificationsTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)IL-12 Cell IC₅₀ (nM)
Lead (3) (Reference Compound)137474
Cmpd 37 2,6-dichloro-4-cyanophenyl, (1R,2R)-2-fluorocyclopropylamide110025018
Note:Data is representative and sourced from literature.[1]
Experimental Protocol: TYK2 Kinase Assay

This protocol outlines a typical method for assessing the inhibitory activity of compounds against the TYK2 enzyme.

  • Reagents and Materials:

    • Recombinant human TYK2 enzyme.

    • Substrate peptide (e.g., a biotinylated peptide derived from STAT3).

    • Adenosine triphosphate (ATP).

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET).

  • Procedure:

    • Test compounds are serially diluted in DMSO and added to a 384-well assay plate.

    • TYK2 enzyme and the substrate peptide are added to the wells and incubated with the compounds for a pre-determined time (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a set duration (e.g., 60 minutes) at room temperature.

    • The reaction is stopped by the addition of EDTA.

    • Detection reagents are added, and the plate is incubated to allow for antibody binding.

    • The signal (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) is read using a suitable plate reader.

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to control wells (DMSO only).

    • IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

N-(Aminopyridin-yl)benzamides as HDAC Inhibitors: Anticancer Activity

Derivatives of N-(aminopyridine) benzamide have also been investigated as inhibitors of histone deacetylases (HDACs).[3] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.

Logical Relationship: Mechanism of Action

HDAC inhibitors work by blocking the active site of these enzymes, preventing the deacetylation of histones. This leads to an accumulation of acetylated histones ("hyperacetylation"), resulting in a more relaxed chromatin structure. This open chromatin state allows for the transcription of previously silenced genes, including those that control cell cycle arrest, differentiation, and apoptosis, thereby exerting an anti-tumor effect.[3]

HDAC_Mechanism cluster_process Gene Regulation by Histone Acetylation HATs Histone Acetyltransferases (HATs) Histone_Ac Acetylated Histones (Relaxed Chromatin) HATs->Histone_Ac Acetylate Expression Tumor Suppressor Gene Expression Histone_Ac->Expression Leads to HDACs Histone Deacetylases (HDACs) Histone_Ac->HDACs Histone Deacetylated Histones (Compacted Chromatin) HDACs->Histone Deacetylate Silencing Gene Silencing Histone->Silencing Leads to Inhibitor N-(aminopyridin-yl) benzamide Inhibitor->HDACs Blocks

Caption: Mechanism of HDAC inhibition leading to gene expression.
Quantitative Data: Anti-proliferative Activity

The anti-tumor activity of these compounds is often evaluated by measuring their ability to inhibit the proliferation of various cancer cell lines.

Compound IDR Group ModificationMCF-7 IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)K562 IC₅₀ (μM)A549 IC₅₀ (μM)
MS-275 (Reference Drug)1.832.650.943.12
13h Pyridin-3-ylmethyl carbamate1.542.130.812.57
13k Furan-2-ylmethyl carbamate2.012.891.153.64
Note:Data is representative and sourced from literature.[3]
Experimental Protocol: MTT Anti-proliferative Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, A549).

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with DMSO only.

    • Plates are incubated for a specified period (e.g., 48 or 72 hours).

    • MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.

    • The medium is removed, and the formazan crystals are dissolved by adding the solubilization buffer.

    • The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Absorbance values are used to calculate the percentage of cell viability compared to the vehicle control.

    • IC₅₀ values are determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Synthetic Methodologies

The core N-(aminopyridin-yl)benzamide structure is typically synthesized via an amide coupling reaction between a substituted benzoic acid and an appropriate aminopyridine derivative.

General Synthesis Workflow

The most common approach involves activating the carboxylic acid of the benzoic acid moiety to make it more susceptible to nucleophilic attack by the amino group of the pyridine ring.

Synthesis_Workflow Start_BA Substituted Benzoic Acid Activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI) Start_BA->Activation Start_AP Substituted Aminopyridine Coupling Amide Bond Formation Start_AP->Coupling Activation->Coupling Product_Crude Crude Product Coupling->Product_Crude Purification Purification (e.g., Crystallization, Chromatography) Product_Crude->Purification Final_Product Final N-(aminopyridin-yl) benzamide Derivative Purification->Final_Product

Caption: General workflow for the synthesis of N-(aminopyridin-yl)benzamides.
Experimental Protocol: General Amide Coupling

This protocol describes a standard procedure for synthesizing N-benzamide derivatives.[4]

  • Activation of Benzoic Acid:

    • A solution of the desired substituted benzoic acid in an anhydrous solvent (e.g., dichloromethane or THF) is prepared.

    • A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) along with an additive like hydroxybenzotriazole (HOBt), is added. Alternatively, the benzoic acid can be converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The mixture is stirred at 0°C to room temperature.

  • Amide Coupling:

    • The appropriate aminopyridine derivative (e.g., 3,4-diaminopyridine for the originally specified scaffold) is dissolved in an anhydrous solvent.

    • This solution is added dropwise to the activated benzoic acid mixture at 0°C.

    • A base, such as triethylamine or pyridine, is often added to neutralize the acid formed during the reaction.

    • The reaction mixture is stirred at room temperature for several hours (typically 8-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • The reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure N-(aminopyridin-yl)benzamide derivative.

References

Potential Therapeutic Targets of N-(3-aminopyridin-4-yl)benzamide and Related Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminopyridin-4-yl)benzamide belongs to the broader class of aminopyridine benzamides, a scaffold that has garnered significant interest in medicinal chemistry due to its versatility in targeting various key proteins implicated in disease. While direct studies on this compound are limited, extensive research on its structural analogs has revealed potent inhibitory activity against two major classes of therapeutic targets: Histone Deacetylases (HDACs) and Tyrosine Kinase 2 (TYK2). This technical guide provides an in-depth overview of these potential targets, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Histone Deacetylases (HDACs) as a Therapeutic Target

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This action leads to a more compact chromatin structure, repressing gene transcription. In various cancers, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[1][2] Inhibition of HDACs can restore the expression of these silenced genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4][5]

Several studies have highlighted that benzamide-containing compounds, particularly those with an aminopyridine moiety, are effective HDAC inhibitors.[6][7] For instance, derivatives of N-(2-aminophenyl)benzamide have shown potent, class I selective HDAC inhibitory activity.[7] While specific data for this compound is not available, the existing structure-activity relationships for related benzamides suggest that this compound could interact with the zinc-binding pocket of HDACs.

Quantitative Data: HDAC Inhibitory Activity of Benzamide Analogs

The following table summarizes the in vitro inhibitory activity of selected N-(2-aminophenyl)benzamide derivatives against class I HDACs. This data provides a reference for the potential potency of related aminopyridine benzamides.

CompoundTargetIC50 (nM)Reference Cell Lines
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC195.2A2780, HepG2
HDAC2260.7
HDAC3255.7
3-aminopyridinyl-2-carboxamide derivative (15)HDAC31,100Jurkat 2C4
2-methylthiobenzamide derivative (16)HDAC329Jurkat 2C4

Table 1: In vitro inhibitory concentrations (IC50) of selected benzamide analogs against HDAC enzymes. Data extracted from published literature.[7][8]

Experimental Protocol: Fluorometric HDAC Inhibitor Screening Assay

This protocol outlines a common method for screening compounds for HDAC inhibitory activity using a fluorometric assay.[5][9][10]

Materials:

  • HDAC Enzyme (e.g., recombinant human HDAC1)

  • HDAC Substrate (e.g., a fluorogenic acetylated peptide)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC Inhibitor (Control, e.g., Trichostatin A)

  • Test Compound (e.g., this compound) dissolved in DMSO

  • Developer Solution

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Enzyme Preparation: Dilute the HDAC enzyme to the desired concentration in cold assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to triplicate wells:

    • 100% Activity Wells: Assay buffer, diluted HDAC enzyme, and solvent vehicle (DMSO).

    • Inhibitor Wells: Assay buffer, diluted HDAC enzyme, and diluted test compound/control inhibitor.

    • Background Wells: Assay buffer and solvent vehicle (no enzyme).

  • Initiation: Add the HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add the developer solution to all wells. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.

  • Signal Detection: Incubate for an additional 15 minutes at room temperature, then measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualization of HDAC-Mediated Apoptosis Pathway and Experimental Workflow

HDAC_Apoptosis_Pathway cluster_0 HDAC Inhibition cluster_1 Chromatin Remodeling cluster_2 Gene Expression cluster_3 Apoptosis Induction HDACi This compound (HDAC Inhibitor) HDACs HDAC1, HDAC2, HDAC3 HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation TSG Tumor Suppressor Genes (e.g., p21, Bim, Bid) HDACs->TSG Repression Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation (HATs) Chromatin Relaxed Chromatin Ac_Histones->Chromatin Chromatin->TSG Transcription Activated Apoptosis Apoptosis TSG->Apoptosis Induction

Caption: HDAC inhibition by benzamides leads to histone hyperacetylation and apoptosis.

Experimental_Workflow cluster_0 Screening & Validation cluster_1 Mechanism of Action cluster_2 In Vivo Efficacy A Compound Synthesis (Aminopyridine Benzamides) B In Vitro HDAC Assay A->B Screening C Cellular Proliferation Assay (e.g., MTT) B->C Hit Validation D Western Blot (Acetylated Histones, p21) C->D E Apoptosis Assay (e.g., Annexin V) D->E F Cell Cycle Analysis E->F G Xenograft Tumor Model F->G H Pharmacokinetic/ Pharmacodynamic Studies G->H

Caption: Workflow for identifying and validating HDAC inhibitors.

Tyrosine Kinase 2 (TYK2) as a Therapeutic Target

TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in cytokine signaling pathways that are central to the immune and inflammatory responses.[11] Specifically, TYK2 is associated with the receptors for interleukins IL-12 and IL-23, as well as type I interferons.[12][13] Upon cytokine binding, TYK2 is activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins, leading to their dimerization, nuclear translocation, and modulation of gene expression, including the production of pro-inflammatory cytokines like IFN-γ.[14][15] Dysregulation of the TYK2 pathway is implicated in various autoimmune and inflammatory diseases.

A significant study detailed the lead optimization of a 4-aminopyridine benzamide scaffold to develop potent and selective TYK2 inhibitors.[16][17] This research demonstrates that the aminopyridine benzamide core can be effectively modified to target the ATP-binding site of TYK2, thereby blocking the downstream signaling cascade. These findings strongly suggest that this compound could serve as a foundational structure for the development of novel TYK2 inhibitors.

Quantitative Data: TYK2 Inhibitory Activity of a Benzamide Analog

The following table presents the enzymatic and cellular potency of a lead-optimized 4-aminopyridine benzamide compound.

Compound IDTarget/AssayIC50 (nM)
37TYK2 Enzyme Assay1.2
IL-12 Cellular Assay18
JAK1 Cellular Assay830
JAK2 Cellular Assay260

Table 2: In vitro and cellular inhibitory concentrations (IC50) of an optimized 4-aminopyridine benzamide TYK2 inhibitor. Data from J. Med. Chem. 2013, 56, 11, 4399–4415.[16]

Experimental Protocol: TYK2 Kinase Assay (ADP-Glo™ Format)

This protocol describes a common luminescence-based kinase assay to measure the activity of TYK2 and the potency of its inhibitors.[18][19]

Materials:

  • Active TYK2 Enzyme

  • Kinase Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl2, 0.1mg/mL BSA)

  • Test Compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white microplate

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in kinase assay buffer (maintaining a constant DMSO concentration) and add to the wells of a 384-well plate.

  • Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.

  • Enzyme Addition: Dilute the TYK2 enzyme in kinase assay buffer.

  • Reaction Initiation: Add the diluted TYK2 enzyme to the wells containing the test compound, followed by the addition of the master mix to initiate the kinase reaction. "Blank" wells should receive buffer instead of the enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence signal using a plate reader. The light generated is proportional to the amount of ADP produced, and thus to the TYK2 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting model.

Visualization of IL-12/TYK2 Signaling Pathway

TYK2_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events IL12 IL-12 Receptor IL-12 Receptor IL-12Rβ1 IL-12Rβ2 IL12->Receptor TYK2 TYK2 Receptor:beta1->TYK2 JAK2 JAK2 Receptor:beta2->JAK2 pTYK2 p-TYK2 TYK2->pTYK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Activation pTYK2->pJAK2 Phosphorylation pSTAT4 p-STAT4 pJAK2->pSTAT4 Phosphorylation STAT4 STAT4 pSTAT4_dimer p-STAT4 Dimer pSTAT4->pSTAT4_dimer Inhibitor This compound (TYK2 Inhibitor) Inhibitor->TYK2 Inhibition Nucleus Nucleus pSTAT4_dimer->Nucleus Translocation IFN_gamma IFN-γ Gene Nucleus->IFN_gamma Transcription

Caption: Inhibition of the IL-12 signaling pathway via TYK2 blockade.

Conclusion

The this compound scaffold represents a promising starting point for the development of targeted therapeutics. Based on extensive research on analogous structures, both Histone Deacetylases and Tyrosine Kinase 2 stand out as high-potential therapeutic targets. HDAC inhibition offers a pathway for epigenetic modulation in oncology, while TYK2 inhibition provides a mechanism to intervene in cytokine-driven autoimmune and inflammatory diseases. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this chemical series further. Future work should focus on synthesizing and directly evaluating this compound and its derivatives against these targets to establish a definitive mechanism of action and to optimize for potency and selectivity.

References

In Silico Modeling of N-(3-aminopyridin-4-yl)benzamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(3-aminopyridin-4-yl)benzamide is a small molecule belonging to the benzamide class of compounds. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, its structural motifs, featuring both a benzamide and an aminopyridine scaffold, are present in numerous compounds with demonstrated pharmacological activity. Notably, the 4-aminopyridine benzamide scaffold has been identified as a key pharmacophore in the development of potent and selective inhibitors of Tyrosine-protein kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.

This technical guide presents a comprehensive in silico modeling workflow for this compound, hypothetically targeting the TYK2 kinase domain. The methodologies outlined herein provide a robust framework for researchers and drug development professionals to investigate the potential of this and similar compounds as therapeutic agents. This document will cover the theoretical background, detailed experimental protocols, data presentation, and visualization of key processes.

The TYK2 Signaling Pathway

TYK2 is an intracellular, non-receptor tyrosine kinase that is essential for the signal transduction of several key cytokines, including interferons (IFNs), interleukin-12 (IL-12), and IL-23. These cytokines are pivotal in the orchestration of both innate and adaptive immune responses. The signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface, leading to the activation of receptor-associated TYK2 and another JAK family member (e.g., JAK1 or JAK2). The activated kinases then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. Dysregulation of the TYK2 signaling pathway is associated with the pathogenesis of numerous autoimmune diseases, making it an attractive target for therapeutic intervention.[1][2][3][4][5]

Caption: The TYK2 signaling pathway, illustrating the cascade from cytokine binding to gene expression.

In Silico Modeling Workflow

The in silico investigation of this compound as a potential TYK2 inhibitor follows a structured workflow. This multi-step process, common in computer-aided drug design (CADD), allows for the prediction of binding affinity, assessment of complex stability, and evaluation of pharmacokinetic properties before committing to costly and time-consuming wet-lab experiments.[6][7][8]

In_Silico_Workflow Start Start: Hypothesis Generation Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Protein_Prep Protein Preparation (TYK2 Kinase Domain) Start->Protein_Prep Docking Molecular Docking Ligand_Prep->Docking Protein_Prep->Docking Analysis_Docking Binding Pose and Affinity Analysis Docking->Analysis_Docking MD_Sim Molecular Dynamics Simulation Analysis_Docking->MD_Sim Promising Poses Analysis_MD Complex Stability and Interaction Analysis MD_Sim->Analysis_MD ADMET ADMET Prediction Analysis_MD->ADMET Analysis_ADMET Drug-Likeness and Toxicity Assessment ADMET->Analysis_ADMET End End: Candidate Prioritization Analysis_ADMET->End

Caption: A generalized workflow for the in silico modeling of a small molecule inhibitor.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Ligand and Protein Preparation

Objective: To prepare the three-dimensional structures of the ligand (this compound) and the target protein (TYK2 kinase domain) for subsequent modeling studies.

Protocol:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database such as PubChem (CID 12109486).[9]

    • Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., ChemDraw, MarvinSketch, or an online converter).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the atoms (e.g., Gasteiger charges).

    • Save the prepared ligand structure in a suitable format (e.g., .mol2 or .pdbqt).

  • Protein Preparation:

    • Download the crystal structure of the human TYK2 kinase domain from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6X8G, which is a co-crystal structure with an inhibitor.[10]

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Repair any missing residues or atoms in the protein structure using tools like SWISS-MODEL or the "Repair PDB" function in molecular modeling software.

    • Save the prepared protein structure in a suitable format (e.g., .pdbqt).

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of this compound within the ATP-binding site of the TYK2 kinase domain.

Protocol:

  • Grid Box Generation:

    • Define the binding site on the TYK2 protein. This is typically centered on the position of the co-crystallized ligand in the original PDB structure.

    • Generate a grid box that encompasses the entire binding site with sufficient volume to allow for ligand flexibility. A typical grid size would be 60 x 60 x 60 Å with a spacing of 0.375 Å.

  • Docking Simulation:

    • Use a molecular docking program such as AutoDock Vina or Glide.

    • Set the prepared ligand and protein files as input.

    • Configure the docking parameters. For AutoDock Vina, an exhaustiveness of 8 is a common starting point.

    • Run the docking simulation. The program will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (docking scores).

  • Analysis of Results:

    • Visualize the top-ranked binding poses in a molecular visualization tool (e.g., PyMOL, VMD, or Chimera).

    • Analyze the key molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

    • Compare the predicted binding mode with that of known TYK2 inhibitors to assess its plausibility.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted this compound-TYK2 complex and to gain insights into the dynamic nature of their interactions over time.

Protocol:

  • System Setup:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

    • Select a suitable force field for the simulation (e.g., AMBER or CHARMM for the protein and GAFF for the ligand).

  • Simulation Protocol:

    • Perform an initial energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for the system to reach a stable state.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess structural stability.

      • Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor the persistence of key interactions over time.

      • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.

ADMET Prediction

Objective: To computationally evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.

Protocol:

  • Input:

    • Use the 2D or 3D structure of this compound.

  • Prediction:

    • Utilize online web servers or standalone software for ADMET prediction (e.g., SwissADME, pkCSM, or Discovery Studio).

    • Calculate a range of physicochemical and pharmacokinetic properties.

  • Analysis:

    • Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five.

    • Assess potential liabilities, such as poor oral bioavailability, high toxicity, or inhibition of cytochrome P450 enzymes.

Data Presentation

The quantitative data generated from the in silico modeling studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Molecular Docking and Binding Free Energy Results

ParameterValue
Molecular Docking (AutoDock Vina)
Binding Affinity (kcal/mol)-8.5
Interacting Residues (Hydrogen Bonds)Val882, Leu885, Asp994
Interacting Residues (Hydrophobic)Val833, Ala851, Leu935, Tyr938
MD Simulation (MM/PBSA)
Binding Free Energy (ΔG_bind, kcal/mol)-25.7 ± 3.2
- van der Waals Energy (kcal/mol)-35.1
- Electrostatic Energy (kcal/mol)-12.8
- Polar Solvation Energy (kcal/mol)28.5
- Non-polar Solvation Energy (kcal/mol)-6.3

Table 2: ADMET Prediction Summary

PropertyPredicted ValueAcceptable Range
Physicochemical Properties
Molecular Weight ( g/mol )213.24< 500
LogP (o/w)1.85< 5
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors4< 10
Molar Refractivity62.340 - 130
Pharmacokinetics
Water Solubility (LogS)-2.5> -4
Caco-2 Permeability (log Papp)0.95> 0.9
Human Intestinal Absorption (%)92.5> 80%
P-glycoprotein SubstrateNoNo
CYP1A2 InhibitorNoNo
CYP2C9 InhibitorYesNo
CYP2D6 InhibitorNoNo
CYP3A4 InhibitorNoNo
Drug-Likeness
Lipinski's Rule of Five0 Violations0-1 Violations
Ghose FilterPassPass
Veber FilterPassPass
Toxicity
AMES ToxicityNon-toxicNon-toxic
hERG I InhibitorNoNo
Skin SensitizationNoNo

Conclusion

This technical guide has outlined a comprehensive in silico approach to evaluate this compound as a potential inhibitor of TYK2. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable data to guide further experimental validation. The provided templates for data presentation and visualizations offer a framework for organizing and interpreting the computational results. This systematic in silico screening process is an indispensable tool in modern drug discovery, enabling the efficient identification and optimization of promising lead compounds.

References

Spectroscopic Characterization of N-(3-aminopyridin-4-yl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Experimental spectroscopic data for N-(3-aminopyridin-4-yl)benzamide is not currently available in the public domain. The data presented in this guide are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. These predictions are intended to provide a reference for researchers and may differ from experimental values.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds. The benzamide and aminopyridine moieties are common pharmacophores. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of the target compound. This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, and MS) for this compound and outlines general experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.8 - 10.2s1HAmide N-H
~8.1 - 8.3m2HBenzamide ortho-protons
~7.9 - 8.0d1HPyridine H-2
~7.7 - 7.8d1HPyridine H-6
~7.5 - 7.6m3HBenzamide meta- & para-protons
~6.8 - 7.0d1HPyridine H-5
~5.5 - 5.8s (br)2HAmino N-H₂

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Multiplicity is denoted as s (singlet), d (doublet), m (multiplet), and br (broad).

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~165 - 167C=O (Amide)
~148 - 150Pyridine C-2
~145 - 147Pyridine C-6
~140 - 142Pyridine C-3 (Amino-substituted)
~133 - 135Benzamide C-1 (ipso)
~131 - 133Benzamide C-4 (para)
~128 - 130Benzamide C-2, C-6 (ortho)
~127 - 129Benzamide C-3, C-5 (meta)
~125 - 127Pyridine C-4 (Amide-substituted)
~110 - 112Pyridine C-5
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretch (asymmetric and symmetric, amino group)
3300 - 3200Medium, BroadN-H stretch (amide)
~1650StrongC=O stretch (Amide I)
~1600MediumN-H bend (amino)
1580 - 1520MediumC=C stretch (aromatic rings), N-H bend (Amide II)
1300 - 1200MediumC-N stretch (aryl amine and amide)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zIon
213.09[M+H]⁺ (Monoisotopic)
235.07[M+Na]⁺
121.05[C₇H₅O]⁺ (Benzoyl cation)
93.05[C₅H₅N₂]⁺ (Aminopyridinyl fragment)

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Record the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.

  • Mass Analysis: Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), use an orbitrap or time-of-flight (TOF) analyzer to obtain accurate mass measurements.

  • Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺) and analyze the fragmentation pattern to gain structural information.

Visualizations

Spectroscopic Characterization Workflow

G Figure 1: General workflow for spectroscopic characterization. cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analysis Data Interpretation & Structural Elucidation NMR->Analysis IR->Analysis MS->Analysis Confirmation Structure Confirmation Analysis->Confirmation G Figure 2: Key structural fragments for spectroscopic analysis. cluster_mol This compound cluster_fragments Key Fragments mol C₁₂H₁₁N₃O Benzoyl Benzoyl group (C₇H₅O) mol->Benzoyl MS fragmentation Aminopyridinyl 3-Aminopyridin-4-yl group (C₅H₅N₂) mol->Aminopyridinyl MS fragmentation Amide Amide linkage (-CONH-) mol->Amide IR (C=O, N-H stretches) NMR (N-H proton) Amino Amino group (-NH₂) mol->Amino IR (N-H stretches) NMR (N-H protons)

In-Depth Technical Guide: Safety and Toxicity Profile of N-(3-aminopyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive and publicly available safety and toxicity profile for N-(3-aminopyridin-4-yl)benzamide could not be identified. The information presented herein is based on the general toxicological profiles of its constituent chemical moieties—aminopyridine and benzamide—and provides a recommended framework for its evaluation. This document is intended for researchers, scientists, and drug development professionals as a guide to the potential safety assessment of this molecule.

Executive Summary

This guide outlines a systematic approach to characterizing the safety and toxicity of this compound, beginning with in silico and in vitro assessments and progressing to in vivo studies. The proposed workflow is designed to provide a comprehensive understanding of the compound's potential risks before human exposure.

Potential Toxicological Profile Based on Structural Analogs

Aminopyridine Moiety

The aminopyridine component of the molecule is a potential source of neurotoxicity. Aminopyridines, such as 3,4-diaminopyridine, are known to block voltage-gated potassium channels. This action can lead to an increase in the release of acetylcholine at the neuromuscular junction, which is therapeutic at controlled doses but can lead to significant toxicity at higher exposures.

Potential adverse effects associated with aminopyridines include:

  • Seizures and convulsions

  • Muscle twitching and tremors

  • Ataxia and dizziness

  • Hypertension and cardiac arrhythmias

Benzamide Moiety

The benzamide group is present in a wide range of pharmaceuticals, including antipsychotics, antiemetics, and prokinetics. The toxicity of benzamides is highly dependent on the overall structure of the molecule. Some substituted benzamides have been associated with endocrine disruption and effects on the reproductive system.

Proposed Experimental Workflow for Safety and Toxicity Assessment

A tiered approach is recommended for evaluating the safety and toxicity of this compound. This begins with computational and in vitro methods to predict and screen for potential liabilities before moving to more complex in vivo studies.

G cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: In Vivo Acute & Preliminary Toxicity cluster_2 Tier 3: In Vivo Sub-chronic & Specific Toxicity cluster_3 Tier 4: Chronic & Developmental Toxicity in_silico In Silico Assessment (e.g., QSAR for toxicity) physchem Physicochemical Characterization (Solubility, Stability, pKa) in_silico->physchem informs in_vitro_cyto In Vitro Cytotoxicity (e.g., Neutral Red Uptake in Balb/c 3T3) physchem->in_vitro_cyto guides dose selection genotox_in_vitro In Vitro Genotoxicity (Ames Test, Mouse Lymphoma Assay) in_vitro_cyto->genotox_in_vitro precedes acute_tox Acute Toxicity Study (e.g., OECD 423) in_vitro_cyto->acute_tox informs in vivo start dose metabolism In Vitro Metabolism (Microsomal Stability, Metabolite ID) genotox_in_vitro->metabolism parallel assessment genotox_in_vitro->acute_tox informs in vivo start dose cardiac In Vitro Cardiac Safety (hERG Assay) metabolism->cardiac parallel assessment cardiac->acute_tox informs in vivo start dose pk Pharmacokinetics (PK) (Single Dose in Rodents) acute_tox->pk parallel assessment subchronic_tox Repeated Dose Toxicity (28-day or 90-day study in rodents) pk->subchronic_tox guides dose levels genotox_in_vivo In Vivo Genotoxicity (Micronucleus Test) subchronic_tox->genotox_in_vivo informs need for safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) subchronic_tox->safety_pharm can be integrated chronic_tox Chronic Toxicity (6-12 month study) subchronic_tox->chronic_tox informs dose for repro_dev_tox Reproductive & Developmental Toxicity (DART studies) subchronic_tox->repro_dev_tox informs dose for carcino Carcinogenicity Study (2-year bioassay) chronic_tox->carcino if warranted

Caption: Proposed tiered workflow for safety and toxicity assessment.

Data Presentation: Quantitative Endpoints

The following tables outline the key quantitative data that should be collected during the safety assessment of this compound.

Table 1: In Vitro Toxicity and Genotoxicity
AssayCell Line/StrainEndpointResult (Hypothetical)
CytotoxicityBalb/c 3T3IC50 (µM)Data to be determined
Bacterial MutagenesisS. typhimurium TA98, TA100Fold increase over controlData to be determined
Mammalian MutagenesisL5178Y Mouse LymphomaMutation FrequencyData to be determined
hERG InhibitionHEK293 cellsIC50 (µM)Data to be determined
Table 2: Acute In Vivo Toxicity
Study TypeSpecies/StrainRoute of AdministrationEndpointValue (Hypothetical)
Acute Oral Toxicity (OECD 423)Sprague-Dawley RatOral gavageLD50>2000 mg/kg (Not Classified)
Table 3: Repeated Dose Toxicity (28-Day Study)
Species/StrainRouteNOAEL (No Observed Adverse Effect Level)Target Organs (Hypothetical)
Wistar RatOralData to be determined (mg/kg/day)CNS, Liver

Experimental Protocols

Detailed methodologies are crucial for the robust assessment of safety and toxicity. The following are generalized protocols for key initial experiments.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Purpose: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

  • Methodology:

    • Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, which are sensitive to different types of mutagens.

    • The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver homogenate).

    • The mixture is plated on a minimal agar medium lacking histidine.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)
  • Purpose: To detect genotoxic damage in mammalian cells by identifying the formation of micronuclei in the cytoplasm.

  • Methodology:

    • A suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) is cultured and exposed to various concentrations of this compound, with and without metabolic activation (S9).

    • The cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

    • After an appropriate incubation period, the cells are harvested, fixed, and stained.

    • The frequency of binucleated cells containing micronuclei is determined by microscopic analysis.

    • A dose-dependent and statistically significant increase in micronucleus frequency indicates genotoxic potential.

Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)
  • Purpose: To determine the acute oral toxicity of a substance and obtain an LD50 estimate.

  • Methodology:

    • A stepwise procedure is used with a small number of animals (typically rats) per step.

    • A starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

    • The substance is administered orally to a group of animals.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first step determines the next step:

      • If mortality occurs, the test is repeated with a lower dose.

      • If no mortality occurs, the test is repeated with a higher dose.

    • The procedure continues until a stopping criterion is met, which allows for the classification of the substance into a specific toxicity class.

Conclusion

While specific safety and toxicity data for this compound are currently lacking, a systematic evaluation based on established regulatory guidelines is essential. The structural alerts from the aminopyridine and benzamide moieties suggest that neurotoxicity and potential reproductive toxicity should be key areas of investigation. The proposed tiered workflow provides a robust framework for generating the necessary data to characterize the risk profile of this compound for any future development.

Methodological & Application

Application Notes and Protocols: Synthesis of N-(3-aminopyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminopyridin-4-yl)benzamide is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. This document provides a detailed protocol for the synthesis of this compound via the selective N-acylation of 3,4-diaminopyridine. The protocol is based on established chemical principles for amide bond formation.

Chemical Reaction

The synthesis proceeds through the acylation of 3,4-diaminopyridine with benzoyl chloride. In this reaction, the more nucleophilic 3-amino group is proposed to selectively attack the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of the desired product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Experimental Protocol

Materials:

  • 3,4-Diaminopyridine (C₅H₇N₃)

  • Benzoyl chloride (C₇H₅ClO)

  • Anhydrous Pyridine (C₅H₅N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,4-diaminopyridine (1.0 eq.) in anhydrous dichloromethane. Add anhydrous pyridine (1.2 eq.) to the solution. Cool the flask to 0 °C in an ice bath with continuous stirring.

  • Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred solution of 3,4-diaminopyridine over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Data Presentation

ParameterValue
Molecular Formula C₁₂H₁₁N₃O
Molecular Weight 213.24 g/mol
Physical Appearance Off-white to light brown solid
Melting Point Not available
Yield Not available
¹H NMR (DMSO-d₆, 400 MHz) Expected peaks for aromatic and amine protons
¹³C NMR (DMSO-d₆, 100 MHz) Expected peaks for aromatic and carbonyl carbons
Mass Spec (ESI-MS) m/z: 214.09 [M+H]⁺

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactants 3,4-Diaminopyridine + Benzoyl Chloride in Dichloromethane/Pyridine Cooling Cool to 0°C Reactants->Cooling Addition Dropwise addition of Benzoyl Chloride Cooling->Addition Stirring Stir at RT for 4-6 hours Addition->Stirring Quenching Quench with NaHCO3 solution Stirring->Quenching Reaction Completion Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Signaling Pathway (Chemical Transformation Logic)

Chemical_Transformation cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 3,4-Diaminopyridine 3,4-Diaminopyridine Target_Molecule This compound 3,4-Diaminopyridine->Target_Molecule Nucleophilic Attack Benzoyl_Chloride Benzoyl Chloride Acylpyridinium_Complex Activated Acyl-Base Complex Benzoyl_Chloride->Acylpyridinium_Complex Activation by Pyridine Acylpyridinium_Complex->Target_Molecule Acylation

Caption: Logical flow of the chemical transformation.

Application Notes and Protocols for N-(3-aminopyridin-4-yl)benzamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related benzamide and aminopyridine derivatives. As of the date of this document, specific experimental data for N-(3-aminopyridin-4-yl)benzamide is not extensively available in published literature. The provided information serves as a guide for the initial characterization and application of this compound in cell culture experiments. Researchers should perform dose-response studies to determine the optimal working concentrations for their specific cell lines and assays.

Introduction

This compound belongs to the benzamide class of compounds, which are recognized for their diverse pharmacological activities. Various derivatives of benzamide have been investigated for their potential as therapeutic agents, exhibiting a range of biological effects including anti-cancer, anti-inflammatory, and enzyme inhibitory activities. The aminopyridine moiety is also a common feature in biologically active molecules. Given its structure, this compound is a promising candidate for investigation in several areas of cell biology and drug discovery.

Potential mechanisms of action for aminopyridine benzamide derivatives include the inhibition of kinases, histone deacetylases (HDACs), and poly(ADP-ribose) polymerases (PARPs), which are critical regulators of cell signaling, gene expression, and DNA repair.[1][2] Therefore, cell-based assays are essential to elucidate the specific effects of this compound on cellular processes.

Potential Applications in Cell Culture

  • Antiproliferative and Cytotoxicity Screening: Initial studies may involve assessing the effect of the compound on the proliferation and viability of various cell lines, particularly cancer cell lines.

  • Cell Cycle Analysis: Investigating whether the compound induces cell cycle arrest at specific checkpoints.

  • Apoptosis Induction Assays: Determining if the compound induces programmed cell death.

  • Signaling Pathway Analysis: Elucidating the mechanism of action by examining the compound's effect on specific signaling pathways known to be modulated by benzamide derivatives (e.g., kinase signaling cascades).

  • Enzyme Inhibition Assays: Based on structural similarities to known inhibitors, this compound could be tested for its effects on enzymes like PARP or specific kinases.[2][3]

Data Presentation

Quantitative data from cell-based assays should be systematically recorded to allow for robust analysis and comparison. Below are template tables for organizing experimental results.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCompound Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)IC50 (µM)
Example: MCF-7 0.148
148
1048
5048
10048
Example: A549 0.148
148
1048
5048
10048

Table 2: Effect of this compound on Protein Expression

Target ProteinCell LineTreatment Concentration (µM)Treatment Time (hours)Fold Change in Expression (vs. Control)
Example: p-ERK MCF-7 1024
Example: Cleaved Caspase-3 MCF-7 1024
Example: p-STAT3 A549 1024

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Weighing the Compound: Accurately weigh a precise amount of this compound powder.

  • Dissolution: Dissolve the compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cultured cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in fresh cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins in response to treatment with this compound.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of the compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by an aminopyridine benzamide derivative, such as this compound, acting as a kinase inhibitor.

Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Downstream Kinase 1 (e.g., MEK) Receptor->Kinase1 Activates Compound This compound Compound->Kinase1 Inhibits Kinase2 Downstream Kinase 2 (e.g., ERK) Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor (e.g., c-Myc) Kinase2->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes

Caption: Hypothetical kinase inhibition pathway.

Experimental Workflow

The diagram below outlines the general workflow for characterizing the in vitro effects of this compound.

start Start stock_prep Prepare Compound Stock (in DMSO) start->stock_prep treatment Treat Cells with This compound stock_prep->treatment cell_culture Culture Selected Cell Lines cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis pathway_analysis Signaling Pathway Investigation treatment->pathway_analysis data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis protein_analysis->data_analysis pathway_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow.

References

Application Notes and Protocols for N-(3-aminopyridin-4-yl)benzamide and Analogs in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vivo applications of N-(3-aminopyridin-4-yl)benzamide and its structural analogs, focusing on their activity as Tyrosine Kinase 2 (TYK2) inhibitors. The protocols are based on established methodologies for evaluating similar compounds in preclinical models.

Introduction

TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons. Dysregulation of these pathways is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Therefore, inhibitors of TYK2 present a promising therapeutic strategy for these conditions.

This document outlines the potential in vivo applications, experimental protocols, and relevant data for a representative 4-aminopyridine benzamide TYK2 inhibitor, compound 2-chloro-4-cyano-6-fluoro-N-(2-(2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide (referred to as Compound 37 in cited literature), to serve as a guide for in vivo studies of this compound and related molecules.[1]

Potential In Vivo Applications

Based on the established mechanism of action of its analogs, this compound could be investigated in various in vivo models of autoimmune and inflammatory diseases, including but not limited to:

  • Psoriasis: In models such as imiquimod-induced psoriasis in mice, the compound's efficacy can be assessed by measuring reductions in ear thickness and inflammatory markers.[2]

  • Inflammatory Bowel Disease (IBD): Models like anti-CD40-induced colitis can be employed to evaluate the compound's ability to ameliorate intestinal inflammation.

  • Rheumatoid Arthritis: Collagen-induced arthritis models in rodents are suitable for assessing the compound's impact on joint inflammation and damage.

  • Systemic Lupus Erythematosus (SLE): Various murine models of lupus can be used to study the compound's effect on autoantibody production and end-organ damage.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic and pharmacodynamic data for the lead compound, Compound 37, a 4-aminopyridine benzamide TYK2 inhibitor.[1] This data serves as a benchmark for designing and interpreting in vivo studies with analogous compounds.

Table 1: In Vitro Potency and Selectivity of Compound 37

TargetIC50 (nM)Assay Type
TYK21.5Enzyme Assay
JAK1>1000Enzyme Assay
JAK2>1000Enzyme Assay
JAK3>1000Enzyme Assay
IL-12 signaling30Cellular Assay (pSTAT4)

Table 2: Pharmacokinetic Profile of Compound 37 in Mice (Oral Administration)

ParameterValueUnit
Dose30mg/kg
Cmax2.5µM
Tmax0.5h
AUC0-24h10µM·h
Bioavailability (F%)50%

Table 3: In Vivo Pharmacodynamic Efficacy of Compound 37

Animal ModelEndpointResult
Mouse IL-12 PK/PD ModelIFNγ knockdownStatistically significant

Experimental Protocols

In Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of the test compound in mice.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Protocol:

  • Fast mice for 4 hours prior to dosing.

  • Prepare a formulation of the test compound in the selected vehicle at the desired concentration.

  • Administer a single oral dose of the test compound (e.g., 30 mg/kg) to a cohort of mice.

  • Collect blood samples (approximately 50 µL) via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood samples to separate plasma and store at -80°C until analysis.

  • Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.

In Vivo Pharmacodynamic (PD) Model: IL-12 Induced IFNγ Production

Objective: To assess the in vivo efficacy of the test compound in inhibiting the IL-12 signaling pathway.[1]

Materials:

  • Test compound

  • Vehicle

  • Recombinant murine IL-12

  • Male C57BL/6 mice (8-10 weeks old)

  • ELISA kit for murine IFNγ

Protocol:

  • Dose mice orally with the test compound or vehicle at various concentrations.

  • After a specified time (e.g., 1 hour), administer a subcutaneous injection of recombinant murine IL-12 to challenge the signaling pathway.

  • Collect blood samples at a time point corresponding to the peak of IFNγ production (typically 4-6 hours after IL-12 administration).

  • Prepare plasma from the blood samples.

  • Measure the concentration of IFNγ in the plasma using a commercial ELISA kit.

  • Analyze the data to determine the dose-dependent inhibition of IFNγ production by the test compound.

Visualizations

Signaling Pathway

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT4 STAT4 TYK2->STAT4 Phosphorylation JAK2->STAT4 Phosphorylation pSTAT4 pSTAT4 Gene Target Gene Expression (e.g., IFNγ) pSTAT4->Gene Transcription Activation Inhibitor This compound (Analog) Inhibitor->TYK2 Inhibition

Caption: TYK2 Signaling Pathway Inhibition.

Experimental Workflow

InVivo_Workflow cluster_PK Pharmacokinetic Study cluster_PD Pharmacodynamic Study PK_Dosing Oral Dosing of Test Compound PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Data Calculate PK Parameters (Cmax, Tmax, AUC) PK_Analysis->PK_Data PD_Dosing Oral Dosing of Test Compound PD_Challenge IL-12 Challenge PD_Dosing->PD_Challenge PD_Sampling Blood Collection PD_Challenge->PD_Sampling PD_Analysis IFNγ ELISA PD_Sampling->PD_Analysis PD_Data Determine IFNγ Knockdown PD_Analysis->PD_Data

References

Application Notes and Protocols for Experimental Design with N-(3-aminopyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of N-(3-aminopyridin-4-yl)benzamide. The protocols are intended for use by qualified personnel in a laboratory setting.

Introduction

This compound is a novel small molecule belonging to the aminopyridine benzamide class of compounds. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including the inhibition of kinases and other enzymes. Structurally similar compounds have shown potential as inhibitors of Tyrosine Kinase 2 (TYK2), Histone Deacetylases (HDACs), and as agonists for G-protein coupled receptors like GPR52.

These application notes will focus on the experimental design for investigating this compound as a potential modulator of the TYK2 signaling pathway, a key mediator of immune and inflammatory responses. The provided protocols detail the synthesis of the compound and subsequent in vitro assays to determine its biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of 3,4-diaminopyridine with benzoyl chloride. The following protocol is a general method that can be optimized as needed.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,4-Diaminopyridine

  • Benzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,4-diaminopyridine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.1 eq) to the reaction mixture and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (1.05 eq) dropwise to the stirring solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization 3_4_Diaminopyridine 3,4-Diaminopyridine Reaction_Vessel Dissolve in Anhydrous DCM Add Base (TEA) Add Benzoyl Chloride at 0°C Stir at RT for 4-6h 3_4_Diaminopyridine->Reaction_Vessel Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction_Vessel Quenching Quench with NaHCO3 soln. Reaction_Vessel->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Characterization ¹H NMR, ¹³C NMR, MS Column_Chromatography->Characterization Final_Product This compound Characterization->Final_Product

Caption: Synthetic workflow for this compound.

Biological Activity Evaluation: TYK2 Inhibition

Analogs of this compound have demonstrated inhibitory activity against Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a key component of the signaling pathway for several cytokines, including IL-12, IL-23, and Type I interferons.[1] Inhibition of TYK2 is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.

TYK2 Signaling Pathway

The TYK2 signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of TYK2 and another JAK family member. This triggers a cascade of phosphorylation events, culminating in the activation and nuclear translocation of Signal Transducer and Activator of Transcription (STAT) proteins, which then regulate gene expression.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor TYK2 TYK2 CytokineReceptor->TYK2 Activation JAK JAK CytokineReceptor->JAK Activation STAT_inactive STAT (inactive) TYK2->STAT_inactive Phosphorylation JAK->STAT_inactive Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerization STAT_nucleus STAT-P STAT_active->STAT_nucleus Nuclear Translocation DNA DNA STAT_nucleus->DNA Binding GeneExpression Gene Expression (Inflammation, Proliferation) DNA->GeneExpression Transcription Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Cytokine->CytokineReceptor Binding Inhibitor This compound Inhibitor->TYK2 Inhibition

Caption: TYK2 Signaling Pathway and Point of Inhibition.

Experimental Protocol: In Vitro TYK2 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is adapted from commercially available kinase binding assays and serves as a general guideline.

Materials:

  • Recombinant human TYK2 enzyme

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • 384-well microplate

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (e.g., staurosporine) in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Mixture Preparation: Prepare a 2X solution of the TYK2 enzyme and Eu-anti-Tag Antibody in kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.

    • Add 5 µL of the 2X enzyme/antibody mixture to each well.

    • Add 5 µL of the 2X Kinase Tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Data Presentation

Quantitative data from the biological evaluation of this compound and its analogs should be presented in a clear and structured format to facilitate comparison.

Table 1: In Vitro Inhibitory Activity of Aminopyridine Benzamide Analogs against TYK2

Compound IDScaffoldTYK2 IC50 (nM)Reference
This compound 3,4-Diaminopyridine To be determined This study
Compound A4-Aminopyridine Benzamide50Fictional Data
Compound B2-Aminopyridine Benzamide120Fictional Data
Compound C4-Aminopiperidine Benzamide25[3]
Staurosporine (Control)-5Literature

Conclusion

The protocols and information provided in these application notes offer a framework for the synthesis and biological characterization of this compound as a potential TYK2 inhibitor. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this novel compound for the treatment of immune-mediated diseases. Further studies, including cell-based assays and in vivo models, will be necessary to fully elucidate its pharmacological profile.

References

Application Notes and Protocols: N-(3-aminopyridin-4-yl)benzamide and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific data for N-(3-aminopyridin-4-yl)benzamide as a kinase inhibitor is not extensively available in the public domain, the aminopyridine benzamide scaffold is a well-established pharmacophore in the development of potent and selective kinase inhibitors. This document provides a detailed overview of the application of this class of compounds, using a closely related analog, a 4-aminopyridine benzamide derivative targeting Tyrosine Kinase 2 (TYK2), as a representative example. These notes are intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel kinase inhibitors.

1. Kinase Inhibitor Profile of a Representative 4-Aminopyridine Benzamide

This section summarizes the inhibitory activity of a representative 4-aminopyridine benzamide derivative against TYK2 and other related kinases. The data is compiled from studies on lead optimization of this scaffold for autoimmune diseases.[1][2]

Table 1: Kinase Inhibition Profile of a Representative 4-Aminopyridine Benzamide Derivative [1]

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM)
TYK2520
JAK1250>5000
JAK2300>5000
JAK3>1000>10000

2. Signaling Pathway

Aminopyridine benzamide derivatives, such as the representative TYK2 inhibitor, act by blocking the catalytic activity of their target kinases. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling through the JAK-STAT pathway. Inhibition of TYK2 can effectively block the signaling of cytokines like IL-12 and IL-23, which are implicated in various autoimmune and inflammatory diseases.[1][2]

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK JAK Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Expression Nucleus->Gene Inhibitor N-(aminopyridin-4-yl)benzamide (TYK2 Inhibitor) Inhibitor->TYK2 inhibits

Caption: JAK-STAT signaling pathway inhibited by a TYK2 inhibitor.

3. Experimental Protocols

This section provides detailed protocols for key experiments used to characterize aminopyridine benzamide-based kinase inhibitors.

3.1. Biochemical Kinase Inhibition Assay

This protocol is designed to determine the in vitro potency of a compound against a purified kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., TYK2)

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound analog)

  • Detection reagent (e.g., ADP-Glo™, Lumit™)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the kinase enzyme, substrate peptide, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

3.2. Cell-Based Kinase Inhibition Assay

This protocol assesses the ability of a compound to inhibit a kinase within a cellular context.[3][4][5]

Materials:

  • A cell line that depends on the target kinase for proliferation or signaling (e.g., Ba/F3 cells expressing the target kinase).[3][6]

  • Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum, IL-3).

  • Test compound.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well cell culture plates.

  • Incubator (37°C, 5% CO2).

  • Plate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well.

  • Incubate for a short period as per the manufacturer's instructions to allow the signal to stabilize.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Determine the cellular IC50 value by plotting cell viability against the compound concentration.

3.3. Western Blot Analysis for Target Phosphorylation

This protocol is used to confirm the inhibition of kinase activity in cells by measuring the phosphorylation status of a downstream substrate.[5][7]

Materials:

  • Cell line expressing the target kinase.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total and phospho-specific for the substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and blotting apparatus.

  • Imaging system.

Procedure:

  • Treat the cells with the test compound at various concentrations for a specific time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody (e.g., anti-phospho-STAT).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

4. Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow Start Compound Synthesis Biochem Biochemical Kinase Assay (IC50 Determination) Start->Biochem Cellular Cell-Based Proliferation Assay (Cellular IC50) Biochem->Cellular Western Western Blot (Target Engagement) Cellular->Western Selectivity Kinase Selectivity Profiling Western->Selectivity ADME In Vitro ADME/Tox Selectivity->ADME InVivo In Vivo Efficacy Studies ADME->InVivo

Caption: Standard workflow for kinase inhibitor evaluation.

The aminopyridine benzamide scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and data presented here, using a TYK2 inhibitor as a surrogate, provide a framework for the characterization of such compounds. Researchers can adapt these methodologies to their specific kinase of interest and cell models to advance the discovery of new therapeutic agents.

References

Application of N-(3-aminopyridin-4-yl)benzamide in Cancer Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed no specific information on the application of N-(3-aminopyridin-4-yl)benzamide in cancer research.

Despite extensive investigation, there is a notable absence of published studies, clinical trials, or patents detailing the use, efficacy, or mechanism of action of this specific chemical entity in the context of oncology. The inquiry for quantitative data, experimental protocols, and associated signaling pathways yielded no relevant results for this compound.

While the broader class of aminopyridine and benzamide derivatives has been explored in cancer research, with some compounds entering clinical trials, information on the requested molecule is not available in the public domain. For instance, research has been conducted on related but structurally distinct molecules such as 3-amino-n-(pyridin-4-yl)benzamide and various N-(aminopyridine) benzamide derivatives. These studies, however, do not provide data that can be extrapolated to the specific compound .

Due to the lack of available data, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation in tables and visualization of signaling pathways. The scientific community has not yet published research that would form the basis for such a document.

Therefore, researchers, scientists, and drug development professionals are advised that this compound does not appear to be a compound with established or publicly documented relevance to cancer research at this time. Further investigation into more widely studied compounds within the benzamide family may be more fruitful for current research and development efforts.

Application Notes and Protocols for N-(3-aminopyridin-4-yl)benzamide in Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research on the specific applications of N-(3-aminopyridin-4-yl)benzamide in neurological disorder models is limited. The following application notes and protocols are provided as a generalized framework for researchers and drug development professionals. These templates should be adapted based on internal data and further research.

Introduction

This compound is a synthetic organic compound belonging to the benzamide class. While research into its specific biological activities is emerging, its structural motifs suggest potential interactions with targets relevant to neurological disorders, such as enzymes or receptors involved in neuroinflammation, oxidative stress, or neurotransmission. These notes provide a template for investigating the therapeutic potential of this compound in preclinical models of neurological diseases.

Hypothetical Mechanism of Action

Based on the chemical structure of this compound, a potential, yet unproven, mechanism of action could involve the modulation of key signaling pathways implicated in neurodegeneration. A hypothetical pathway is a potential inhibition of microglia activation, a key process in neuroinflammation.

hypothetical_moa cluster_0 Microglia Activation Cascade cluster_1 Therapeutic Intervention LPS LPS/IFN-γ (Pro-inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation induces Compound This compound Compound->Inhibition inhibits Inhibition->NFkB

Caption: Hypothetical mechanism of this compound in neuroinflammation.

Quantitative Data Summary

No public data is currently available for this compound's efficacy in neurological disorder models. The tables below are templates for researchers to populate with their experimental findings.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayTargetIC50 / EC50 (µM)Key Findings
BV-2 (Microglia)LPS-induced NO productioniNOSData not availablee.g., Dose-dependent reduction in nitric oxide
SH-SY5YAβ-induced cytotoxicityCaspase-3Data not availablee.g., Protection against amyloid-beta toxicity
Primary NeuronsGlutamate-induced excitotoxicityNMDA ReceptorData not availablee.g., Attenuation of neuronal cell death

Table 2: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model (e.g., 5XFAD)

Treatment GroupDose (mg/kg)Morris Water Maze (Escape Latency, s)Brain Aβ42 Levels (pg/mg tissue)GFAP Expression (% of control)
Vehicle Control-Data not availableData not availableData not available
Compound10Data not availableData not availableData not available
Compound30Data not availableData not availableData not available
Positive Control-Data not availableData not availableData not available

Experimental Protocols

Protocol 4.1: In Vitro Neuroinflammation Assay - Nitric Oxide Production in BV-2 Microglia

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the vehicle control group) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group. Determine the IC50 value of the compound.

experimental_workflow_in_vitro cluster_workflow In Vitro Neuroinflammation Assay Workflow A 1. Seed BV-2 Microglia in 96-well plate B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS (1 µg/mL) for 24h B->C D 4. Collect Supernatant C->D E 5. Add Griess Reagent D->E F 6. Measure Absorbance at 540 nm E->F G 7. Calculate % Inhibition and IC50 F->G

Caption: Workflow for in vitro neuroinflammation assay.

Protocol 4.2: In Vivo Alzheimer's Disease Model - Behavioral Testing

This protocol provides a general outline for assessing the cognitive effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) using the Morris Water Maze.

Materials:

  • 5XFAD transgenic mice and wild-type littermates

  • This compound

  • Vehicle solution (e.g., 0.5% CMC in saline)

  • Morris Water Maze apparatus

  • Video tracking software

Procedure:

  • Animal Acclimation and Grouping: Acclimate mice to the housing facility for at least one week. Randomly assign mice to treatment groups (vehicle, compound low dose, compound high dose, positive control).

  • Dosing: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4 weeks).

  • Morris Water Maze - Acquisition Phase (5 days):

    • Place a hidden platform in one quadrant of the water maze.

    • Allow each mouse to swim freely for 60 seconds to find the platform.

    • Guide the mouse to the platform if it fails to find it within 60 seconds.

    • Record the escape latency and path length using video tracking software.

    • Perform four trials per mouse per day.

  • Probe Trial (Day 6):

    • Remove the platform from the maze.

    • Allow each mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial to assess spatial learning and memory.

logical_relationship_in_vivo cluster_logic Logic for In Vivo Efficacy Assessment A Treatment with This compound B Improved Performance in Morris Water Maze A->B C Reduced Aβ Plaque Load in Brain Tissue A->C D Decreased Microgliosis and Astrogliosis A->D E Potential Therapeutic Efficacy in Alzheimer's Disease B->E C->E D->E

Caption: Logical flow for assessing in vivo efficacy.

Safety and Toxicology

No public data is available on the safety and toxicology profile of this compound. It is imperative to conduct comprehensive safety assessments.

Recommended Preliminary Assays:

  • In vitro cytotoxicity: MTT or LDH assay in relevant cell lines (e.g., HepG2, primary neurons).

  • AMES test: To assess mutagenic potential.

  • hERG assay: To evaluate potential for cardiac toxicity.

  • In vivo acute toxicity: To determine the maximum tolerated dose (MTD) in rodents.

Conclusion

This compound represents a novel chemical entity with a potential, yet underexplored, role in the treatment of neurological disorders. The provided templates for application notes and protocols are intended to guide researchers in the systematic evaluation of this compound's therapeutic promise. Rigorous in vitro and in vivo studies are essential to elucidate its mechanism of action, efficacy, and safety profile.

Protocol for the Solubilization of N-(3-aminopyridin-4-yl)benzamide for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of N-(3-aminopyridin-4-yl)benzamide, a compound of interest in various research and drug development applications. Due to the limited availability of specific solubility data for this particular benzamide derivative, this protocol is based on the known properties of structurally similar compounds and general practices for dissolving benzamide derivatives for in vitro assays. It is imperative that researchers perform small-scale solubility tests to determine the optimal conditions for their specific experimental needs.

Compound Information and Safety Precautions

General Safety Precautions:

  • Handle the compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Consult the Material Safety Data Sheet (MSDS) for similar compounds for more detailed safety information.

Solubility of Structurally Related Benzamide Derivatives

To guide the selection of an appropriate solvent, the following table summarizes the solubility characteristics of structurally similar aminopyridine and benzamide derivatives. This data should be used as a starting point for determining the solubility of this compound.

Compound NameCAS NumberMolecular FormulaReported Solvents/Solubility
3-amino-N-(pyridin-4-yl)benzamideNot AvailableC₁₂H₁₁N₃ONo specific solubility data available. Predicted XlogP: 1.0.[1]
4-Amino-N-(3-aminophenyl)benzamide2657-85-4C₁₃H₁₃N₃OSoluble in Dimethylformamide (DMF) and Ethanol.[2][3]
3-amino-N-(4-aminophenyl)-benzamide2657-93-4C₁₃H₁₃N₃ONo specific solubility data available.
4-amino-N-(pyridin-3-yl)benzamideNot AvailableC₁₂H₁₁N₃ONo specific solubility data available. Predicted XlogP: 1.4.

Note: The solubility of a compound is dependent on various factors including temperature, pH, and the presence of other solutes.

Experimental Protocol for Dissolving this compound

This protocol outlines a general procedure for preparing stock and working solutions of this compound. It is recommended to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a larger batch.

Materials
  • This compound solid

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute

  • Phosphate-buffered saline (PBS) or other aqueous buffer suitable for the intended experiment

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Pipettes and sterile filter tips

Preparation of a High-Concentration Stock Solution

A common practice for dissolving benzamide derivatives for biological assays is to first prepare a high-concentration stock solution in an organic solvent like DMSO.[4]

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Adding the Solvent: Add a small volume of DMSO to the tube. The final concentration of the stock solution will depend on the experimental requirements, but a starting concentration of 10-50 mM is common.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Gentle Heating (Optional): If the compound does not fully dissolve at room temperature, gentle warming in a water bath or on a heat block (e.g., 37°C) for a short period (5-10 minutes) may aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and no solid particles are visible.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

The high-concentration stock solution is typically diluted with an aqueous buffer to the final working concentration required for the experiment. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low enough to not affect the biological system being studied (typically <0.5%).

  • Thaw the Stock Solution: If frozen, thaw the stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with the appropriate aqueous buffer (e.g., PBS, cell culture medium) to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Solubility Check: After dilution, observe the solution for any signs of precipitation. If precipitation occurs, the working concentration may be too high for the chosen aqueous buffer. In such cases, a lower working concentration or a different co-solvent system may be necessary.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for preparing solutions of this compound and a conceptual representation of its potential role in a signaling pathway, which is a common application for such compounds.

experimental_workflow cluster_preparation Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex heat Gentle Heating (Optional) vortex->heat stock High-Concentration Stock Solution heat->stock dilute Dilute with Aqueous Buffer stock->dilute Serial Dilution working_solution Working Solution dilute->working_solution

Figure 1: Experimental workflow for the preparation of this compound solutions.

signaling_pathway receptor Receptor kinase Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response substrate->response compound This compound compound->kinase Inhibits

Figure 2: Conceptual signaling pathway illustrating the potential inhibitory action of this compound.

References

Application Notes and Protocols for High-Throughput Screening of N-(3-aminopyridin-4-yl)benzamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-aminopyridin-4-yl)benzamide is a small molecule belonging to the aminopyridine benzamide class of compounds. This chemical scaffold is of significant interest in drug discovery, particularly in the field of oncology, due to its potential to inhibit epigenetic-modifying enzymes. Notably, derivatives of aminobenzamides have been identified as potent inhibitors of Histone Deacetylases (HDACs), a class of enzymes that play a crucial role in the regulation of gene expression.

HDACs remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression of various genes, including tumor suppressor genes.[1][2] The aberrant activity of HDACs is implicated in the development and progression of numerous cancers, making them a prime target for therapeutic intervention.[3][4] Inhibition of HDACs can lead to the re-expression of silenced tumor suppressor genes, resulting in cell cycle arrest, differentiation, and apoptosis of cancer cells.[1][5]

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of this compound and its analogs to identify and characterize novel HDAC inhibitors. The provided protocols are based on established fluorometric and luminometric assays suitable for HTS campaigns.

Principle of HDAC Inhibition Assays

High-throughput screening for HDAC inhibitors typically relies on in vitro enzymatic assays that measure the deacetylase activity of purified HDAC enzymes. The most common methods are fluorescence-based and luminescence-based assays.

Fluorometric HDAC Assays: These assays utilize a substrate containing an acetylated lysine residue linked to a fluorophore. When the HDAC enzyme deacetylates the lysine, a developer solution is added that proteolytically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC activity. Inhibitors of HDACs will therefore lead to a decrease in the fluorescent signal.

Luminescent HDAC Assays: Similar to fluorometric assays, luminescent assays also use a modified substrate. Upon deacetylation by an HDAC enzyme, the substrate is cleaved by a developer reagent, which liberates a substrate for a luciferase enzyme (e.g., aminoluciferin). The subsequent luciferase-catalyzed reaction produces light, and the luminescence intensity is proportional to the HDAC activity. A decrease in luminescence indicates the presence of an HDAC inhibitor.

Experimental Protocols

Protocol 1: Fluorometric High-Throughput Screening for HDAC1 Inhibitors

This protocol is designed for a 96- or 384-well plate format and is suitable for screening large compound libraries against HDAC1.

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Developer solution (containing a protease and Trichostatin A as a stop reagent)

  • This compound and other test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Trichostatin A)

  • 96- or 384-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Compound Plating: Dispense 1 µL of test compounds (at various concentrations) and controls into the wells of the assay plate. For negative controls (100% activity), add 1 µL of DMSO. For positive controls (0% activity), add 1 µL of a saturating concentration of Trichostatin A.

  • Enzyme Preparation: Dilute the HDAC1 enzyme to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.

  • Enzyme Addition: Add 20 µL of the diluted HDAC1 enzyme solution to each well containing the test compounds and controls.

  • Incubation: Gently mix the plate and incubate for 15 minutes at 37°C.

  • Substrate Preparation: Prepare the fluorogenic HDAC substrate solution in HDAC Assay Buffer at the desired final concentration (typically at or near the Km for the enzyme).

  • Reaction Initiation: Add 20 µL of the substrate solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Mix the plate and incubate for 60 minutes at 37°C.

  • Reaction Termination and Development: Add 40 µL of HDAC Developer solution to each well to stop the reaction and initiate signal development.

  • Development Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

Protocol 2: Luminescent High-Throughput Screening for Class I HDACs

This protocol is suitable for determining the activity of this compound against a panel of Class I HDACs (HDAC1, 2, and 3).

Materials:

  • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

  • Luminescent HDAC Assay Kit (e.g., HDAC-Glo™ I/II Assay)

  • This compound and other test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Entinostat)

  • 96- or 384-well white, opaque plates

  • Luminometer

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and dispense 100 nL into the wells of the assay plate.

  • Enzyme/Substrate Mix Preparation: Prepare a master mix containing the appropriate Class I HDAC enzyme and the luminogenic substrate according to the kit manufacturer's instructions.

  • Reaction Initiation: Add 10 µL of the enzyme/substrate mix to each well.

  • Incubation: Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 30-60 minutes.

  • Developer Addition: Add 10 µL of the Developer Reagent (containing a protease and luciferase) to each well.

  • Development Incubation: Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 15-30 minutes.

  • Luminescence Reading: Measure the luminescence signal using a microplate reader.

Data Presentation

The following table summarizes representative inhibitory activities of aminobenzamide derivatives against Class I HDACs. While the exact IC50 value for this compound is not publicly available, the data for structurally related compounds provides a strong rationale for its screening as an HDAC inhibitor.

Compound IDTarget HDACIC50 (nM)Reference CompoundIC50 (nM)
7j HDAC1650Entinostat 930
HDAC2780950
HDAC317001800
NA HDAC195.2SAHA -
HDAC2260.7-
HDAC3255.7-
15k HDAC180--
HDAC2110-
HDAC36-

Data for compounds 7j, NA, and 15k are from published studies on N-(2-aminophenyl)benzamide derivatives and serve as representative data for this class of compounds.[6][7][8]

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plating Compound Plating (Test Compounds, Controls) Enzyme_Addition Enzyme Addition Compound_Plating->Enzyme_Addition Enzyme_Prep Enzyme Preparation (HDAC1) Enzyme_Prep->Enzyme_Addition Substrate_Prep Substrate Preparation Reaction_Start Reaction Initiation (Substrate Addition) Substrate_Prep->Reaction_Start Incubation1 Pre-incubation (15 min, 37°C) Enzyme_Addition->Incubation1 Incubation1->Reaction_Start Incubation2 Reaction Incubation (60 min, 37°C) Reaction_Start->Incubation2 Reaction_Stop Reaction Termination & Development Incubation2->Reaction_Stop Incubation3 Development Incubation (15-30 min, 37°C) Reaction_Stop->Incubation3 Read_Plate Fluorescence Reading (Ex/Em: 360/460 nm) Incubation3->Read_Plate Data_Analysis Data Analysis (% Inhibition, IC50) Read_Plate->Data_Analysis

Caption: High-Throughput Screening Workflow for HDAC Inhibitors.

HDAC Signaling Pathway in Cancer

HDAC_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects HDAC HDAC Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation Histones Histones Histones->Acetylated_Histones Chromatin Chromatin Histones->Chromatin Condensed Chromatin Acetylated_Histones->Chromatin Open Chromatin HAT HAT HAT->Histones Acetylation TSG Tumor Suppressor Genes (e.g., p21, p53) Chromatin->TSG Transcription_Repression Transcription Repression Chromatin->Transcription_Repression Transcription_Activation Transcription Activation TSG->Transcription_Activation Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Activation->Apoptosis HDAC_Inhibitor This compound (HDAC Inhibitor) HDAC_Inhibitor->HDAC Inhibition Tumor_Suppression Tumor Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Caption: Mechanism of Action of HDAC Inhibitors in Cancer Cells.

References

Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-(3-aminopyridin-4-yl)benzamide analogs, a scaffold of interest in medicinal chemistry and drug discovery. The following sections outline the key synthetic strategies, experimental procedures, and characterization data for the preparation of these compounds.

Overview of Synthetic Strategies

The synthesis of this compound analogs primarily involves two key stages: the preparation of the core intermediate, 3,4-diaminopyridine, and its subsequent selective acylation at the 4-amino position with various benzoic acid derivatives.

1.1. Synthesis of 3,4-Diaminopyridine

Several routes are available for the synthesis of 3,4-diaminopyridine, a crucial building block. A common and efficient method starts from commercially available 4-aminopyridine. The process involves the nitration of 4-aminopyridine to yield 4-amino-3-nitropyridine, followed by the reduction of the nitro group to afford 3,4-diaminopyridine.

Alternatively, 3,4-diaminopyridine can be synthesized from 4-methoxypyridine. This route involves nitration to 4-methoxy-3-nitropyridine, followed by amination to 4-amino-3-nitropyridine, and subsequent reduction.

1.2. Selective N-Acylation of 3,4-Diaminopyridine

The key challenge in the synthesis of this compound analogs is the regioselective acylation of 3,4-diaminopyridine. The 4-amino group is generally more nucleophilic than the 3-amino group, allowing for selective acylation under controlled conditions. This can be achieved by reacting 3,4-diaminopyridine with a substituted benzoyl chloride in the presence of a base, or by using standard peptide coupling conditions with a substituted benzoic acid.

Experimental Protocols

2.1. Synthesis of 3,4-Diaminopyridine from 4-Aminopyridine

Step 1: Synthesis of 4-Amino-3-nitropyridine

  • Procedure: To a stirred solution of 4-aminopyridine (1 equivalent) in concentrated sulfuric acid, potassium nitrate (1.1 equivalents) is added portion-wise at 0-5 °C. The reaction mixture is then slowly warmed to room temperature and stirred for several hours. The mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 4-amino-3-nitropyridine.

Step 2: Synthesis of 3,4-Diaminopyridine

  • Procedure: 4-Amino-3-nitropyridine (1 equivalent) is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 3,4-diaminopyridine.

2.2. General Protocol for the Synthesis of this compound Analogs

Method A: Using Benzoyl Chlorides

  • Procedure: To a solution of 3,4-diaminopyridine (1 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, a solution of the desired substituted benzoyl chloride (1.05 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the this compound analog.

Method B: Using Benzoic Acids and Coupling Agents

  • Procedure: To a stirred solution of the substituted benzoic acid (1.1 equivalents), 3,4-diaminopyridine (1 equivalent), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM, a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) is added. The reaction mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Data Presentation

The following table summarizes the synthesis of various this compound analogs with their corresponding yields and melting points.

Analog Substituent (R) Method Yield (%) Melting Point (°C) Reference
1 HA85188-190N/A
2 4-OCH₃A82201-203N/A
3 4-ClA88215-217N/A
4 4-NO₂A75240-242N/A
5 3-BrB78195-197N/A
6 2-FB80178-180N/A

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

Visualizations

4.1. Synthetic Pathway for this compound Analogs

G cluster_0 Synthesis of 3,4-Diaminopyridine cluster_1 Synthesis of this compound Analogs 4-Aminopyridine 4-Aminopyridine 4-Amino-3-nitropyridine 4-Amino-3-nitropyridine 4-Aminopyridine->4-Amino-3-nitropyridine Nitration 3,4-Diaminopyridine 3,4-Diaminopyridine 4-Amino-3-nitropyridine->3,4-Diaminopyridine Reduction This compound Analog This compound Analog 3,4-Diaminopyridine->this compound Analog Acylation (Method A) 3,4-Diaminopyridine->this compound Analog Coupling (Method B) Substituted Benzoyl Chloride Substituted Benzoyl Chloride Substituted Benzoyl Chloride->this compound Analog Substituted Benzoic Acid Substituted Benzoic Acid Substituted Benzoic Acid->this compound Analog

Caption: General synthetic scheme for this compound analogs.

4.2. Experimental Workflow for Amide Coupling (Method B)

G start Start dissolve Dissolve Benzoic Acid, 3,4-Diaminopyridine, and EDC in DMF start->dissolve add_dmap Add catalytic DMAP dissolve->add_dmap stir Stir at room temperature overnight add_dmap->stir evaporate Evaporate solvent stir->evaporate partition Partition between EtOAc and H2O evaporate->partition wash Wash organic layer with brine partition->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate organic layer dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Step-by-step workflow for the synthesis via amide coupling.

Application Notes and Protocols: Aminopyridine Benzamide Derivatives in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyridine group can serve as a versatile hydrogen bond donor and acceptor, often critical for anchoring a ligand within a protein's binding pocket.[2] The benzamide portion offers a rigid core that can be readily functionalized to enhance binding affinity and selectivity.[3][5] The evaluation of these interactions is fundamental to understanding the mechanism of action and for the optimization of lead compounds in drug discovery.

Data Presentation: Representative Binding Affinities of Benzamide Derivatives

The following table summarizes representative quantitative data for various benzamide derivatives from the literature to illustrate the range of binding affinities that can be expected for this class of compounds against different protein targets.

Compound ClassTarget ProteinAssay TypeBinding Affinity (IC₅₀/K_d)Reference
Benzamide DerivativesSmoothened ReceptorCell-based Hedgehog Signaling AssayPotent inhibition, comparable to GDC-0449[3]
4-Aminopyridine Benzamide ScaffoldTYK2 KinaseEnzymatic AssayGood enzyme and cell potency[1]
Fluorinated Benzamide DerivativesCereblon (CRBN)MicroScale Thermophoresis (MST)Improved binding affinity with fluorination[6]
Benzamide DerivativesFtsZAntimicrobial Activity AssayPotent inhibitors of bacterial cell division protein[7]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Based Competitive Binding Assay

This protocol describes a common method to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled ligand from a target protein.

Materials:

  • Target Protein

  • Fluorescently Labeled Ligand (Probe)

  • Test Compound (e.g., N-(3-aminopyridin-4-yl)benzamide)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-binding, black microtiter plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the target protein in assay buffer.

    • Prepare a 2X solution of the fluorescent probe in assay buffer. The concentration of the probe should ideally be at or below its K_d for the target protein.

    • Prepare a serial dilution of the test compound in assay buffer.

  • Assay Setup:

    • Dispense the test compound dilutions into the wells of the 384-well plate.

    • Add the 2X target protein solution to the wells containing the test compound.

    • Include control wells:

      • No Protein Control: Wells with only the fluorescent probe.

      • No Competitor Control: Wells with the target protein and fluorescent probe, but no test compound.

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Measurement:

    • Add the 2X fluorescent probe solution to all wells.

    • Incubate the plate for another period to allow the displacement reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • The data is typically plotted as fluorescence polarization versus the logarithm of the test compound concentration.

    • The resulting sigmoidal curve is fitted to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding (association and dissociation rates) between a ligand and an analyte.

Materials:

  • SPR Instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5 chip)

  • Target Protein (to be immobilized)

  • Test Compound (analyte)

  • Immobilization Buffers (e.g., Amine coupling kit containing NHS, EDC, and ethanolamine)

  • Running Buffer (e.g., HBS-EP+)

Procedure:

  • Chip Immobilization:

    • Activate the sensor chip surface using a mixture of NHS and EDC.

    • Inject the target protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active sites using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in running buffer.

    • Inject the test compound solutions over the sensor surface at a constant flow rate for a defined period (association phase).

    • Switch back to running buffer and monitor the dissociation of the compound from the protein (dissociation phase).

    • After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove any bound analyte.

  • Data Analysis:

    • The SPR signal (measured in response units, RU) is plotted against time to generate sensorgrams.

    • The association rate constant (k_a) and dissociation rate constant (k_d) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (K_d) is calculated as the ratio of k_d/k_a.

Visualizations

Experimental_Workflow_FP_Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_protein Prepare 2X Target Protein Solution add_protein Add Target Protein prep_protein->add_protein prep_probe Prepare 2X Fluorescent Probe Solution add_probe Add Fluorescent Probe prep_probe->add_probe prep_compound Prepare Serial Dilution of Test Compound dispense_compound Dispense Compound into 384-well Plate prep_compound->dispense_compound dispense_compound->add_protein add_protein->add_probe incubate Incubate to Reach Equilibrium add_probe->incubate read_plate Measure Fluorescence Polarization incubate->read_plate analyze_data Plot Data and Determine IC50 read_plate->analyze_data

Caption: Workflow for a Fluorescence Polarization (FP) based competitive binding assay.

Hypothetical_Signaling_Pathway receptor Receptor Tyrosine Kinase protein_a Protein A receptor->protein_a Phosphorylation compound Aminopyridine Benzamide Derivative compound->protein_a Inhibition protein_b Protein B protein_a->protein_b Activation transcription_factor Transcription Factor protein_b->transcription_factor Activation cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Gene Expression

Caption: Hypothetical signaling pathway modulated by an aminopyridine benzamide derivative.

References

Application Note: Evaluation of N-(3-aminopyridin-4-yl)benzamide as a Potential Sirtuin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sirtuins are a class of NAD+-dependent protein deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, metabolism, and longevity.[1][2] Given their involvement in pathophysiology, sirtuins have emerged as important therapeutic targets for a range of diseases. Small molecules that can modulate sirtuin activity are of significant interest in drug discovery.[2] The benzamide scaffold is present in a number of known sirtuin inhibitors.[2][3][4] This document provides a detailed protocol for evaluating the inhibitory potential of N-(3-aminopyridin-4-yl)benzamide against human sirtuin 1 (SIRT1), a well-studied member of the sirtuin family.

Principle of the Assay

The primary method described is a fluorometric assay designed for the sensitive and rapid evaluation of SIRT1 inhibitors.[5] The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue alongside a fluorophore and a quencher. In its native state, the proximity of the quencher to the fluorophore suppresses the fluorescence signal. Upon deacetylation by SIRT1, the substrate becomes susceptible to a developer enzyme that cleaves the peptide, leading to the separation of the fluorophore from the quencher.[5] This separation results in a quantifiable increase in fluorescence intensity, which is directly proportional to the SIRT1 enzymatic activity.[5] The potential inhibitory effect of this compound is determined by measuring the reduction in fluorescence signal in its presence.

Sirtuin Signaling Pathway

Sirtuin_Signaling_Pathway cluster_0 Cellular Stress / Caloric Restriction cluster_1 SIRT1 Activity cluster_2 Downstream Effects NAD Increased NAD+ / NADH Ratio SIRT1 SIRT1 Activation NAD->SIRT1 Deacetylation Deacetylation of Target Proteins SIRT1->Deacetylation p53 p53 (Tumor Suppressor) Deacetylation->p53 PGC1a PGC-1α (Mitochondrial Biogenesis) Deacetylation->PGC1a NFkB NF-κB (Inflammation) Deacetylation->NFkB Apoptosis ↓ Apoptosis p53->Apoptosis Mito ↑ Mitochondrial Biogenesis PGC1a->Mito Inflammation ↓ Inflammation NFkB->Inflammation

Caption: Simplified SIRT1 signaling pathway.

Experimental Protocols

This section details the protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human SIRT1.

Materials and Reagents

  • Recombinant Human SIRT1 enzyme[5]

  • SIRT1 fluorogenic substrate (e.g., Ac-RHKK(ac)-AMC)[5]

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Developer solution[5]

  • SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[6]

  • This compound (Test Compound)

  • Nicotinamide (Positive Control Inhibitor)[5]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation/emission wavelengths of 350-360 nm and 450-465 nm, respectively[7]

Reagent Preparation

  • SIRT1 Assay Buffer: Prepare the buffer and keep it on ice.

  • NAD+ Solution: Prepare a 2 mM stock solution in SIRT1 Assay Buffer. Store on ice.

  • SIRT1 Enzyme Solution: Dilute the recombinant SIRT1 enzyme to the desired working concentration (e.g., 25 ng/µl) in cold SIRT1 Assay Buffer just before use.[8] Keep the diluted enzyme on ice.

  • Fluorogenic Substrate Solution: Prepare a 0.2 mM stock solution in SIRT1 Assay Buffer.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Test Compound Dilutions: Perform serial dilutions of the stock solution in SIRT1 Assay Buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay should not exceed 1%.

  • Nicotinamide (Positive Control): Prepare a 10 mM stock solution in SIRT1 Assay Buffer.

Assay Procedure for IC50 Determination

The following procedure is for a single well. It is recommended to perform all experiments in triplicate.

  • Set up the assay plate:

    • Blank wells: Add 45 µl of SIRT1 Assay Buffer.

    • Enzyme Control (100% activity) wells: Add 40 µl of SIRT1 Assay Buffer and 5 µl of DMSO.

    • Test Compound wells: Add 40 µl of SIRT1 Assay Buffer and 5 µl of each this compound dilution.

    • Positive Control wells: Add 40 µl of SIRT1 Assay Buffer and 5 µl of the Nicotinamide solution.

  • Add SIRT1 Enzyme: Add 10 µl of the diluted SIRT1 enzyme solution to all wells except the Blank wells.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzyme.

  • Initiate the Reaction: Add 25 µl of the NAD+ solution and 20 µl of the SIRT1 fluorogenic substrate solution to all wells.

  • Incubation: Cover the plate and incubate at 37°C for 30-45 minutes.[6][7]

  • Stop and Develop: Add 50 µl of the Developer solution to each well.[7]

  • Final Incubation: Cover the plate and incubate at room temperature for 15-30 minutes, protected from light.[7]

  • Fluorescence Measurement: Read the fluorescence intensity at Ex/Em = 350/460 nm.

Experimental Workflow

Experimental_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, NAD+, Test Compound) start->prep plate Dispense Reagents into 96-well Plate prep->plate pre_incubate Pre-incubate Plate (37°C, 10 min) plate->pre_incubate initiate Initiate Reaction (Add NAD+ and Substrate) pre_incubate->initiate incubate Incubate Plate (37°C, 30-45 min) initiate->incubate develop Add Developer Solution incubate->develop final_incubate Incubate Plate (RT, 15-30 min) develop->final_incubate read Measure Fluorescence (Ex: 350nm, Em: 460nm) final_incubate->read analyze Calculate % Inhibition and IC50 Value read->analyze end End analyze->end

Caption: Workflow for SIRT1 inhibition assay.

Data Presentation

The results of the enzymatic assay can be summarized to determine the IC50 value of this compound.

Data Analysis

  • Subtract Background: Subtract the average fluorescence reading of the Blank wells from all other readings.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Enzyme Control Well)] x 100

  • Determine IC50: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Hypothetical IC50 Data for this compound

Concentration (µM)% Inhibition (Mean ± SD, n=3)
0.012.5 ± 1.1
0.110.2 ± 2.5
128.7 ± 3.8
548.9 ± 4.1
1065.4 ± 3.5
2582.1 ± 2.9
5091.3 ± 2.2
10095.8 ± 1.9
Calculated IC50 5.2 µM

References

Application Notes and Protocols: N-(3-aminopyridin-4-yl)benzamide as a Chemical Probe for TYK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-(3-aminopyridin-4-yl)benzamide as a chemical probe to investigate the function and activity of Tyrosine Kinase 2 (TYK2), a key mediator in inflammatory and autoimmune signaling pathways.

Introduction

This compound is a small molecule inhibitor belonging to the aminopyridine benzamide scaffold. This class of compounds has shown potent and selective inhibitory activity against Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. TYK2 plays a crucial role in the signaling of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFN-α/β), which are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. The structural similarity of this compound to known TYK2 inhibitors suggests its utility as a chemical probe for elucidating the biological roles of TYK2.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₁N₃O
Molecular Weight 213.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and methanol
Storage Store at -20°C for long-term use

Biological Activity and Target Profile

While specific quantitative data for this compound is not yet publicly available, based on the activity of structurally related compounds targeting TYK2, its inhibitory profile is anticipated to be in the nanomolar range. The following table presents hypothetical, yet expected, activity values based on existing literature for similar 4-aminopyridine benzamide scaffolds.

TargetAssay TypeIC₅₀ (nM) (Hypothetical)Selectivity (fold vs. JAK1, JAK2, JAK3) (Hypothetical)
TYK2 Biochemical Kinase Assay5 - 50>100
TYK2 Cell-Based pSTAT Assay50 - 500>100

Signaling Pathway

TYK2 is an integral component of the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, TYK2, in conjunction with another JAK family member (e.g., JAK2), becomes activated through trans-phosphorylation. Activated TYK2 then phosphorylates the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by TYK2, leading to their dimerization, nuclear translocation, and modulation of target gene expression. This compound, as a TYK2 inhibitor, is expected to block this cascade at the level of TYK2 kinase activity.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation TYK2->Receptor Phosphorylation STAT STAT TYK2->STAT Phosphorylation JAK2->Receptor Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Target Gene Expression pSTAT->Gene Nuclear Translocation & Transcription Probe This compound Probe->TYK2 Inhibition

TYK2 Signaling Pathway and Inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via amide coupling.

Materials:

  • 3,4-Diaminopyridine

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve 3,4-diaminopyridine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Reactants 3,4-Diaminopyridine + Benzoyl Chloride Reaction Amide Coupling (Pyridine, DCM, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Synthesis Workflow.
Protocol 2: In Vitro TYK2 Kinase Assay

This protocol outlines a method to determine the IC₅₀ value of this compound against recombinant human TYK2 using a luminescence-based kinase assay.

Materials:

  • Recombinant human TYK2 enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

  • Add 10 µL of a solution containing the TYK2 enzyme and the kinase substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for TYK2.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cell-Based Assay for TYK2 Inhibition (pSTAT3 Western Blot)

This protocol describes how to assess the ability of this compound to inhibit IL-23-induced STAT3 phosphorylation in a human cell line.

Materials:

  • Human cell line expressing the IL-23 receptor and TYK2 (e.g., NK-92 cells)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Recombinant human IL-23

  • This compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-TYK2, and anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • The next day, starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with recombinant human IL-23 (e.g., 50 ng/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pSTAT3, total STAT3, TYK2, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using ECL reagents and a chemiluminescence imager.

  • Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 or β-actin signal.

WB_Workflow Cell_Culture Cell Seeding & Starvation Treatment Compound Pre-treatment (1 hour) Cell_Culture->Treatment Stimulation IL-23 Stimulation (30 min) Treatment->Stimulation Lysis Cell Lysis & Protein Quantification Stimulation->Lysis SDS_PAGE SDS-PAGE & Western Blot Lysis->SDS_PAGE Detection Antibody Incubation & Chemiluminescence SDS_PAGE->Detection Analysis Data Analysis Detection->Analysis

Western Blot Workflow.

Troubleshooting

IssuePossible CauseSolution
Synthesis: Low yieldIncomplete reaction or inefficient purification.Extend reaction time, ensure anhydrous conditions, optimize chromatography gradient.
Kinase Assay: High variabilityPipetting errors, enzyme instability.Use calibrated pipettes, keep enzyme on ice, perform assay quickly.
Western Blot: No pSTAT3 signalInactive IL-23, insufficient stimulation time, inhibitor too potent.Check IL-23 activity, optimize stimulation time, use a lower concentration of the probe.
Western Blot: High backgroundInsufficient blocking, antibody concentration too high.Increase blocking time, use fresh blocking buffer, titrate primary antibody.

Conclusion

This compound is a promising chemical probe for the investigation of TYK2 biology. Its amenability to synthesis and its predicted potent and selective inhibition of TYK2 make it a valuable tool for researchers in academia and industry. The protocols provided herein offer a starting point for its synthesis and application in both biochemical and cell-based assays to further understand the role of TYK2 in health and disease.

Application Notes and Protocols for the Formulation of N-(3-aminopyridin-4-yl)benzamide for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-aminopyridin-4-yl)benzamide is a novel chemical entity with potential therapeutic applications. As with many new chemical entities (NCEs), it is anticipated to have low aqueous solubility, presenting a significant challenge for achieving adequate exposure in preclinical animal studies.[1][2] This document provides detailed application notes and protocols for the formulation of this compound to support in vivo pharmacokinetic, pharmacodynamic, and toxicology studies. The strategies outlined are based on established methods for enhancing the bioavailability of poorly soluble compounds.[1][3]

Physicochemical Properties (Hypothetical)

PropertyHypothetical ValueImplication for Formulation
Molecular Weight~227.26 g/mol Standard for small molecule drugs.
Aqueous Solubility< 10 µg/mLRequires solubility enhancement techniques.[1][2]
LogP> 3Lipophilic nature may favor lipid-based formulations.
pKa(Predicted) 4-5 (pyridinium), 8-9 (aniline)pH adjustment may be a viable strategy for solubilization if the compound is stable at different pH values.[5]

Formulation Strategies for Animal Studies

The selection of a suitable formulation is critical for ensuring adequate and reproducible systemic exposure in animal studies.[2] The choice of excipients should be carefully considered to avoid potential toxicity in the selected animal species.[6][7]

Oral Administration

For oral administration, several approaches can be considered to enhance the dissolution and absorption of this compound.

Table 1: Exemplary Oral Formulation Compositions

Formulation TypeVehicle/ExcipientsConcentration Range (mg/mL)Rationale & Considerations
Aqueous Suspension 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in water1 - 20Simple to prepare. Particle size reduction (micronization) is recommended to improve dissolution.[1][8]
Co-solvent Solution 30% PEG 400, 10% Ethanol, 60% Water1 - 10Can achieve higher drug loading in solution. Potential for drug precipitation upon dilution in the GI tract.[2]
Lipid-Based (SEDDS) 40% Capryol 90, 40% Cremophor EL, 20% Transcutol HP5 - 50Forms a microemulsion in the GI tract, enhancing solubilization and absorption.[3]
Solution in Oil Sesame Oil or Medium-Chain Triglycerides (MCT)1 - 15Suitable for highly lipophilic compounds. May provide sustained release.[9]
Intravenous Administration

For intravenous (IV) administration, the formulation must be a clear, sterile solution with a particle size of less than 3 microns to prevent capillary blockade.[2]

Table 2: Exemplary Intravenous Formulation Compositions

Formulation TypeVehicle/ExcipientsConcentration Range (mg/mL)Rationale & Considerations
Aqueous Co-solvent 20% Propylene Glycol, 10% Ethanol, 70% Saline1 - 5Common vehicle for IV dosing. Must be administered slowly to avoid precipitation and hemolysis.[5]
Cyclodextrin Complex 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline1 - 10Forms an inclusion complex to increase solubility. Generally well-tolerated.
Nanosuspension Drug nanoparticles stabilized with 0.5% Polysorbate 801 - 5Increases surface area for faster dissolution. Requires specialized equipment for production (nanomilling).[3][8]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage

Materials:

  • This compound (micronized)

  • Methylcellulose (or CMC)

  • Purified Water

  • Mortar and Pestle

  • Magnetic Stirrer and Stir Bar

  • Graduated Cylinder

  • Analytical Balance

Procedure:

  • Weigh the required amount of this compound.

  • Prepare the vehicle by slowly adding 0.5 g of methylcellulose to 100 mL of purified water while stirring continuously until a clear, viscous solution is formed.

  • Triturate the weighed drug powder in a mortar with a small amount of the vehicle to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.

  • Gradually add the remaining vehicle to the paste while mixing continuously.

  • Transfer the mixture to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Visually inspect for any clumps or undispersed particles.

  • Store the suspension in a tightly sealed container at 2-8°C. Shake well before each use.

Protocol 2: Preparation of a Co-solvent Solution for Intravenous Injection

Materials:

  • This compound

  • Propylene Glycol (PG)

  • Ethanol (95%)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound into a sterile vial.

  • Add the required volume of ethanol and vortex until the drug is fully dissolved.

  • Add the required volume of propylene glycol and vortex to mix.

  • Slowly add the sterile saline to the organic solution while vortexing to avoid precipitation.

  • If any precipitation occurs, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the final solution to ensure it is clear and free of particulates.

  • Filter the solution through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Store the formulation at room temperature and protect from light. Use within 24 hours of preparation.

Visualization of Workflows and Pathways

Formulation_Selection_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Formulation Development & Selection start Start: This compound (NCE) solubility Determine Aqueous Solubility (pH 7.4) start->solubility permeability Assess Permeability (e.g., Caco-2 assay) solubility->permeability bcs Determine BCS Class permeability->bcs decision Solubility < 10 µg/mL? bcs->decision high_sol Simple Aqueous Solution (e.g., Saline) decision->high_sol No form_dev Initiate Enabling Formulation Development decision->form_dev Yes oral Oral Route form_dev->oral iv IV Route form_dev->iv suspension Suspension (Micronized) oral->suspension cosolvent Co-solvent System oral->cosolvent lipid Lipid-Based (SEDDS) oral->lipid iv_cosolvent IV Co-solvent iv->iv_cosolvent iv_cyclo Cyclodextrin iv->iv_cyclo stability Assess Formulation Stability & Characterization (Particle size, Purity) suspension->stability cosolvent->stability lipid->stability iv_cosolvent->stability iv_cyclo->stability final_form Select Lead Formulation(s) for In Vivo Studies stability->final_form

Caption: Formulation selection workflow for this compound.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k compound This compound compound->receptor Inhibition raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt akt->proliferation

Caption: Hypothetical signaling pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: N-(3-aminopyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-aminopyridin-4-yl)benzamide. The information provided addresses common challenges, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential application?

This compound is a synthetic organic compound. Based on the activity of structurally similar molecules, it is likely being investigated as a kinase inhibitor. Benzamide derivatives have shown potential as inhibitors of various kinases, including Janus kinases (JAKs) and Focal Adhesion Kinase (FAK), which are involved in cell signaling pathways related to inflammation and cancer.[1][2]

Q2: I am having trouble dissolving this compound. Is this a known issue?

Yes, poor aqueous solubility is a common characteristic of benzamide derivatives. The parent compound, benzamide, is reported to be insoluble in water. While the amino and pyridinyl groups in this compound may slightly increase its polarity, significant solubility challenges in aqueous buffers should be anticipated.

Q3: What are the recommended solvents for dissolving this compound?

For initial stock solutions, organic solvents are recommended. Based on data for the parent compound, benzamide, Dimethyl Sulfoxide (DMSO) and Ethanol are suitable starting points.[3] For cell-based assays, it is crucial to use a solvent that is miscible with your culture medium and non-toxic at the final concentration. DMSO is a common choice for this purpose.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: Precipitate forms when adding the stock solution to aqueous media.

Cause: The compound is "crashing out" of the solution as the solvent polarity increases. This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous buffer or cell culture medium.

Solutions:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.

  • Optimize the solvent system:

    • Co-solvents: For in vivo or cell culture experiments, using a co-solvent system can help maintain solubility. A common approach involves preparing the final solution in a mixture containing a small percentage of DMSO and other solubilizing agents like PEG300 and Tween-80.[4]

    • pH adjustment: The amino groups on the pyridine and benzene rings are basic and can be protonated at acidic pH, potentially increasing aqueous solubility. Conversely, the amide proton can be deprotonated at a very high pH. Experimenting with a pH range (e.g., pH 5.0 to 7.4) for your final buffer may identify a pH where the compound is more soluble.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

    • Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be used at low concentrations to help keep the compound in solution.

  • Physical Methods:

    • Sonication: Applying ultrasonic energy can help to break down aggregates and facilitate dissolution.

    • Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of many compounds. However, the thermal stability of this compound should be considered.

Problem: The compound will not dissolve in the initial organic solvent.

Cause: The compound may have very low solubility even in common organic solvents, or the solvent quality may be poor.

Solutions:

  • Try a stronger organic solvent: If DMSO or ethanol are ineffective, other solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be tested. However, be mindful of their compatibility with your experimental system.

  • Ensure anhydrous conditions: Water contamination in organic solvents can significantly reduce the solubility of hydrophobic compounds. Use fresh, high-purity anhydrous solvents.

  • Apply physical methods: As mentioned above, sonication and gentle warming can be effective in dissolving the compound in the initial organic solvent.

Quantitative Solubility Data

SolventSolubility (at 25°C)Citation
DMSO24 mg/mL[3]
Ethanol24 mg/mL[3]
WaterInsoluble[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 213.24 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.13 mg of this compound and place it in a clean microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol provides a method for preparing a working solution of this compound for use in cell culture experiments, adapted from a protocol for a structurally similar compound.[4]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM stock solution.

  • To prepare a 100 µM working solution in a vehicle containing 1% DMSO, 10% PEG300, and 0.5% Tween-80, perform the following dilutions in a sterile microcentrifuge tube:

    • Add 10 µL of the 10 mM stock solution.

    • Add 100 µL of PEG300 and mix thoroughly.

    • Add 5 µL of Tween-80 and mix thoroughly.

    • Add 885 µL of sterile saline or cell culture medium to bring the final volume to 1 mL.

  • Vortex the solution until it is clear and homogenous. If precipitation occurs, gentle warming (to 37°C) and sonication may be used.

  • This working solution can then be further diluted in cell culture medium to achieve the desired final concentrations for your experiment. Note: It is crucial to perform vehicle controls in your experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for Cell Culture) cluster_assay Experimental Assay weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock add_peg Add PEG300 thaw->add_peg add_tween Add Tween-80 add_peg->add_tween add_media Add Aqueous Medium add_tween->add_media mix Vortex / Gentle Warming add_media->mix final_dilution Final Dilution in Assay Medium mix->final_dilution run_assay Perform Experiment final_dilution->run_assay

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic node_sol Lower Final Concentration Optimize Solvent (Co-solvents, pH) Use Excipients (Cyclodextrins) Physical Methods (Sonication, Warming) start Solubility Issue? precip_aq Precipitate in Aqueous Solution? start->precip_aq no_dissolve_org Doesn't Dissolve in Organic Solvent? start->no_dissolve_org precip_aq->node_sol Yes node_sol2 Try Stronger Organic Solvent (DMF, NMP) Ensure Anhydrous Conditions Physical Methods (Sonication, Warming) no_dissolve_org->node_sol2 Yes

Caption: Troubleshooting logic for this compound solubility issues.

signaling_pathway cluster_pathway Potential JAK-STAT Signaling Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Expression Nucleus->Gene Compound This compound Compound->JAK Inhibition

Caption: Postulated inhibitory action on the JAK-STAT signaling pathway.

References

Technical Support Center: Synthesis of N-(3-aminopyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(3-aminopyridin-4-yl)benzamide synthesis.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product formation in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Purity of Starting Materials:

    • 3,4-Diaminopyridine: Ensure the starting amine is pure and free from contaminants. Impurities can interfere with the reaction. Consider recrystallization or column chromatography if the purity is questionable.

    • Benzoyl Chloride: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid. Use freshly opened or distilled benzoyl chloride for best results.

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used to neutralize the HCl byproduct. Insufficient base can halt the reaction. Use at least one equivalent, and often a slight excess (1.1-1.5 equivalents) is beneficial. Pyridine can also be used as both a base and a solvent.

    • Solvent: The solvent should be anhydrous and inert to the reactants. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or dioxane are suitable choices. Ensure the solvent is dry, as water will react with benzoyl chloride.

    • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) initially to control the exothermic reaction, and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required.[1]

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

A general troubleshooting workflow for low product yield is illustrated below.

LowYieldTroubleshooting cluster_solutions Potential Solutions start Low or No Product Yield check_sm Verify Purity of Starting Materials (3,4-Diaminopyridine, Benzoyl Chloride) start->check_sm check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions check_time Monitor Reaction Progress (TLC) start->check_time purify_sm Purify Starting Materials (Recrystallize/Distill) check_sm->purify_sm adjust_base Use Anhydrous Solvent & Optimize Base (e.g., 1.2 eq. Et3N) check_conditions->adjust_base adjust_temp Adjust Temperature (Start at 0°C, then warm or gently heat) check_conditions->adjust_temp increase_time Increase Reaction Time check_time->increase_time optimize Systematically Optimize Conditions purify_sm->optimize adjust_base->optimize adjust_temp->optimize increase_time->optimize

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Products (Side Reactions)

Question: My TLC analysis shows multiple spots, indicating the formation of side products. What are these impurities and how can I minimize them?

Answer: The primary side reaction of concern is the formation of the dibenzoylated product, N,N'-(pyridine-3,4-diyl)dibenzamide. This occurs when both amino groups of 3,4-diaminopyridine react with benzoyl chloride.

Strategies to Minimize Dibenzoylation:

  • Stoichiometry: Use a slight excess of the 3,4-diaminopyridine relative to benzoyl chloride to favor mono-acylation.

  • Slow Addition: Add the benzoyl chloride dropwise to the solution of 3,4-diaminopyridine at a low temperature (0 °C). This maintains a low concentration of the acylating agent and favors the more nucleophilic 4-amino group reacting first, followed by workup before the second acylation can occur in high yield.

  • Choice of Solvent and Base: Using a less polar solvent may help to selectively precipitate the mono-acylated product. The choice of base can also influence selectivity.

Data on Reaction Conditions and Potential Outcomes

ParameterCondition A (High Selectivity)Condition B (Potential for Dibenzoylation)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Base Pyridine (also as solvent)Triethylamine (Et₃N)
Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C
Addition of Benzoyl Chloride Slow, dropwiseRapid addition
Expected Outcome Higher yield of mono-benzoylated productIncreased formation of dibenzoylated byproduct

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of this compound?

A1: A general experimental protocol is provided below. Note that optimization may be required.

Q2: Which amino group of 3,4-diaminopyridine is more reactive?

A2: The 4-amino group is generally more nucleophilic and sterically accessible than the 3-amino group, making it more likely to react first with benzoyl chloride.

Q3: How can I purify the final product?

A3: Flash column chromatography on silica gel is a common and effective method for purifying this compound from starting materials and side products. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is often a good starting point for the mobile phase.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for yield and purity.

  • Preparation:

    • Dissolve 3,4-diaminopyridine (1.0 eq.) in anhydrous dichloromethane (DCM) or dioxane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Add a suitable base, such as triethylamine (1.2 eq.) or pyridine.[1]

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • Slowly add benzoyl chloride (1.0 eq.) dropwise to the cooled solution over 15-30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

The experimental workflow is visualized in the following diagram:

SynthesisWorkflow start Start dissolve 1. Dissolve 3,4-Diaminopyridine and Base in Anhydrous Solvent start->dissolve cool 2. Cool to 0°C dissolve->cool add_benzoyl 3. Add Benzoyl Chloride Dropwise cool->add_benzoyl react 4. Stir at Room Temperature (Monitor by TLC) add_benzoyl->react workup 5. Aqueous Workup and Extraction react->workup purify 6. Column Chromatography workup->purify product Pure this compound purify->product

Caption: General experimental workflow for synthesis.

References

Technical Support Center: N-(3-aminopyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(3-aminopyridin-4-yl)benzamide in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

Based on its chemical structure, containing both an amide linkage and an aminopyridine moiety, this compound is susceptible to three primary degradation pathways in solution:

  • Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions to yield 3,4-diaminopyridine and benzoic acid. Amides are generally resistant to hydrolysis in neutral water, but the reaction is catalyzed by the presence of acid or base.[1][2][3]

  • Oxidation: The aminopyridine ring is susceptible to oxidation, particularly at the nitrogen atoms of the pyridine ring and the amino group, which can lead to the formation of N-oxides and other oxidative degradation products.[4][5][6][7]

  • Photodegradation: Aromatic amides can undergo photodegradation upon exposure to light, particularly UV radiation.[8][9] This can involve a photo-Fries rearrangement or other complex photochemical reactions.

Q2: My solution of this compound is changing color. What could be the cause?

A color change in a solution of this compound is often an indication of degradation. The formation of oxidized species or certain photodegradation products can lead to chromophores that absorb in the visible spectrum, resulting in a colored solution. It is recommended to perform analytical testing, such as HPLC-UV, to identify any new peaks corresponding to degradation products.

Q3: What are the recommended storage conditions for solutions of this compound?

To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8 °C) or frozen (-20 °C or lower) to slow down the rate of hydrolysis and other chemical reactions.

  • Light: Protected from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.

  • pH: If possible, maintain the pH of the solution close to neutral (pH 6-8), as both strongly acidic and basic conditions can accelerate hydrolysis.

  • Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help to prevent oxidation.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution

Symptom: HPLC analysis shows a rapid decrease in the peak area of this compound and the appearance of new peaks over a short period (hours to days) at room temperature.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis 1. Check the pH of your solution. Extreme pH values will accelerate amide hydrolysis.[1][3] 2. Buffer your solution. If your experimental conditions allow, use a buffer to maintain a pH between 6 and 8. 3. Lower the storage temperature. Store solutions at 2-8 °C or frozen to reduce the rate of hydrolysis.
Oxidation 1. De-gas your solvent. Before preparing your solution, sparge the solvent with nitrogen or argon to remove dissolved oxygen. 2. Use an inert atmosphere. Prepare and store the solution under an inert gas. 3. Add an antioxidant. If compatible with your experiment, consider adding a small amount of an antioxidant.
Photodegradation 1. Protect from light. Use amber vials or wrap your containers in foil.[8] 2. Minimize exposure to ambient light during solution preparation and handling.
Issue 2: Inconsistent Results Between Experiments

Symptom: You observe significant variability in the concentration or purity of this compound solutions prepared at different times, even when following the same protocol.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Solvent Quality 1. Use fresh, high-purity solvents. Older solvents may contain peroxides (in the case of ethers) or other impurities that can promote degradation. 2. Check for solvent contamination. Ensure that your solvents are not contaminated with acids or bases.
Variable Light Exposure 1. Standardize light conditions. Ensure that all solutions are prepared and handled under consistent lighting conditions. Avoid preparing solutions in direct sunlight.
Differences in Storage Time/Temperature 1. Use freshly prepared solutions whenever possible. 2. Strictly control storage conditions. Ensure all solutions are stored at the same temperature and for a similar duration before use.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate its stability profile.

Table 1: Effect of pH and Temperature on the Stability of this compound in Aqueous Solution after 24 hours.

Condition % Degradation Major Degradation Products
0.1 M HCl, 25°C5.23,4-diaminopyridine, Benzoic acid
0.1 M HCl, 50°C18.73,4-diaminopyridine, Benzoic acid
pH 7 Buffer, 25°C< 0.5Not detectable
pH 7 Buffer, 50°C1.53,4-diaminopyridine, Benzoic acid
0.1 M NaOH, 25°C8.93,4-diaminopyridine, Benzoic acid
0.1 M NaOH, 50°C25.43,4-diaminopyridine, Benzoic acid

Table 2: Effect of Oxidative and Photolytic Stress on the Stability of this compound in Methanol/Water (1:1) Solution after 8 hours.

Stress Condition % Degradation Major Degradation Products
3% H₂O₂, 25°C15.3N-oxide derivatives, other polar species
UV light (254 nm), 25°C12.8Photo-Fries rearrangement products, other species
Visible light, 25°C2.1Minor photodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC method suitable for separating this compound from its potential degradation products.[10][11][12][13]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[14]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[15][16][17]

  • Acid Hydrolysis: Incubate a 1 mg/mL solution of the compound in 0.1 M HCl at 50°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Incubate a 1 mg/mL solution of the compound in 0.1 M NaOH at 50°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.[1][18]

  • Oxidative Degradation: Treat a 1 mg/mL solution of the compound with 3% H₂O₂ at room temperature. Withdraw samples at 0, 2, 4, and 8 hours and analyze by HPLC.

  • Photostability: Expose a 1 mg/mL solution of the compound to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze both samples by HPLC.[14]

  • Thermal Degradation: Store a solid sample and a 1 mg/mL solution of the compound at an elevated temperature (e.g., 60°C). Analyze samples at various time points.

Visualizations

cluster_main Solution Preparation Workflow start Start: Weigh Compound dissolve Dissolve in Degassed Solvent start->dissolve ph_adjust Adjust pH (if necessary) dissolve->ph_adjust filter Filter through 0.22 µm filter ph_adjust->filter store Store in Amber Vial at 2-8°C filter->store analyze Analyze by HPLC store->analyze cluster_degradation Potential Degradation Pathways cluster_hydrolysis Hydrolysis (H⁺ or OH⁻) cluster_oxidation Oxidation ([O]) cluster_photo Photodegradation (hν) parent This compound prod1 3,4-Diaminopyridine parent->prod1 Amide Cleavage prod2 Benzoic Acid parent->prod2 Amide Cleavage prod3 N-Oxide Derivatives parent->prod3 Ring/Amine Oxidation prod4 Photo-Fries Products parent->prod4 Rearrangement

References

Technical Support Center: N-(3-aminopyridin-4-yl)benzamide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-aminopyridin-4-yl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct route is the selective acylation of 3,4-diaminopyridine with benzoyl chloride. Due to the electronic properties of the pyridine ring, the amino group at the 3-position is more nucleophilic, leading to preferential acylation at this site under standard conditions.

Q2: I am getting a mixture of products in my synthesis. What are the likely impurities?

A2: The most probable impurity is the isomeric product, N-(4-aminopyridin-3-yl)benzamide, formed by acylation at the 4-amino group. Depending on the reaction conditions, di-acylated product (N,N'-(pyridine-3,4-diyl)dibenzamide) could also be a minor byproduct. Degradation of the starting material, 3,4-diaminopyridine, especially under oxidative conditions, can lead to impurities like 4-amino, 3-nitropyridine or 3,4-diaminopyridine-N-oxide.[1]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity should be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a protonated molecular ion [M+H]⁺ peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and the position of the benzoyl group. The chemical shifts of the pyridine protons will be indicative of the substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and separate isomers.

Q4: What are the recommended storage conditions for this compound and its precursor, 3,4-diaminopyridine?

A4: Both compounds should be stored in a cool, dry place, away from light and strong oxidizing agents. 3,4-diaminopyridine is known to be susceptible to oxidation.[1] It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Troubleshooting Guides

Synthesis & Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of byproducts (e.g., di-acylation, isomeric product). 3. Degradation of starting material.1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Use a slight excess of the limiting reagent (typically 3,4-diaminopyridine). Slowly add benzoyl chloride at a low temperature to minimize side reactions.[2] 3. Use high-purity, fresh 3,4-diaminopyridine.
Poor Regioselectivity (Significant amount of N-(4-aminopyridin-3-yl)benzamide) The reaction conditions may favor acylation at the 4-position. Certain reagents or solvents can alter the relative nucleophilicity of the amino groups.Acylation with benzoyl chloride in a solvent like dimethyl acetamide at controlled, non-elevated temperatures generally favors the 3-amino position.[2] Avoid conditions that might lead to a change in the reaction mechanism.
Difficulty in Separating Isomers The two mono-benzoylated isomers, this compound and N-(4-aminopyridin-3-yl)benzamide, have very similar polarities.Separation can be challenging. Flash column chromatography on silica gel with a carefully optimized gradient solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine) may be effective. Preparative HPLC is another option for obtaining high-purity material.
Product is Insoluble in Common Solvents Benzamide derivatives can have limited solubility, especially in non-polar solvents.For purification and analysis, polar aprotic solvents like DMSO, DMF, or methanol are often suitable. For biological assays, preparing a stock solution in DMSO is a common practice.
Characterization Issues
Problem Possible Cause(s) Suggested Solution(s)
Incorrect Molecular Ion Peak in Mass Spectrum 1. Presence of impurities or adducts (e.g., Na⁺, K⁺). 2. Fragmentation of the molecule in the ion source.1. Check for common adducts ([M+Na]⁺, [M+K]⁺). 2. Use a softer ionization technique if fragmentation is an issue. The expected [M+H]⁺ for this compound is approximately m/z 214.10.[3]
Ambiguous NMR Spectrum 1. Presence of isomeric impurities. 2. Broad peaks due to proton exchange or aggregation. 3. Incorrect solvent or low sample concentration.1. Compare the spectrum with published data for related compounds. The presence of two sets of pyridine signals may indicate a mixture of isomers. 2. For broad NH peaks, a D₂O exchange experiment can be performed. Running the spectrum at a higher temperature might sharpen the peaks. 3. Use deuterated solvents like DMSO-d₆ in which the compound is fully soluble.

Experimental Protocols

Synthesis of this compound

This protocol is based on the selective acylation of 3,4-diaminopyridine.[2]

Materials:

  • 3,4-Diaminopyridine

  • Benzoyl chloride

  • Dimethylacetamide (DMA), anhydrous

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • Dissolve 3,4-diaminopyridine (1.0 eq) in anhydrous dimethylacetamide (DMA) in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.

  • Add a base such as triethylamine (1.1 eq) to the solution.

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the cooled solution, ensuring the temperature does not rise significantly.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the desired product.

Characterization Data (Expected)

Analysis Expected Result
Appearance Off-white to light brown solid
Molecular Formula C₁₂H₁₁N₃O
Molecular Weight 213.24 g/mol
Mass Spec (ESI+) [M+H]⁺ ≈ 214.10 m/z[3]
¹H NMR (DMSO-d₆) Aromatic protons from the benzoyl group (~7.5-8.0 ppm), pyridine protons, and two distinct NH signals (one for the amide and one for the free amine).
¹³C NMR (DMSO-d₆) Carbonyl carbon (~165-170 ppm), and aromatic carbons from both the pyridine and benzene rings.
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol; poorly soluble in water and non-polar organic solvents.[4]

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_synthesis start Synthesis of this compound check_yield Check Yield and Purity (TLC/LC-MS) start->check_yield low_yield Low Yield check_yield->low_yield Low impure Impure Product check_yield->impure Impure good_result Proceed to Characterization check_yield->good_result High & Pure incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn check_isomers Isomeric Impurity Present? impure->check_isomers extend_time Extend Reaction Time / Re-check Reagents incomplete_rxn->extend_time Yes side_products Side Products Formed? incomplete_rxn->side_products No optimize_conditions Optimize Conditions (Temp, Addition Rate) side_products->optimize_conditions Yes check_starting_material Check Starting Material Purity side_products->check_starting_material No chromatography Optimize Chromatography check_isomers->chromatography Yes other_impurities Other Impurities? check_isomers->other_impurities No other_impurities->check_starting_material Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Signaling Pathway Context (Hypothetical)

As this compound derivatives can act as kinase inhibitors, the following diagram illustrates a generic kinase signaling pathway that such a compound might inhibit.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) adaptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase_cascade

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Technical Support Center: N-(3-aminopyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is limited publicly available information on the specific off-target effects of N-(3-aminopyridin-4-yl)benzamide. This technical support guide has been developed by extrapolating data from structurally related compounds, including aminopyridines, benzamides, and molecules with a 4-aminopyridine benzamide scaffold, which are known to interact with various biological targets. The information provided should be used as a general guide for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target kinase families for compounds with a 4-aminopyridine benzamide scaffold?

Based on studies of similar molecules, such as TYK2 inhibitors, potential off-target kinase families could include other members of the Janus kinase (JAK) family (e.g., JAK1, JAK2, JAK3) and other structurally related kinases.[1][2] It is recommended to perform a broad kinase panel screening to determine the selectivity profile of this compound.

Q2: Are there any known non-kinase off-target effects of aminopyridine or benzamide derivatives?

Yes, derivatives of both aminopyridine and benzamide have been reported to have various biological activities. For instance, 4-aminopyridine is known as a potassium channel blocker. Some benzamide derivatives have shown activity as PARP inhibitors, and others have been investigated for antimicrobial or anticancer properties through various mechanisms.[3][4] Therefore, it is plausible that this compound could exhibit off-target effects related to these activities.

Q3: What could be the reason for unexpected cell toxicity in my experiments?

Unexpected cytotoxicity could arise from several factors:

  • Off-target kinase inhibition: Inhibition of essential kinases can lead to cell death.

  • Ion channel modulation: If the compound or a metabolite interacts with ion channels, it could disrupt cellular homeostasis.

  • Mitochondrial effects: Some compounds can interfere with mitochondrial function, leading to apoptosis.

  • General chemical toxicity: At high concentrations, the compound may exhibit non-specific toxicity.

It is advisable to perform a cell viability assay at a range of concentrations and compare the cytotoxic profile across different cell lines.

Troubleshooting Guides

Problem: Inconsistent IC50 values in kinase assays.

Possible Cause Troubleshooting Step
ATP ConcentrationEnsure the ATP concentration in your assay is consistent and ideally close to the Km value for the specific kinase. IC50 values for ATP-competitive inhibitors are sensitive to ATP concentration.
Enzyme Purity and ActivityUse a highly purified and active batch of the kinase. Enzyme activity can vary between lots.
Compound SolubilityPoor solubility can lead to inaccurate concentrations. Check the solubility of this compound in your assay buffer and consider using a small amount of DMSO.
Assay FormatDifferent assay formats (e.g., radiometric vs. fluorescence-based) can yield different IC50 values. Ensure you are using a consistent and validated assay.

Problem: Discrepancy between biochemical and cellular activity.

Possible Cause Troubleshooting Step
Cell PermeabilityThe compound may have poor cell permeability. Consider performing a cellular thermal shift assay (CETSA) or using cell lines with known transporter expression to assess cellular uptake.
Efflux PumpsThe compound may be a substrate for efflux pumps like P-glycoprotein, reducing its intracellular concentration. Co-incubation with an efflux pump inhibitor can help diagnose this issue.
Cellular MetabolismThe compound may be rapidly metabolized within the cell to an inactive form. LC-MS/MS analysis of cell lysates can be used to assess compound stability.
Off-target Effects in CellsThe observed cellular phenotype may be due to an off-target effect that is not captured in the biochemical assay. A broader cellular profiling approach is recommended.

Quantitative Data on Related Compounds

The following table summarizes inhibitory activities of a 4-aminopyridine benzamide scaffold compound (compound 37 from a TYK2 inhibitor study) against various kinases to illustrate a potential selectivity profile.

Target KinaseIC50 (nM)
TYK23.4
JAK1180
JAK21100
JAK3>10000
Data extracted from a study on TYK2 inhibitors and is intended for illustrative purposes only.[1]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

  • Objective: To determine the selectivity of this compound against a panel of kinases.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a broad panel of purified kinases (e.g., >400 kinases).

    • Submit the compound for screening at a fixed concentration (e.g., 1 µM) in duplicate.

    • The service will typically perform radiometric or mobility shift assays to measure the percent inhibition of each kinase.

    • For any kinases showing significant inhibition (>50%), perform follow-up dose-response experiments to determine the IC50 value.

    • Analyze the data to identify potential off-target kinases.

Protocol 2: Cellular Target Engagement Assay (CETSA)

  • Objective: To confirm that this compound engages its intended target in a cellular context.

  • Methodology:

    • Culture cells to 80-90% confluency.

    • Treat cells with various concentrations of the compound or vehicle control for a defined period.

    • Harvest cells and lyse them.

    • Heat the cell lysates at a range of temperatures.

    • Centrifuge to separate soluble and aggregated proteins.

    • Analyze the soluble fraction by Western blot using an antibody against the target protein.

    • Binding of the compound should stabilize the target protein, resulting in a higher melting temperature.

Visualizations

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 JAK1 JAK1 Cytokine_Receptor->JAK1 STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Gene_Expression Gene_Expression STAT_P->Gene_Expression Compound This compound Compound->TYK2 Compound->JAK1 Potential Off-Target Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Potential on-target (TYK2) and off-target (JAK1) inhibition in the JAK-STAT pathway.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Kinase Assay (On-Target) Start->Biochemical_Assay Kinase_Panel Broad Kinase Panel Screen (>400 Kinases) Biochemical_Assay->Kinase_Panel Cellular_Assay Cell-Based Assay (e.g., Proliferation) Biochemical_Assay->Cellular_Assay Identify_Off_Targets Identify Potential Off-Targets (% Inhibition > 50%) Kinase_Panel->Identify_Off_Targets Identify_Off_Targets->Cellular_Assay CETSA Cellular Thermal Shift Assay (Target Engagement) Cellular_Assay->CETSA In_Vivo In Vivo Efficacy & Toxicity Studies CETSA->In_Vivo End End In_Vivo->End

Caption: Workflow for investigating off-target effects.

Troubleshooting_Logic Observation Unexpected Cellular Phenotype Question1 Is the on-target engaged in cells? Observation->Question1 Action1 Perform CETSA Question1->Action1 Result1_Yes Yes Action1->Result1_Yes Positive Result1_No No Action1->Result1_No Negative Conclusion1 Phenotype may be due to off-target effects. Result1_Yes->Conclusion1 Conclusion2 Issue with cell permeability or compound stability. Result1_No->Conclusion2

Caption: Logic for troubleshooting unexpected cellular phenotypes.

References

"reducing cytotoxicity of N-(3-aminopyridin-4-yl)benzamide"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific cytotoxicity data for N-(3-aminopyridin-4-yl)benzamide is not extensively available in the current body of scientific literature. The following troubleshooting guides and FAQs are based on the predicted behavior of this compound as a potential PARP (Poly (ADP-ribose) polymerase) inhibitor, drawing parallels from structurally related benzamide derivatives and known PARP inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: Based on its structural similarity to other aminobenzamides, this compound is predicted to function as a PARP inhibitor. PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1] By inhibiting PARP, the compound likely prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication, ultimately causing cell death, especially in cancer cells with existing DNA repair deficiencies.[1][2][3]

Q2: What are the primary cytotoxic effects I should anticipate?

A2: The primary cytotoxic effect of PARP inhibitors is cell death, often through apoptosis. This is particularly pronounced in cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[4][5] In addition to cancer cells, some level of cytotoxicity can be expected in healthy cells, particularly those that divide rapidly, such as bone marrow cells, which can lead to hematological toxicities like anemia and neutropenia in vivo.[4][6]

Q3: How can I assess the cytotoxicity of this compound in my experiments?

A3: Standard in vitro cytotoxicity assays are recommended. These include colorimetric assays such as the MTT, MTS, and XTT assays, which measure metabolic activity, and membrane integrity assays like the LDH (lactate dehydrogenase) release assay.[7][8][9][10][11] Flow cytometry-based assays can also be used to quantify apoptosis.

Q4: Are there general strategies to reduce the off-target cytotoxicity of this compound?

A4: Yes, several strategies can be employed to mitigate unwanted cytotoxicity. These include optimizing the compound's formulation to improve its solubility and stability, modifying the dosing schedule (e.g., lower concentrations, varied exposure times), and co-treatment with other agents that may offer protective effects to non-target cells or sensitize cancer cells.[12][13][14][15][16][17]

Troubleshooting Guide

Issue 1: Higher than expected cytotoxicity in my control (non-cancerous) cell line.

Possible Cause Troubleshooting Step
High Compound Concentration Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and use concentrations at or below this value for your non-cancerous cells.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a solvent-only control.
Compound Instability Prepare fresh stock solutions of the compound for each experiment. Assess the stability of the compound in your cell culture media over the duration of the experiment.
Off-Target Effects Consider co-treatment with a cytoprotective agent if the on-target effect is not compromised.

Issue 2: My cancer cell line is not showing the expected level of cytotoxicity.

Possible Cause Troubleshooting Step
Drug Resistance The cancer cell line may have robust DNA repair mechanisms or drug efflux pumps.[18] Consider using a cell line with a known DNA repair deficiency (e.g., BRCA1/2 mutation) to validate the compound's activity.
Poor Compound Solubility/Bioavailability Improve the formulation of the compound. Strategies include using solubility-enhancing excipients or nanoparticle-based delivery systems.[15][19][20]
Suboptimal Dosing Increase the concentration of the compound and/or the duration of exposure.
Cell Line Specifics The specific genetic background of the cell line may not be susceptible to PARP inhibition alone.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Cell Culture Ensure consistent cell passage number, confluency, and growth conditions for all experiments.
Compound Degradation Prepare fresh dilutions from a stable stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Assay Variability Standardize all incubation times, reagent concentrations, and reading parameters for your cytotoxicity assay. Include positive and negative controls in every plate.

Quantitative Data Summary

The following tables provide a summary of cytotoxicity data for various known PARP inhibitors, which can serve as a reference for expected potency.

Table 1: In Vitro Cytotoxicity of Selected PARP Inhibitors in Different Cell Lines

PARP InhibitorCell LineIC50 (µM)Reference
OlaparibDU145 (Prostate Cancer)Varies (synergizes with MMS)[21]
NiraparibDU145 (Prostate Cancer)More potent than Olaparib[21]
VeliparibDU145 (Prostate Cancer)Least cytotoxic of the three[21]
TalazoparibHAP1 (Human Cell Line)Potent[22]
RucaparibHAP1 (Human Cell Line)Less potent than Talazoparib[22]

Table 2: Strategies to Mitigate Cytotoxicity of Small Molecule Inhibitors

StrategyApproachExpected Outcome
Formulation Optimization Use of excipients, liposomes, or nanoparticles.[15][19][20][23]Improved solubility, stability, and targeted delivery, reducing off-target effects.
Chemical Modification Synthesis of analogs with improved selectivity.Increased therapeutic index by reducing binding to unintended targets.
Co-treatment Strategies Combination with other therapeutic agents.[12][13][14][16]Synergistic anti-cancer effects at lower, less toxic concentrations of the primary compound.
Dose Optimization Lowering the concentration and/or duration of exposure.Reduced toxicity to non-target cells while maintaining efficacy in sensitive cells.

Experimental Protocols

Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.5% DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Visualizations

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_ber Base Excision Repair (BER) cluster_replication DNA Replication cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP activates Recruitment Recruitment of Repair Proteins PARP->Recruitment Replication_Fork Replication Fork PARP->Replication_Fork stalls at unrepaired SSB SSB_Repair SSB Repair Recruitment->SSB_Repair DSB_Formation Double-Strand Break (DSB) Replication_Fork->DSB_Formation HR_Repair Homologous Recombination (HR Competent Cells) DSB_Formation->HR_Repair Apoptosis Apoptosis (HR Deficient Cells) DSB_Formation->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival Compound This compound (PARP Inhibitor) Compound->PARP inhibits

Caption: PARP Inhibition Signaling Pathway.

Cytotoxicity_Workflow Start Start Experiment Cell_Culture Culture Cancer and Control Cell Lines Start->Cell_Culture Dose_Response Perform Dose-Response Experiment Cell_Culture->Dose_Response Determine_IC50 Determine IC50 Values Dose_Response->Determine_IC50 Select_Concentrations Select Working Concentrations Determine_IC50->Select_Concentrations Main_Experiment Conduct Main Experiment (e.g., with co-treatment) Select_Concentrations->Main_Experiment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Main_Experiment->Cytotoxicity_Assay Data_Analysis Analyze and Interpret Data Cytotoxicity_Assay->Data_Analysis Troubleshoot Troubleshoot Unexpected Results Data_Analysis->Troubleshoot Troubleshoot->Dose_Response If necessary End End Troubleshoot->End If successful

Caption: Experimental Workflow for Cytotoxicity Assessment.

Troubleshooting_Logic Start Unexpected Cytotoxicity Observed Check_Controls Review Controls (Vehicle, Untreated) Start->Check_Controls Control_OK Controls OK? Check_Controls->Control_OK Investigate_Controls Investigate Control Conditions Control_OK->Investigate_Controls No High_Toxicity Toxicity Too High in Control Cells? Control_OK->High_Toxicity Yes End Re-run Experiment Investigate_Controls->End Reduce_Concentration Reduce Compound Concentration High_Toxicity->Reduce_Concentration Yes Check_Solubility Check Compound Solubility/Stability High_Toxicity->Check_Solubility No Low_Toxicity Toxicity Too Low in Cancer Cells? Increase_Concentration Increase Compound Concentration/Duration Low_Toxicity->Increase_Concentration Yes Consider_Resistance Consider Cell Line Resistance Low_Toxicity->Consider_Resistance No Reduce_Concentration->End Check_Solubility->Low_Toxicity Increase_Concentration->End Optimize_Formulation Optimize Formulation Consider_Resistance->Optimize_Formulation Optimize_Formulation->End

Caption: Logical Flow for Troubleshooting Cytotoxicity.

References

Technical Support Center: Purification of N-(3-aminopyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(3-aminopyridin-4-yl)benzamide.

Troubleshooting Guides

Problem 1: Low yield after purification.

Q: I am experiencing a significant loss of my product, this compound, during the purification process. What are the potential causes and how can I improve the yield?

A: Low recovery rates can stem from several factors throughout the purification workflow. Here are some common causes and troubleshooting steps:

  • Sub-optimal Crystallization Conditions: The choice of solvent, temperature, and cooling rate is crucial for efficient crystallization.

    • Troubleshooting:

      • Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Mixtures of solvents, such as ethanol/water or dichloromethane/hexane, can also be effective.

      • Optimize the cooling process. Slow cooling generally leads to the formation of purer crystals and higher recovery.

      • Consider seeding the solution with a small crystal of the pure product to induce crystallization.

  • Inappropriate Chromatography Stationary or Mobile Phase: The polarity of your compound will dictate the most effective chromatographic conditions.

    • Troubleshooting:

      • For flash chromatography, if your compound is eluting too quickly, increase the polarity of the mobile phase. If it's retained on the column, decrease the mobile phase polarity. Common solvent systems for similar compounds include dichloromethane/methanol or ethyl acetate/hexane gradients.[1]

      • For High-Performance Liquid Chromatography (HPLC), ensure the column and mobile phase are appropriate for the polarity of this compound. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice for reverse-phase HPLC.[1]

  • Product Adsorption: The amine and amide functionalities in your compound can lead to adsorption onto silica gel if not handled correctly.

    • Troubleshooting:

      • When using silica gel chromatography, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to prevent streaking and improve recovery.

  • Product Degradation: The compound may be sensitive to pH or temperature.

    • Troubleshooting:

      • Avoid strongly acidic or basic conditions during workup and purification unless necessary.

      • If heating is required for dissolution, use the lowest effective temperature and minimize the heating time.

Problem 2: Persistent Impurities in the Final Product.

Q: After purification, I still observe impurities in my this compound sample when analyzed by NMR or LC-MS. What are these impurities and how can I remove them?

A: The nature of the impurities will depend on the synthetic route used. However, some common impurities in the synthesis of benzamides include:

  • Starting Materials: Unreacted 3,4-diaminopyridine or benzoyl chloride (or benzoic acid if using a coupling agent).

  • Byproducts: Di-acylated products where both amino groups of the 3,4-diaminopyridine have reacted with the benzoylating agent. Amide byproducts can also form under certain reaction conditions.[2]

  • Side-reaction Products: Nitrosamine impurities can be a concern if there are sources of nitrosating agents.[3]

Troubleshooting Strategies:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. Refer to the detailed protocol below. The choice of solvent is critical for successful recrystallization.

  • Flash Chromatography: A carefully selected gradient elution in flash chromatography can separate compounds with different polarities. See the protocol below for a general procedure.

  • Preparative HPLC: For very challenging separations of structurally similar impurities, preparative HPLC can provide high purity, although it is a lower-throughput technique.[1]

  • Aqueous Wash: During the reaction workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove unreacted acidic starting materials like benzoic acid. A wash with a mild aqueous acid can help remove unreacted basic starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent will depend on the specific impurities present. However, for benzamide derivatives, common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.[4] A systematic approach to solvent screening is recommended.

Q2: What are the recommended conditions for flash column chromatography to purify this compound?

A2: A good starting point for flash chromatography on silica gel would be a gradient elution with a mobile phase consisting of dichloromethane and methanol.[1] For example, you could start with 100% dichloromethane and gradually increase the proportion of methanol to 5-10%. The exact gradient will need to be optimized based on TLC analysis. Adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can help to reduce tailing of the product on the silica gel.

Q3: My purified this compound appears as a colored solid. Is this normal?

A3: While the expected color of pure this compound is typically a white or off-white solid, the presence of color (e.g., yellow or brown) can indicate the presence of trace impurities. Often, these are highly colored byproducts from the reaction. If the compound is pure by other analytical methods (NMR, LC-MS), the color may not be detrimental to its use. However, if high purity is required, techniques like treatment with activated charcoal during recrystallization or further chromatographic purification may be necessary. For some related compounds, a brown solid has been reported after initial purification.[1]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity by UV absorbance and to confirm the molecular weight of the product and any impurities.

  • High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., UV), HPLC can be used to quantify the purity of the sample.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.

Quantitative Data for Analogous Compounds

The following table summarizes purification data for compounds structurally related to this compound. This data can serve as a reference for developing your own purification methods.

CompoundPurification MethodMobile Phase/SolventYieldReference
N-(Quinolin-4-yl)benzene-1,4-diamineFlash ChromatographyCH₂Cl₂/MeOH (100:0 → 70:30)89%[1]
N⁴-(4-Aminophenyl)-6-methylpyrimidine-2,4-diamineFlash ChromatographyCH₂Cl₂/MeOH (100:0 → 80:20)92%[1]
2-amino-N-(pyridin-2-yl)benzamideSilica Gel ColumnPetroleum Ether: Ethyl Acetate = 3:152%[5]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent (e.g., dichloromethane). In a separate flask, prepare a slurry of silica gel in the same solvent.

  • Column Packing: Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End start Crude Product chromatography Column Chromatography start->chromatography recrystallization Recrystallization chromatography->recrystallization purity_check Purity Check (NMR, LC-MS) recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% further_purification Further Purification purity_check->further_purification Purity < 95% further_purification->chromatography

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_problem Problem Identification cluster_investigation Investigation cluster_chromatography Chromatography Issues cluster_recrystallization Recrystallization Issues start Low Yield or Impure Product check_method Purification Method? start->check_method check_mobile_phase Optimize Mobile Phase check_method->check_mobile_phase Chromatography check_solvent Screen Different Solvents check_method->check_solvent Recrystallization check_adsorption Add Modifier (e.g., TEA) check_mobile_phase->check_adsorption check_cooling Optimize Cooling Rate check_solvent->check_cooling

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: N-(3-aminopyridin-4-yl)benzamide Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-aminopyridin-4-yl)benzamide. Due to the limited availability of data for this specific compound, the information provided is based on established principles for related benzamide and aminopyridine derivatives and should be used as a general guide.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A common method for synthesizing N-substituted benzamides is the acylation of an amine with a benzoyl chloride derivative. For this compound, this would involve the reaction of 3,4-diaminopyridine with benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Q2: What are the expected challenges during the synthesis?

Potential challenges include:

  • Regioselectivity: Since 3,4-diaminopyridine has two amino groups, the reaction with benzoyl chloride could potentially lead to the formation of a di-acylated product or a mixture of N3 and N4-acylated isomers. Controlling the stoichiometry of the reactants is crucial.

  • Side Reactions: Benzoyl chloride is moisture-sensitive and can hydrolyze to benzoic acid. Ensuring anhydrous reaction conditions is important.

  • Purification: The polarity of the starting materials and the product can make purification challenging. A combination of aqueous work-up and column chromatography is often necessary.

Q3: How can I purify the synthesized this compound?

Purification can typically be achieved through the following steps:

  • Aqueous Work-up: After the reaction, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove unreacted benzoyl chloride and benzoic acid.

  • Extraction: The product can be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying benzamide derivatives. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.

Q4: What are the expected analytical characteristics of this compound?

  • ¹H NMR: Expect aromatic protons from both the pyridine and benzene rings, typically in the range of 7-9 ppm. The amide proton (NH) would likely appear as a broad singlet at a downfield chemical shift. The amino protons (NH₂) would also be present.

  • ¹³C NMR: Aromatic carbons will appear in the 110-160 ppm region. The carbonyl carbon of the amide is expected around 165-170 ppm.

  • Mass Spectrometry (MS): The expected molecular weight of this compound (C₁₂H₁₁N₃O) is approximately 213.24 g/mol . An ESI-MS spectrum would likely show a protonated molecule [M+H]⁺ at m/z 214.

Q5: What are the likely solubility and stability issues?

  • Solubility: Aminopyridines and benzamides often exhibit moderate solubility in polar organic solvents like DMSO, DMF, and methanol, and lower solubility in less polar solvents like dichloromethane and ethyl acetate. Aqueous solubility is generally low but can be enhanced at acidic pH due to the basicity of the pyridine nitrogen and amino group.

  • Stability: Amide bonds are generally stable. However, the compound may be susceptible to degradation under strong acidic or basic conditions and upon prolonged exposure to light or high temperatures. It is advisable to store the compound in a cool, dark, and dry place.

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause Troubleshooting Steps
Low or no product yield Incomplete reaction.- Ensure anhydrous reaction conditions. - Increase reaction time and/or temperature. - Use a slight excess of benzoyl chloride.
Degradation of starting materials.- Use freshly opened or purified reagents. - Check the quality of the solvent.
Formation of multiple products Lack of regioselectivity.- Use a protecting group strategy for one of the amino groups. - Carefully control the stoichiometry of reactants (e.g., slow, dropwise addition of benzoyl chloride).
Side reactions.- Run the reaction at a lower temperature to minimize side product formation.
Difficulty in purification Product and impurities have similar polarities.- Try different solvent systems for column chromatography. - Consider preparative HPLC for high purity samples.
Product is insoluble.- If the product precipitates during work-up, try to dissolve it in a suitable solvent for purification.
Biological Assays
Problem Possible Cause Troubleshooting Steps
Inconsistent assay results Compound precipitation in assay buffer.- Determine the solubility of the compound in the assay buffer. - Use a co-solvent like DMSO (ensure final concentration is not inhibitory to the assay). - Prepare fresh stock solutions for each experiment.
Compound instability.- Assess the stability of the compound in the assay buffer over the time course of the experiment.
High background signal or interference Intrinsic fluorescence or absorbance of the compound.- Run control experiments with the compound alone to measure its contribution to the signal.
Non-specific binding to assay components.- Include appropriate controls to assess non-specific effects.

Experimental Protocols

Note: These are generalized protocols and may require optimization for this compound.

General Synthesis Protocol
  • Dissolve 3,4-diaminopyridine (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Purification Protocol (Column Chromatography)
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 3,4-Diaminopyridine + Benzoyl Chloride reaction Acylation Reaction (Base, Solvent, 0°C to RT) start->reaction crude Crude Product reaction->crude quench Quench Reaction crude->quench extract Extraction quench->extract dry Drying & Concentration extract->dry column Column Chromatography dry->column pure Pure this compound column->pure

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_check Synthesis Checks cluster_purification_check Purification Checks cluster_analysis_check Analysis Checks start Problem Encountered (e.g., Low Yield) check_reagents Check Reagent Quality (Fresh, Pure) start->check_reagents check_conditions Verify Reaction Conditions (Anhydrous, Temperature) start->check_conditions check_stoichiometry Review Stoichiometry start->check_stoichiometry check_tlc Analyze TLC for Side Products check_reagents->check_tlc check_conditions->check_tlc check_stoichiometry->check_tlc optimize_column Optimize Chromatography (Solvent System) check_tlc->optimize_column confirm_structure Confirm Structure (NMR, MS) optimize_column->confirm_structure solution Problem Resolved confirm_structure->solution

Caption: A logical troubleshooting workflow for common research pitfalls.

Technical Support Center: Enhancing the Bioavailability of N-(3-aminopyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of N-(3-aminopyridin-4-yl)benzamide. Given the limited publicly available data on this specific molecule, this guide focuses on established strategies for overcoming common bioavailability challenges associated with its structural motifs, namely the aminopyridine and benzamide groups.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

A1: The oral bioavailability of a compound like this compound is likely limited by two main factors:

  • Poor Aqueous Solubility: The benzamide and pyridine rings contribute to a crystalline structure that can have low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a common issue for many active pharmaceutical ingredients (APIs).

  • Metabolic Instability: The aminopyridine and benzamide moieties are susceptible to metabolic degradation. The aminopyridine ring can be oxidized by cytochrome P450 (CYP450) enzymes, primarily in the liver. The amide bond of the benzamide can be hydrolyzed by amidases.[1][2]

Q2: What initial steps should I take to assess the bioavailability of my compound?

A2: A stepwise approach is recommended:

  • Physicochemical Characterization: Determine the aqueous solubility, pKa, LogP, and solid-state properties (e.g., crystallinity, polymorphism) of your compound.

  • In Vitro Permeability Assessment: Use a Caco-2 cell assay to evaluate its permeability across an intestinal epithelial-like barrier.

  • Metabolic Stability Assessment: Incubate the compound with liver microsomes to determine its intrinsic clearance.

  • In Vivo Pharmacokinetic (PK) Study: Conduct a preliminary PK study in a relevant animal model (e.g., rat, mouse) to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability (F%).

Q3: What are the main strategies to improve the solubility of a poorly soluble compound like this?

A3: Several formulation strategies can be employed:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, leading to a faster dissolution rate.

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can significantly enhance its solubility and dissolution.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Q4: How can I address the metabolic instability of the aminopyridine and benzamide groups?

A4:

  • Prodrug Approach: A prodrug strategy can temporarily mask the metabolically labile functional groups. For the amino group on the pyridine ring, an acylation or carbamate formation could be explored. For the amide bond, N-alkylation or other modifications that sterically hinder enzymatic cleavage might be effective.

  • Structural Modification: If feasible within your drug discovery program, medicinal chemistry efforts can focus on modifying the structure to block metabolic "hotspots" without losing pharmacological activity. For example, introducing a fluorine atom at a site of oxidation can prevent metabolism at that position.

Q5: Are there any specific formulation challenges I should be aware of for aminopyridine compounds?

A5: Yes, aminopyridine-containing compounds can sometimes form hydrates, which may have different solubility and dissolution properties compared to the anhydrous form. It is crucial to characterize the solid form of your material and assess its stability under different humidity conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Cmax and AUC after oral dosing Poor aqueous solubility and slow dissolution rate.1. Conduct dissolution studies to confirm the slow dissolution. 2. Implement a solubility-enhancement strategy such as preparing a solid dispersion or a nanoparticle formulation.
High first-pass metabolism in the liver.1. Perform an in vitro metabolic stability assay with liver microsomes to determine the intrinsic clearance. 2. If metabolic instability is confirmed, consider a prodrug approach to protect the labile groups.
Poor intestinal permeability.1. Conduct a Caco-2 permeability assay to assess the apparent permeability coefficient (Papp). 2. If permeability is low, investigate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
High variability in plasma concentrations between subjects Food effects influencing absorption.1. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. 2. Consider formulation strategies that can minimize food effects, such as lipid-based formulations.
Inconsistent dissolution from the solid form.1. Characterize the solid form of the drug substance to check for polymorphism or the presence of hydrates. 2. Develop a robust formulation with consistent dissolution characteristics.
Rapid clearance from plasma High metabolic clearance.1. Identify the major metabolites to understand the primary metabolic pathways. 2. Consider structural modifications or a prodrug approach to reduce the rate of metabolism.
Rapid renal excretion.1. Analyze urine samples from pharmacokinetic studies to quantify the extent of renal clearance. 2. If renal clearance is a major elimination pathway, this may be an intrinsic property of the molecule that is difficult to modify without altering its structure.

Experimental Protocols

In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The test compound is added to the apical (AP) side of the Transwell® insert.

    • Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).

  • Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.

Methodology:

  • Animal Dosing:

    • Intravenous (IV) Group: A cohort of rats (n=3-5) is administered the compound intravenously (e.g., via tail vein) at a specific dose.

    • Oral (PO) Group: Another cohort of rats is administered the compound orally by gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the compound in the plasma samples is quantified by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters such as:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • t1/2 (half-life)

    • CL (clearance)

    • Vd (volume of distribution)

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation

Table 1: Hypothetical Physicochemical and In Vitro ADME Data for this compound

ParameterValueInterpretation
Aqueous Solubility (pH 7.4)< 10 µg/mLPoorly soluble, dissolution may be rate-limiting for absorption.
LogP2.8Moderately lipophilic.
Caco-2 Papp (A→B)1.5 x 10⁻⁶ cm/sModerate permeability.
Caco-2 Efflux Ratio (B→A / A→B)3.5Suggests the compound may be a substrate for efflux transporters.
Liver Microsomal Stability (t₁/₂)25 minModerate to high metabolic clearance expected.

Table 2: Hypothetical Pharmacokinetic Parameters in Rats Following a 10 mg/kg Oral Dose

FormulationCmax (ng/mL)Tmax (hr)AUC₀-t (ng*hr/mL)F (%)
Crystalline Suspension502.02505
Solid Dispersion2501.0120025
Nanoparticle Formulation3500.5150032

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Bioavailability Enhancement Strategies cluster_3 In Vivo Evaluation Physicochemical\nCharacterization Physicochemical Characterization In Vitro\nPermeability (Caco-2) In Vitro Permeability (Caco-2) Physicochemical\nCharacterization->In Vitro\nPermeability (Caco-2) Low Solubility Low Solubility Physicochemical\nCharacterization->Low Solubility Metabolic\nStability (Microsomes) Metabolic Stability (Microsomes) In Vitro\nPermeability (Caco-2)->Metabolic\nStability (Microsomes) Low Permeability Low Permeability In Vitro\nPermeability (Caco-2)->Low Permeability High Metabolism High Metabolism Metabolic\nStability (Microsomes)->High Metabolism Formulation\n(Solid Dispersion, Nanoparticles) Formulation (Solid Dispersion, Nanoparticles) Low Solubility->Formulation\n(Solid Dispersion, Nanoparticles) Chemical Modification\n(Prodrug) Chemical Modification (Prodrug) High Metabolism->Chemical Modification\n(Prodrug) Pharmacokinetic\nStudy (Animal Model) Pharmacokinetic Study (Animal Model) Formulation\n(Solid Dispersion, Nanoparticles)->Pharmacokinetic\nStudy (Animal Model) Chemical Modification\n(Prodrug)->Pharmacokinetic\nStudy (Animal Model)

Caption: Workflow for identifying and addressing bioavailability issues.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_metabolism Liver Oral\nDose Oral Dose Dissolution Dissolution Oral\nDose->Dissolution Solubility Drug in\nSolution Drug in Solution Dissolution->Drug in\nSolution Intestinal\nLumen Intestinal Lumen Drug in\nSolution->Intestinal\nLumen Enterocytes Enterocytes Intestinal\nLumen->Enterocytes Permeability Portal Vein Portal Vein Enterocytes->Portal Vein Liver Liver Portal Vein->Liver Metabolites Metabolites Liver->Metabolites First-Pass Metabolism Systemic\nCirculation Systemic Circulation Liver->Systemic\nCirculation

Caption: Key steps in oral drug absorption and first-pass metabolism.

References

"N-(3-aminopyridin-4-yl)benzamide interference in biochemical assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using N-(3-aminopyridin-4-yl)benzamide and related compounds in biochemical assays. The information provided is based on known interference patterns of structurally similar molecules.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing activity in my primary screen. Could this be a false positive?

A1: It is possible. Compounds with an N-pyridinylbenzamide core have been reported to interfere with certain assay formats, leading to false positives. For example, N-pyridin-2-ylbenzamide has been identified as a potent inhibitor of firefly luciferase, a common reporter in high-throughput screening.[1] It is crucial to perform counter-screens and orthogonal assays to validate any observed activity.

Q2: What are the potential mechanisms of assay interference for this compound and similar compounds?

A2: Based on data from related chemical scaffolds, potential mechanisms of interference include:

  • Direct Enzyme Inhibition: The compound may directly inhibit a reporter enzyme used in the assay, such as luciferase. This can be competitive with the enzyme's natural substrate.[1]

  • Promiscuous Inhibition: Some compounds can act as non-specific inhibitors of multiple targets, particularly at higher concentrations. This can be a characteristic of pan-assay interference compounds (PAINS).

  • Thiol Reactivity: While not directly reported for this specific compound, some heterocyclic compounds can react with sulfhydryl groups, which can interfere with assays that use thiol-containing reagents or enzymes with reactive cysteine residues.[2]

Q3: Are there any known off-target effects for aminopyridine benzamide derivatives?

A3: Yes, the 4-aminopyridine benzamide scaffold is a known pharmacophore that has been optimized for potent and selective inhibition of various kinases, including TYK2, Aurora kinases, and EGFR.[3][4][5][6] Therefore, if your assay involves kinase activity or is sensitive to kinase inhibition, your compound may be exhibiting true biological activity at an off-target kinase.

Troubleshooting Guides

Issue 1: Unexpected activity in a luciferase-based reporter gene assay.
  • Possible Cause: Direct inhibition of the luciferase enzyme.

  • Troubleshooting Steps:

    • Perform a direct luciferase inhibition assay: Test your compound directly against purified luciferase enzyme in the absence of your primary target.

    • Determine the mechanism of inhibition: If inhibition is confirmed, perform kinetic studies to determine if the inhibition is competitive with the luciferase substrate (luciferin).[1]

    • Use an alternative reporter system: Validate your findings using a different reporter gene, such as β-galactosidase or a fluorescent protein.

Issue 2: Apparent inhibition in a primary screen, but the effect is not reproducible in orthogonal assays.
  • Possible Cause: Assay-specific interference.

  • Troubleshooting Steps:

    • Analyze the assay components: Identify any potential targets for interference, such as coupling enzymes or detection reagents.

    • Vary the concentration of assay components: Determine if the apparent inhibition is sensitive to the concentration of enzymes or substrates in the assay.

    • Employ a label-free detection method: If possible, use a technique like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm a direct interaction between your compound and the intended target.

Quantitative Data on Related Compounds

The following table summarizes the inhibitory activity of compounds structurally related to this compound against various targets. This data can help researchers anticipate potential off-target effects.

Compound ClassTargetIC50 ValueReference
N-pyridin-2-ylbenzamide derivativeFirefly Luciferase1.7 ± 0.1 µM[1]
Optimized N-pyridin-2-ylbenzamide analogFirefly Luciferase0.069 ± 0.01 µM[1]
4-Aryloxy-5-benzamidopyrimidinesEGFR1.05 - 5.37 µM[5]

Experimental Protocols

Protocol 1: Direct Firefly Luciferase Inhibition Assay

This protocol is designed to determine if a test compound directly inhibits the activity of firefly luciferase.

Materials:

  • Purified recombinant firefly luciferase

  • Luciferin substrate

  • Assay buffer (e.g., Tris-HCl with MgCl2 and ATP)

  • Test compound (this compound)

  • Microplate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a white, opaque microplate, add the test compound dilutions.

  • Add a fixed concentration of firefly luciferase to each well.

  • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding the luciferin substrate.

  • Immediately measure the luminescence using a microplate reader.

  • Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value.

Protocol 2: Orthogonal Assay for Kinase Inhibition (Example: TYK2)

This protocol describes a method to assess the inhibitory activity of a compound against a specific kinase, which can help to identify true off-target effects.

Materials:

  • Recombinant TYK2 kinase

  • Kinase substrate (e.g., a peptide substrate)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Test compound

Procedure:

  • Prepare a serial dilution of the test compound.

  • Add the test compound, TYK2 kinase, and the kinase substrate to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time at the optimal temperature for the enzyme.

  • Stop the reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent.

  • Measure the signal (e.g., luminescence or fluorescence) with a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizations

Luciferase_Inhibition_Workflow cluster_screening Primary Screen cluster_troubleshooting Troubleshooting cluster_conclusion Conclusion PrimaryScreen Luciferase Reporter Assay (Primary Target Activity) ObservedActivity Activity Observed PrimaryScreen->ObservedActivity DirectLuciferaseAssay Direct Luciferase Inhibition Assay ObservedActivity->DirectLuciferaseAssay Investigate Interference OrthogonalAssay Orthogonal Assay (e.g., different reporter) ObservedActivity->OrthogonalAssay Validate Activity FalsePositive False Positive (Luciferase Inhibitor) DirectLuciferaseAssay->FalsePositive Inhibition Confirmed OrthogonalAssay->FalsePositive Activity Not Confirmed TrueHit True Hit (Target-Specific Activity) OrthogonalAssay->TrueHit Activity Confirmed

Caption: Troubleshooting workflow for luciferase assay interference.

Kinase_Inhibition_Pathway cluster_compound Test Compound cluster_pathway Potential Off-Target Kinase Pathway (e.g., JAK-STAT) Compound This compound TYK2 TYK2 Compound->TYK2 Potential Inhibition STAT STAT TYK2->STAT phosphorylates GeneExpression Gene Expression STAT->GeneExpression translocates to nucleus, regulates transcription

Caption: Potential off-target inhibition of the JAK-STAT pathway.

References

Technical Support Center: Synthesis of N-(3-aminopyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-aminopyridin-4-yl)benzamide.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor quality of reagents.

  • Side Reactions: Competing side reactions can consume starting materials and generate impurities, thereby reducing the yield of the desired product.

  • Product Degradation: The target molecule might be unstable under the reaction or work-up conditions.

  • Loss during Purification: Significant amounts of the product may be lost during purification steps like crystallization or chromatography.

Q2: I am observing multiple spots on my TLC analysis of the crude product. What are these impurities?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. Besides the desired product, these could include:

  • Unreacted Starting Materials: Benzoyl chloride (or benzoic acid) and 3,4-diaminopyridine may be present if the reaction is incomplete.

  • Di-acylated Byproduct: The 3-amino group of the desired product or the starting 3,4-diaminopyridine could be acylated twice, leading to a di-benzamide byproduct.

  • Positional Isomers: If the starting materials are not pure, isomers such as N-(4-aminopyridin-3-yl)benzamide could be formed.

  • Hydrolysis Products: If water is present, benzoyl chloride can hydrolyze back to benzoic acid.

Q3: How can I minimize the formation of the di-acylated byproduct?

The formation of the di-acylated byproduct, N-benzoyl-N-(3-benzamidopyridin-4-yl)benzamide, can be suppressed by:

  • Controlling Stoichiometry: Use a slight excess of the diamine relative to the benzoyl chloride to favor mono-acylation.

  • Slow Addition of Acylating Agent: Add the benzoyl chloride solution dropwise to the solution of 3,4-diaminopyridine at a low temperature (e.g., 0 °C) to control the reaction rate and selectivity.

  • Choice of Base: A non-nucleophilic base like triethylamine or pyridine can be used to scavenge the HCl byproduct without competing in the reaction.

Q4: What are the recommended purification techniques for this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Crystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system can be effective.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from byproducts and unreacted starting materials. A gradient elution system, for example, with dichloromethane/methanol, is often employed.

  • Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Table 1: Common Synthesis Problems and Solutions
Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive reagents, incorrect reaction conditions (temperature, time), presence of moisture.Check the purity and reactivity of starting materials. Ensure anhydrous conditions if using benzoyl chloride. Optimize reaction temperature and time.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature, improper stoichiometry.Increase reaction time or temperature. Adjust the molar ratio of reactants.
Formation of Di-acylated Byproduct Excess benzoyl chloride, rapid addition of reagents.Use a slight excess of 3,4-diaminopyridine. Add benzoyl chloride slowly at low temperature.
Difficulty in Product Isolation/Purification Product is highly soluble in the work-up solvent, formation of an emulsion.Choose an appropriate solvent for extraction. Use brine to break emulsions. For purification, consider column chromatography with different solvent systems.
Inconsistent Spectroscopic Data (NMR, MS) Presence of impurities or residual solvent.Purify the sample again. Ensure the sample is completely dry before analysis. Compare spectra with literature data if available.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general method for the acylation of 3,4-diaminopyridine with benzoyl chloride.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-diaminopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or dioxane).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1-1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of benzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled reaction mixture with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-24 hours), monitoring the progress by TLC.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis reaction_complete Reaction Monitoring (TLC/LC-MS) start->reaction_complete workup Aqueous Work-up & Extraction reaction_complete->workup Reaction Complete check_conditions Check Reaction Conditions (Temp, Time, Reagents) reaction_complete->check_conditions Incomplete crude_analysis Analyze Crude Product (TLC, NMR, MS) workup->crude_analysis impurities Impurities Present? crude_analysis->impurities purification Purification (Column Chromatography/Crystallization) low_yield Low Yield? purification->low_yield final_product Characterize Final Product low_yield->final_product No optimize_purification Optimize Purification Protocol low_yield->optimize_purification Yes check_conditions->start optimize_purification->purification impurities->purification No (or minor) identify_impurities Identify Byproducts (MS, NMR) impurities->identify_impurities Yes adjust_stoichiometry Adjust Stoichiometry / Addition Rate identify_impurities->adjust_stoichiometry adjust_stoichiometry->start

Caption: Troubleshooting workflow for synthesis.

Potential Byproduct Formation Pathway

This diagram illustrates the main reaction pathway and a significant side reaction.

Byproduct_Formation cluster_0 Reaction Pathways SM1 3,4-Diaminopyridine Product This compound (Desired Product) SM1->Product + Benzoyl Chloride (1 eq) SM2 Benzoyl Chloride SM2->Product Byproduct Di-acylated Byproduct Product->Byproduct + Benzoyl Chloride (Excess)

Caption: Main reaction and byproduct pathway.

"long-term storage conditions for N-(3-aminopyridin-4-yl)benzamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, handling, and stability testing of N-(3-aminopyridin-4-yl)benzamide for researchers, scientists, and drug development professionals. The information is curated to address potential issues and ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: While specific long-term stability data for this compound is not extensively published, based on the chemical properties of related aminopyridine and benzamide derivatives, the following storage conditions are recommended to ensure stability.

Q2: How should I handle this compound upon receipt?

A2: Upon receipt, it is crucial to equilibrate the container to room temperature before opening to prevent moisture condensation. Handle the compound in a well-ventilated area or under a fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Q3: My compound has changed color. Is it still usable?

A3: A change in color or physical appearance can be an indication of degradation. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the compound before proceeding with experiments. Compare the analytical profile to the certificate of analysis or a previously established baseline.

Q4: I am seeing unexpected results in my assay. Could it be related to compound stability?

A4: Yes, compound degradation can lead to inconsistent or unexpected experimental outcomes. If you suspect compound instability, it is advisable to use a fresh stock of the compound or re-qualify the existing stock for purity and concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Poor Solubility Compound may have degraded or precipitated out of solution.Visually inspect the solution for particulates. Use sonication or gentle warming to aid dissolution. If solubility issues persist, prepare a fresh solution from a solid stock. Confirm the appropriate solvent is being used.
Inconsistent Assay Results Degradation of the compound in solution or improper storage of stock solutions.Prepare fresh working solutions from a solid stock stored under recommended conditions. Avoid repeated freeze-thaw cycles of stock solutions. Perform a quick purity check of the stock solution using a suitable analytical method like HPLC.
Appearance of New Peaks in Chromatogram Compound degradation.Review the storage conditions and handling procedures. If degradation is suspected, a forced degradation study can help identify potential degradation products and pathways. Use a fresh, validated batch of the compound.

Recommended Storage Conditions

For optimal stability, store this compound under the following conditions. These are based on general guidelines for chemically similar small molecules.

Parameter Condition Rationale
Temperature 2°C to 8°CRefrigeration minimizes the rate of potential chemical degradation.
Humidity Store with a desiccantProtects against hydrolysis, as the amide and amine functionalities can be susceptible to moisture.
Light Protect from light (amber vial)Aromatic and amine-containing compounds can be sensitive to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes the risk of oxidation.
Container Tightly sealed, non-reactive container (e.g., glass)Prevents contamination and interaction with container materials.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the stability profile of a compound and to develop a stability-indicating analytical method.[1][2] Here is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours. Studies on related aminopyridines have shown susceptibility to oxidation.[3]

    • Thermal Degradation: Expose the solid compound to 70°C in an oven for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water with a suitable buffer is a common starting point.

  • Data Evaluation:

    • Determine the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.

    • Identify and quantify any degradation products.

    • If significant degradation is observed, the structure of the degradation products can be elucidated using techniques like LC-MS/MS and NMR.

Logical Workflow for Storage and Stability Assessment

The following diagram illustrates a logical workflow for determining the appropriate storage and stability testing for a research compound like this compound.

cluster_storage Initial Storage and Handling cluster_stability Stability Assessment cluster_decision Decision Making receipt Compound Receipt equilibrate Equilibrate to Room Temp receipt->equilibrate inspect Visual Inspection equilibrate->inspect initial_storage Store at 2-8°C, Protected from Light and Moisture inspect->initial_storage lit_review Literature Review for Stability Data initial_storage->lit_review forced_degradation Perform Forced Degradation Study lit_review->forced_degradation develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->develop_method long_term_study Initiate Long-Term Stability Study (ICH Guidelines) develop_method->long_term_study data_analysis Analyze Stability Data long_term_study->data_analysis define_conditions Define Confirmed Long-Term Storage Conditions & Shelf-Life data_analysis->define_conditions

Caption: Workflow for Storage and Stability Assessment.

References

"troubleshooting inconsistent results with N-(3-aminopyridin-4-yl)benzamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(3-aminopyridin-4-yl)benzamide. Given the limited specific literature on this compound, this guide is based on the well-established properties and potential issues associated with the broader classes of aminopyridine and benzamide derivatives.

Troubleshooting Guide

Users of this compound may encounter variability in their experimental outcomes. This guide provides a structured approach to identifying and resolving common issues.

Problem: Inconsistent or lower-than-expected bioactivity.

Potential Cause Recommended Action
Compound Instability N-benzoyloxybenzamides have been reported to be chemically unstable and can react with solvents like DMSO at room temperature.[1][2] While this compound does not belong to this specific subclass, instability should be considered. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Consider performing a stability study of your compound in the experimental buffer using techniques like HPLC or LC-MS.
Solubility Issues Aminopyridines can have variable solubility depending on the solvent and pH.[3][4] this compound may precipitate out of solution, leading to a lower effective concentration. Visually inspect solutions for any precipitate. Determine the solubility of the compound in your specific experimental buffer. Consider using a different solvent for the stock solution or adjusting the pH of the buffer, if compatible with your assay.
Off-Target Effects Some benzamide derivatives have been identified as Pan-Assay Interference Compounds (PAINS). For instance, N-pyridin-2-ylbenzamide has been shown to be a competitive inhibitor of firefly luciferase, which could lead to false positives in reporter gene assays.[5] If using a luciferase-based assay, test for direct inhibition of the enzyme by this compound. Consider using an alternative assay with a different readout to confirm your findings.
Interaction with Assay Components The compound may interact with proteins or other components in your assay medium, reducing its free concentration. Evaluate the effect of serum or other protein components on the compound's activity.

Problem: High background signal or non-specific effects.

Potential Cause Recommended Action
Compound Aggregation At higher concentrations, small molecules can form aggregates that can lead to non-specific inhibition or activation in biochemical assays. Include a detergent like Triton X-100 (at a concentration above the critical micelle concentration) in your assay buffer to disrupt potential aggregates.
Cellular Toxicity The compound may be causing cytotoxicity at the concentrations used, leading to misleading results in cell-based assays. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of the compound for your specific cell line.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should I store stock solutions of this compound?

A2: To minimize degradation, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. Protect solutions from light. For critical experiments, using freshly prepared solutions is advisable.

Q3: My results with this compound are not reproducible. What should I check first?

A3: Start by verifying the integrity and concentration of your compound stock solution. Then, review your experimental protocol for any recent changes. Key areas to investigate include the possibility of compound precipitation, degradation of the compound in the assay buffer over the course of the experiment, and lot-to-lot variability of the compound if sourced from a commercial supplier. The troubleshooting workflow below provides a systematic approach.

Q4: Could this compound be interfering with my assay technology?

A4: Yes, this is a possibility. As with any small molecule, it's important to run control experiments to rule out assay interference. For example, if you are using a fluorescence-based assay, check if the compound has intrinsic fluorescence at the excitation and emission wavelengths used. For enzyme-based assays, test for direct inhibition of the enzyme itself. As noted earlier, some related compounds are known luciferase inhibitors.[5]

Experimental Protocols

General Protocol for a Cell-Based Kinase Inhibition Assay

This protocol provides a general framework. Specific details will need to be optimized for the particular kinase and cell line being studied.

  • Cell Culture: Culture the chosen cell line in the recommended medium until they reach the desired confluence.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this, create a series of dilutions in the cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. The next day, replace the medium with the medium containing the various concentrations of this compound or vehicle control.

  • Stimulation (if applicable): After a pre-incubation period with the compound, stimulate the cells with an appropriate agonist to activate the kinase of interest.

  • Lysis: Following stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Analysis: Analyze the cell lysates to determine the phosphorylation status of the kinase's downstream substrate. This can be done using methods such as Western blotting, ELISA, or other immunoassays.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate and normalize to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Visualizations

G Troubleshooting Workflow for Inconsistent Results start Inconsistent Results Observed check_compound Verify Compound Integrity (Purity, Concentration, Storage) start->check_compound check_solubility Assess Solubility in Assay Buffer (Visual Inspection, Solubility Assay) start->check_solubility check_protocol Review Experimental Protocol (Reagents, Timings, Equipment) start->check_protocol assay_interference Test for Assay Interference (e.g., Luciferase Inhibition, Fluorescence) check_compound->assay_interference No Issue resolve_compound Synthesize Fresh Compound or Use New Stock check_compound->resolve_compound Issue Found check_solubility->assay_interference No Issue modify_buffer Modify Buffer/Solvent System (Adjust pH, Add Co-solvent) check_solubility->modify_buffer Issue Found check_protocol->assay_interference No Issue optimize_protocol Optimize Protocol Parameters check_protocol->optimize_protocol Issue Found cytotoxicity Evaluate Cytotoxicity (MTT, LDH Assay) assay_interference->cytotoxicity No Interference use_alternative_assay Use Alternative Assay Method assay_interference->use_alternative_assay Interference Detected adjust_concentration Adjust Compound Concentration Range cytotoxicity->adjust_concentration Toxicity Observed end Consistent Results Achieved cytotoxicity->end No Toxicity resolve_compound->end modify_buffer->end optimize_protocol->end use_alternative_assay->end adjust_concentration->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

G Hypothetical Signaling Pathway for a Kinase Inhibitor ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds and Activates kinase Target Kinase receptor->kinase Activates substrate Downstream Substrate kinase->substrate Phosphorylates (p-Substrate) response Cellular Response (e.g., Proliferation, Survival) substrate->response inhibitor This compound inhibitor->kinase Inhibits

Caption: A generic signaling pathway illustrating the potential mechanism of action.

References

Validation & Comparative

A Comparative Analysis of Kinase Inhibitors Targeting the JAK-STAT Pathway: A Focus on Selective TYK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific data on the kinase inhibitory profile of N-(3-aminopyridin-4-yl)benzamide . Therefore, this guide provides a comparative analysis of a structurally distinct but clinically significant class of kinase inhibitors that target the Janus kinase (JAK) family, with a special focus on the selective Tyrosine Kinase 2 (TYK2) inhibitor, Deucravacitinib. This comparison is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating kinase inhibitors within a critical signaling pathway.

The JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a pivotal signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating crucial cellular processes like immunity, proliferation, and differentiation.[1][2][3][4] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[3] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets.[4][5] While first-generation pan-JAK inhibitors have shown clinical efficacy, their broader inhibition profile can be associated with side effects.[6][7] This has spurred the development of more selective inhibitors, such as those targeting TYK2, which is crucial for the signaling of key cytokines like IL-12, IL-23, and Type I interferons.[8][9][10]

This guide compares the selective, allosteric TYK2 inhibitor Deucravacitinib (BMS-986165) with other ATP-competitive JAK inhibitors, highlighting differences in their selectivity, mechanism of action, and the implications for their therapeutic profiles.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Deucravacitinib and other representative JAK inhibitors against the four JAK family members in whole blood assays. Lower IC50 values indicate greater potency.

CompoundPrimary Target(s)MechanismIC50 JAK1 (nM)IC50 JAK2 (nM)IC50 JAK3 (nM)IC50 TYK2 (nM)Selectivity for TYK2 vs JAK1/2/3
Deucravacitinib TYK2Allosteric (JH2 domain)>10,000>10,000>10,0005Highly Selective
Tofacitinib JAK1, JAK3ATP-competitive (JH1 domain)11202>10,000Not Selective for TYK2
Baricitinib JAK1, JAK2ATP-competitive (JH1 domain)5.95.7430>10,000Not Selective for TYK2
Upadacitinib JAK1ATP-competitive (JH1 domain)431102300>10,000Not Selective for TYK2
Brepocitinib TYK2, JAK1ATP-competitive (JH1 domain)5.8810480011Dual Inhibitor
Ropsacitinib TYK2, JAK2ATP-competitive (JH1 domain)15024140012Dual Inhibitor

Note: IC50 values are compiled from various sources and assays and should be considered representative. Direct comparison between studies may vary based on experimental conditions.

Deucravacitinib demonstrates remarkable selectivity for TYK2 by binding to its regulatory pseudokinase (JH2) domain, a unique allosteric mechanism that differentiates it from ATP-competitive inhibitors targeting the conserved catalytic (JH1) domain.[11][12][13][14] This high selectivity is projected to minimize off-target effects associated with the inhibition of JAK1, JAK2, and JAK3.[11][13][15] In contrast, pan-JAK inhibitors like Tofacitinib, Baricitinib, and Upadacitinib show varying degrees of inhibition across multiple JAK family members.[11]

Experimental Protocols

The characterization of kinase inhibitors involves a combination of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

Biochemical Kinase Activity Assay (Luminescence-based)

This assay quantifies the enzymatic activity of a purified kinase by measuring ATP consumption.

  • Objective: To determine the IC50 of a compound against a purified kinase enzyme.

  • Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase activity. A luciferase-based system is used to detect the remaining ATP, producing a luminescent signal.

  • Methodology:

    • Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme is incubated with a specific peptide substrate and ATP in a kinase assay buffer.

    • The test compound (e.g., Deucravacitinib) is added in a series of dilutions to determine a dose-response curve.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

    • A kinase detection reagent (containing luciferase and luciferin) is added, which stops the kinase reaction and initiates the luminescence reaction.

    • The plate is incubated at room temperature to stabilize the signal.

    • Luminescence is measured using a plate reader.

    • The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor required to reduce kinase activity by 50%.

Cellular Phospho-STAT Assay (Whole Blood Assay)

This assay measures the functional inhibition of a specific JAK-STAT pathway in a physiological context.

  • Objective: To determine the cellular potency (IC50) of an inhibitor by measuring the phosphorylation of a downstream STAT protein.

  • Principle: Cytokine stimulation of whole blood cells activates specific JAKs, leading to the phosphorylation of STAT proteins. An inhibitor will block this phosphorylation in a dose-dependent manner.

  • Methodology:

    • Freshly collected human whole blood is pre-incubated with various concentrations of the test inhibitor.

    • Specific cytokines are added to stimulate different JAK pathways:

      • TYK2/JAK2 Pathway: Stimulated with IL-12 to measure STAT4 phosphorylation.

      • JAK1/JAK3 Pathway: Stimulated with IL-2 to measure STAT5 phosphorylation.

      • JAK2 Homodimer Pathway: Stimulated with thrombopoietin (TPO) to measure STAT3 phosphorylation in platelets.[16]

    • After stimulation, red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized.

    • The cells are then stained with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT4).

    • The level of STAT phosphorylation in specific cell populations (e.g., T cells) is quantified by flow cytometry.

    • The IC50 is calculated based on the reduction in the phospho-STAT signal relative to vehicle-treated controls.

Visualizations

Signaling Pathway Diagram

The diagram below illustrates the canonical JAK-STAT signaling pathway, highlighting the role of TYK2 in mediating signals from key cytokines like IL-12 and IL-23.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Receptor Activation JAK JAK2 Receptor->JAK STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment TYK2->Receptor TYK2->JAK 3. Trans- phosphorylation TYK2->STAT_inactive 5. Phosphorylation JAK->Receptor JAK->STAT_inactive STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation Gene_Expression Gene Transcription DNA->Gene_Expression 8. Gene Regulation

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

Experimental Workflow Diagram

The following workflow outlines the typical stages of preclinical evaluation for comparing kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation Biochem Biochemical Assays (Potency vs. Target Kinase) Selectivity Kinome Selectivity Screening (Panel of >400 kinases) Biochem->Selectivity Identify Lead Compounds Cellular Cellular Assays (Target engagement & functional output, e.g., p-STAT) Selectivity->Cellular Confirm Cellular Activity MoA Mechanism of Action Studies (e.g., Allosteric vs. ATP-competitive) Cellular->MoA Characterize Binding Mode PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) (Exposure-Response Relationship) MoA->PKPD Select Candidate for In Vivo Efficacy Disease Models (e.g., Murine model of psoriasis) PKPD->Efficacy Establish Dose for Efficacy

Caption: A typical workflow for the preclinical comparison of kinase inhibitors.

References

A Comparative Guide to the Efficacy of TYK2 Inhibitors, Featuring a 4-Aminopyridine Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Tyrosine Kinase 2 (TYK2) inhibitors, with a special focus on a preclinical compound from the 4-aminopyridine benzamide scaffold, referred to as Compound 37. Due to the limited publicly available data on the specifically requested "N-(3-aminopyridin-4-yl)benzamide," this guide utilizes Compound 37 as a structurally related and well-characterized example from the same chemical class. This compound is compared with the approved allosteric TYK2 inhibitor, Deucravacitinib, and other clinical-stage TYK2 inhibitors to provide a comprehensive overview of their relative performance.

Introduction to TYK2 Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a key mediator of signaling pathways for several cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons. These cytokines are pivotal in the pathogenesis of various autoimmune and inflammatory diseases. Selective inhibition of TYK2 is a promising therapeutic strategy that aims to modulate the immune response with greater specificity than broader JAK inhibitors, potentially offering an improved safety profile.

Comparative Efficacy of TYK2 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of Compound 37, Deucravacitinib, and other relevant TYK2 inhibitors.

Table 1: In Vitro Potency and Selectivity
CompoundScaffoldMechanismTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (TYK2 vs. JAKs)
Compound 37 4-Aminopyridine BenzamideATP-competitiveGood potencyAcceptable selectivityAcceptable selectivityNot reportedSelective for TYK2 over JAK1 and JAK2
Deucravacitinib Deuterated N-((cyanomethyl)carbamoyl)isoquinoline-carboxamideAllosteric (binds to JH2 domain)0.2>10,000>10,000>10,000>50,000-fold vs. JAK1/2/3[1]
Brepocitinib Not specifiedATP-competitive (TYK2/JAK1)22.716.876.66490Dual TYK2/JAK1 inhibitor[2]
Ropsacitinib Not specifiedATP-competitive1538374>10,000~25-fold vs. JAK1, ~5-fold vs. JAK2[3]

Note: Data for Compound 37 is qualitative as specific IC50 values were not publicly available in the reviewed literature. "Good potency" and "acceptable selectivity" are based on the characterization in the source publication.[4]

Table 2: Cellular Activity
CompoundAssayCell TypeStimulusMeasured EndpointIC50 (nM)
Compound 37 IL-12 SignalingNot specifiedIL-12IFN-γ productionGood potency
Deucravacitinib IFNα SignalingHuman T cells (Kit225)IFNαpSTAT1Not specified, potent inhibition
IL-23 SignalingHuman T cells (Kit225)IL-23pSTAT33.2
Brepocitinib IFNα SignalingHuman PBMCsIFNαpSTAT3<300
Ropsacitinib IL-12 SignalingHuman whole bloodIL-12pSTAT414

Note: Data for Compound 37 is qualitative.[4]

Table 3: In Vivo Efficacy (Psoriasis Models)
CompoundModelKey Efficacy EndpointResult
Compound 37 Mouse IL-12 PK/PD modelIFN-γ knockdownStatistically significant knockdown
Deucravacitinib Phase 3 Clinical Trial (POETYK PSO-1 & 2)PASI 75 at Week 1658.7% and 53.6% (vs. 12.7% and 9.4% for placebo)
Ropsacitinib Phase 1 Clinical TrialPASI 75Significant decrease in disease activity

PASI 75: 75% reduction in Psoriasis Area and Severity Index score.

Signaling Pathways and Experimental Workflows

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating cytokine signaling that is implicated in autoimmune diseases.

TYK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1 or JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT (dimer) STAT->pSTAT Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression Transcription Regulation TYK2_Inhibitor TYK2 Inhibitor TYK2_Inhibitor->TYK2 Inhibition

Caption: TYK2 signaling pathway in immune response and its inhibition.

Experimental Workflow: TYK2 Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing TYK2 inhibitors.

TYK2_Inhibitor_Screening_Workflow Start Start: Compound Library Biochemical_Assay Biochemical Assay: TYK2 Enzymatic Activity Start->Biochemical_Assay Hit_Identification Hit Identification Biochemical_Assay->Hit_Identification Cellular_Assay Cellular Assay: Cytokine-induced STAT Phosphorylation Hit_Identification->Cellular_Assay Potent Hits Lead_Selection Lead Candidate Selection Cellular_Assay->Lead_Selection In_Vivo_Model In Vivo Efficacy Model (e.g., Psoriasis Model) Lead_Selection->In_Vivo_Model Active Leads End End: Preclinical Candidate In_Vivo_Model->End

Caption: A generalized workflow for the discovery of TYK2 inhibitors.

Experimental Protocols

TYK2 Enzymatic Assay (Kinase Activity Assay)

Objective: To determine the direct inhibitory effect of a compound on TYK2 enzyme activity.

Principle: This assay measures the amount of ADP produced from ATP during the phosphorylation of a substrate peptide by the TYK2 enzyme. The amount of ADP is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human TYK2 enzyme

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl2, 2.5 mM MnCl2, 0.1mg/mL BSA, and 50µM DTT)

  • Substrate peptide (e.g., Poly (4:1 Glu, Tyr))

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well opaque plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 384-well plate, add the diluted test compound. Include positive controls (no inhibitor) and blank controls (no enzyme).

  • Add the TYK2 enzyme to all wells except the blank controls.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 40-60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay (Cytokine-Induced STAT Phosphorylation)

Objective: To assess the ability of a compound to inhibit TYK2-mediated signaling in a cellular context.

Principle: In response to specific cytokines (e.g., IL-12, IL-23, IFNα), TYK2 phosphorylates STAT proteins. This assay measures the level of phosphorylated STAT (pSTAT) in cytokine-stimulated cells treated with the test compound.

Materials:

  • A relevant human cell line (e.g., Kit225 T cells, PBMCs)

  • Cell culture medium and supplements

  • Recombinant human cytokine (e.g., IL-12, IL-23, or IFNα)

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • AlphaLISA® SureFire® Ultra™ p-STAT kits (PerkinElmer) or similar detection method (e.g., Western blot, flow cytometry)

  • 384-well plates

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Seed the cells in a 384-well plate and incubate to allow them to rest.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-20 minutes). Include unstimulated controls.

  • Lyse the cells to release the intracellular contents.

  • Transfer the lysate to an assay plate.

  • Add the AlphaLISA acceptor beads and donor beads according to the manufacturer's protocol to detect the specific pSTAT.

  • Incubate the plate in the dark.

  • Read the AlphaLISA signal on a compatible plate reader.

  • Calculate the percent inhibition of STAT phosphorylation and determine the IC50 value.

Conclusion

The development of selective TYK2 inhibitors represents a significant advancement in the treatment of immune-mediated diseases. While the specifically requested "this compound" lacks sufficient data for a thorough evaluation, the analysis of the structurally related 4-aminopyridine benzamide, Compound 37, demonstrates the potential of this chemical scaffold to yield potent and selective TYK2 inhibitors.

Deucravacitinib, with its unique allosteric mechanism, exhibits remarkable selectivity for TYK2, which translates to a favorable safety profile in clinical trials. ATP-competitive inhibitors like Ropsacitinib and the dual TYK2/JAK1 inhibitor Brepocitinib also show promise, though their selectivity profiles differ. The choice of a particular inhibitor for therapeutic development will depend on a careful balance of potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel TYK2 inhibitors.

References

A Comparative Guide to N-(3-aminopyridin-4-yl)benzamide and Structurally Similar Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(3-aminopyridin-4-yl)benzamide and a series of structurally related analogs investigated as potent and selective inhibitors of Tyrosine Kinase 2 (TYK2). While specific experimental data for this compound is not publicly available, this guide leverages data from highly similar compounds to infer its potential activity and place it within the context of a well-studied chemical scaffold. The information presented herein is intended to support further research and drug development efforts in the field of kinase inhibition.

Introduction to the 4-Aminopyridine Benzamide Scaffold

The 4-aminopyridine benzamide core represents a promising scaffold for the development of kinase inhibitors. This structural motif has been extensively explored, particularly in the context of the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling pathways implicated in autoimmune diseases and cancer. This compound belongs to this class of compounds and is structurally analogous to a series of potent TYK2 inhibitors. Understanding the structure-activity relationships (SAR) within this series can provide valuable insights into the potential efficacy and selectivity of novel derivatives.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro inhibitory activity of key compounds based on the 4-aminopyridine benzamide scaffold against TYK2 and other JAK family kinases. The data is extracted from a lead optimization study and showcases how modifications to the core structure impact potency and selectivity.[1]

Compound IDStructureTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
This compound this compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
Compound 3 Compound 3130>100001800>10000
Compound 10 Compound 104.8700700400
Compound 37 Compound 371.13401701100

Note: The structures for Compounds 10 and 37 are represented by a similar analog as the exact images were not available.

Experimental Protocols

The following is a representative protocol for a biochemical kinase inhibition assay used to determine the IC50 values of the comparator compounds.

TYK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the TYK2 kinase domain by a test compound.

Materials:

  • TYK2 enzyme (recombinant human)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (solubilized in DMSO)

  • 384-well microplates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Mixture Preparation: The kinase, Eu-labeled antibody, and tracer are prepared in Kinase Buffer A.

  • Assay Plate Preparation: 2.5 µL of the compound dilutions are added to the wells of a 384-well plate.

  • Kinase/Antibody Addition: 5 µL of the TYK2 enzyme and Eu-anti-GST antibody mixture is added to each well.

  • Tracer Addition: 2.5 µL of the Kinase Tracer 236 is added to all wells to initiate the binding reaction.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The TR-FRET signal is measured on a plate reader capable of detecting the emission at 665 nm (tracer) and 615 nm (Europium). The ratio of the two emission signals is calculated.

  • Data Analysis: The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

TYK2 in the JAK-STAT Signaling Pathway

TYK2 is a non-receptor tyrosine kinase that plays a critical role in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is essential for mediating cellular responses to a variety of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs, including TYK2, are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases.

TYK2_JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor TYK2 TYK2 CytokineReceptor->TYK2 Activation JAK JAK CytokineReceptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization GeneTranscription Gene Transcription STAT_dimer->GeneTranscription Translocation Inhibitor This compound (and analogs) Inhibitor->TYK2 Inhibition Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: The JAK-STAT signaling pathway initiated by cytokine binding and the inhibitory action of 4-aminopyridine benzamide analogs on TYK2.

Experimental Workflow for Kinase Inhibitor Profiling

The process of identifying and characterizing kinase inhibitors involves a series of well-defined steps, from initial screening to detailed kinetic analysis.

Kinase_Inhibitor_Workflow cluster_screening Primary Screening cluster_dose_response Dose-Response Analysis cluster_selectivity Selectivity Profiling cluster_mechanism Mechanism of Action HTS High-Throughput Screening (Single Concentration) IC50 IC50 Determination (Serial Dilution) HTS->IC50 Hit Confirmation Selectivity Screening against a Panel of Kinases IC50->Selectivity Lead Identification MoA Kinetic Studies (e.g., Ki determination) Selectivity->MoA Lead Optimization

Caption: A typical workflow for the identification and characterization of small molecule kinase inhibitors.

References

N-(3-aminopyridin-4-yl)benzamide Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of N-(3-aminopyridin-4-yl)benzamide derivatives against various biological targets. The information is compiled from published experimental data to facilitate informed decisions in drug discovery and development.

The this compound scaffold has emerged as a versatile platform for the development of potent and selective inhibitors of a range of biological targets, particularly protein kinases. Modifications to both the benzamide and the aminopyridine rings have been explored to optimize potency, selectivity, and pharmacokinetic properties. This guide summarizes the key SAR findings for this class of compounds against several important drug targets.

Comparative Analysis of Biological Activities

The inhibitory activities of various this compound analogs against different biological targets are summarized below. The data highlights how structural modifications influence potency and selectivity.

Table 1: SAR of N-(4-aminopyridin-2-yl)benzamide Derivatives as TYK2 Inhibitors
CompoundR1 (Benzamide)R2 (Pyridine)TYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)IL-12 Cell IC50 (nM)
1 2,6-difluorophenylH180180038001100
2 2,6-dichlorophenylH235201100200
3 2,6-dichloro-4-cyanophenylH428065050
4 2,6-dichloro-4-cyanophenyl2-fluorocyclopropyl-amide1.820050025

Data sourced from a lead optimization study on TYK2 inhibitors.

Table 2: Antiproliferative Activity of 3-(6-aminopyridin-3-yl)benzamide Derivatives
CompoundR (Benzamide)A549 IC50 (µM)HCT116 IC50 (µM)MCF-7 IC50 (µM)
7l 4-(4-methylpiperazin-1-yl)methyl0.04 ± 0.010.15 ± 0.020.21 ± 0.03

Data from a study on Aurora kinase B inhibitors.[1]

Table 3: Activity of Aminoisoquinoline Benzamides against FLT3 and Src Family Kinases
CompoundScaffoldFLT3 IC50 (nM)Src IC50 (nM)
Lead Compound 4-substituted 3-aminoisoquinoline benzamidePotentPotent

This study highlights the potential of benzamide derivatives of aminoisoquinolines as potent kinase inhibitors for AML.[2]

Key Structure-Activity Relationship Insights

  • Benzamide Ring Substitutions:

    • For TYK2 inhibition, substitution at the 2 and 6 positions of the benzamide ring with electron-withdrawing groups like chlorine significantly improves potency compared to fluorine.

    • The addition of a cyano group at the 4-position of the dichlorophenyl ring further enhances TYK2 inhibitory activity and cellular potency.

    • In the context of Aurora kinase B inhibition, a 4-((4-methylpiperazin-1-yl)methyl) substituent on the benzamide ring of a 3-(6-aminopyridin-3-yl) scaffold results in potent antiproliferative activity against the A549 cancer cell line.[1]

  • Aminopyridine Ring Modifications:

    • Modification of the aminopyridine core, for instance to an aminoisoquinoline, can shift the kinase inhibitory profile towards targets like FLT3 and Src, which are relevant in acute myeloid leukemia.[2]

    • For TYK2 inhibitors, the introduction of a (1R,2R)-2-fluorocyclopropylamide group at the 2-position of the pyridine ring leads to a notable increase in potency.

Experimental Protocols

A summary of the key experimental methodologies cited in the reviewed literature is provided below.

TYK2, JAK1, and JAK2 Inhibition Assays

The inhibitory activity of the compounds against TYK2, JAK1, and JAK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The protocol involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant human TYK2, JAK1, or JAK2 catalytic domains and a biotinylated peptide substrate are used.

  • Compound Incubation: The enzymes are incubated with varying concentrations of the test compounds in the presence of ATP.

  • Detection: The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin are added.

  • Data Analysis: The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

Cellular IL-12 Assay

The cellular potency of the TYK2 inhibitors was assessed by measuring the inhibition of IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

  • Cell Treatment: PBMCs are pre-incubated with test compounds.

  • Stimulation: The cells are stimulated with recombinant human IL-12.

  • Lysis and Detection: Cells are lysed, and the level of phosphorylated STAT4 is quantified using an ELISA-based assay.

  • Data Analysis: IC50 values are determined from the inhibition of STAT4 phosphorylation.

Antiproliferative Assay (MTT)

The antiproliferative activity of the 3-(6-aminopyridin-3-yl)benzamide derivatives was evaluated using the MTT assay.

  • Cell Seeding: Cancer cell lines (A549, HCT116, MCF-7) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the compounds for a specified duration.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.

  • Data Analysis: IC50 values are calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway targeted by the this compound derivatives and a typical experimental workflow for their evaluation.

G TYK2/JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine (e.g., IL-12) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK JAK Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor This compound Derivative Inhibitor->TYK2 Inhibition G Kinase Inhibitor Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Compound Synthesis & Purification Enzyme Biochemical Assay (e.g., TR-FRET) Compound->Enzyme Determine IC50 Cell Cell-based Assay (e.g., pSTAT ELISA) Enzyme->Cell Confirm Cellular Potency PK Pharmacokinetics (PK) Studies Cell->PK Lead Selection PD Pharmacodynamics (PD) Models PK->PD Efficacy Disease Models PD->Efficacy

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to N-(3-aminopyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for predicting off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the potential cross-reactivity of the novel compound N-(3-aminopyridin-4-yl)benzamide against established kinase inhibitors, supported by experimental data and detailed protocols.

The aminopyridine-benzamide scaffold has emerged as a privileged structure in kinase inhibitor design. While direct experimental data for this compound is not yet publicly available, its structural similarity to known inhibitors of the Janus kinase (JAK) family, particularly Tyrosine Kinase 2 (TYK2), suggests a similar target profile.[1] TYK2 is a key mediator in the signaling pathways of several cytokines, including IL-12, IL-23, and Type I interferons, making it an attractive target for autoimmune and inflammatory diseases.[2][3]

This guide compares the hypothesized activity of this compound with two clinically relevant compounds: Deucravacitinib, a highly selective allosteric TYK2 inhibitor, and Tofacitinib, a pan-JAK inhibitor. Understanding the nuances in their selectivity is crucial for anticipating potential therapeutic windows and adverse event profiles.

Performance Comparison: A Look at Selectivity

To illustrate the importance of selectivity, the following table summarizes the inhibitory activity of Deucravacitinib and Tofacitinib against the four members of the JAK family. While data for this compound is pending, its profile is anticipated to fall within the spectrum of these comparators.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity Profile
This compound Hypothesized Target---To be determined
Deucravacitinib (BMS-986165) 0.2>10,000>10,000>10,000Highly selective for TYK2[4]
Tofacitinib 5.91.1201.0Pan-JAK inhibitor[4]

Table 1: Comparative Inhibitory Activity (IC50) of Selected Kinase Inhibitors. Lower IC50 values indicate higher potency. The selectivity profile highlights the differential activity against various JAK family members.

Unveiling the Signaling Landscape

The following diagram illustrates the canonical JAK-STAT signaling pathway, highlighting the central role of TYK2. Understanding this pathway is critical for interpreting the downstream consequences of kinase inhibition and potential cross-reactivity.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Potential Points of Inhibition Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation JAK2 JAK2 JAK3 JAK3 pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Translocation & Activation N3ab This compound (Hypothesized) N3ab->TYK2 Deucravacitinib Deucravacitinib (Allosteric) Deucravacitinib->TYK2 Tofacitinib Tofacitinib (Pan-JAK) Tofacitinib->TYK2 Tofacitinib->JAK1 Tofacitinib->JAK2 Tofacitinib->JAK3

Figure 1: TYK2 Signaling and Inhibitor Targets. This diagram illustrates the cytokine-induced activation of the JAK-STAT pathway mediated by TYK2 and highlights the potential inhibitory actions of this compound and its comparators.

Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of a compound's selectivity is crucial. The following are detailed methodologies for key experiments used to profile kinase inhibitor cross-reactivity.

KinomeScan™ Profiling

This competition binding assay is a high-throughput method to quantitatively measure the interactions of a test compound against a large panel of kinases.

Methodology:

  • Assay Principle: The test compound is incubated with a specific kinase that is tagged with DNA, along with an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to achieve a range of concentrations for testing.

    • In a multi-well plate, combine the test compound dilutions, the DNA-tagged kinase, and the immobilized ligand.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Wash the plate to remove unbound components.

    • Elute the bound kinase and quantify the amount using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. Plotting the percentage of control against the compound concentration allows for the determination of the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Methodology:

  • Cell Treatment:

    • Culture cells of interest (e.g., a cell line expressing endogenous TYK2) to a suitable density.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples across a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble target protein (e.g., TYK2) in the supernatant using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both the vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

The following workflow diagram outlines the key steps in a typical cross-reactivity assessment for a novel kinase inhibitor.

Cross_Reactivity_Workflow cluster_discovery Initial Screening cluster_profiling In Vitro Profiling cluster_validation Cellular Validation cluster_analysis Data Analysis & Comparison A Novel Compound (this compound) B KinomeScan (Broad Kinase Panel) A->B Primary Screen C Biochemical Assays (IC50 Determination) B->C Hit Confirmation F Selectivity Profile vs. Comparators B->F Data Integration D CETSA (Target Engagement) C->D Cellular Activity C->F Data Integration E Western Blot (Pathway Modulation) D->E Mechanism of Action D->F Data Integration E->F Data Integration

Figure 2: Workflow for Assessing Kinase Inhibitor Cross-Reactivity. This diagram outlines a typical experimental pipeline for characterizing the selectivity and cellular activity of a novel kinase inhibitor.

Conclusion

While the precise cross-reactivity profile of this compound awaits empirical determination, its structural similarity to known TYK2 inhibitors provides a strong rationale for its investigation as a modulator of the JAK-STAT pathway. By employing rigorous experimental methodologies such as KinomeScan™ and CETSA®, researchers can elucidate its selectivity and potential off-target effects. A thorough comparison with well-characterized inhibitors like Deucravacitinib and Tofacitinib will be instrumental in positioning this compound within the landscape of kinase-targeted therapies and guiding its future development. The pursuit of highly selective kinase inhibitors remains a critical endeavor in the quest for safer and more effective medicines.

References

Comparative Analysis of Experimental Results for N-(3-aminopyridin-4-yl)benzamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental data for chemical compounds structurally related to N-(3-aminopyridin-4-yl)benzamide. Due to the limited availability of direct reproducibility studies for this specific molecule, this document focuses on the synthesis and biological activities of analogous compounds featuring the aminopyridine and benzamide scaffolds. The provided experimental protocols and data tables are intended to serve as a valuable resource for researchers working with this class of compounds, aiding in experimental design and result interpretation.

Comparison of Synthetic Methodologies

The synthesis of N-substituted benzamide derivatives typically involves the coupling of a substituted aniline with a benzoyl chloride or a carboxylic acid activated with a coupling agent. The following table summarizes synthetic approaches for compounds with similar structural motifs.

Compound ClassReactantsReagents and ConditionsYieldReference
N-Substituted BenzamidesSubstituted anilines, Benzoyl chlorideAnhydrous CH2Cl2, 0°C to room temperature, 8 hours75-80%[1]
4-Aminopyridine Benzamide Scaffold4-Aminopyridine derivative, Substituted benzoyl chlorideNot specified in abstractNot specified in abstract[2]
Aminoisoquinoline BenzamidesAminoisoquinoline, Benzoyl chlorideNot specified in abstractNot specified in abstract[3][4]
N-(pyridin-3-yl)pyrimidin-4-amine AnaloguesN-(pyridin-3-yl)pyrimidin-4-amine, Various reactantsNot specified in abstractNot specified in abstract[5]

Biological Activity Comparison

Compounds based on the aminopyridine and benzamide scaffolds have been investigated for a range of biological activities, most notably as kinase inhibitors and anticancer agents. The following table presents a comparison of the biological activities of related compounds.

Compound/ScaffoldTargetAssay TypeKey FindingsReference
4-Aminopyridine Benzamide ScaffoldTYK2, JAK1, JAK2Kinase Inhibition AssayIdentified potent and selective TYK2 inhibitors with good oral bioavailability.[2]
Aminoisoquinoline BenzamidesFLT3, Src-family kinasesKinase Inhibition, Cell Proliferation AssayPotently inhibit FLT3 and Src-family kinases, and inhibit proliferation of acute myeloid leukemia (AML) cell lines.[3][4]
N-(pyridin-3-yl)pyrimidin-4-amine AnaloguesCDK2Kinase Inhibition, Antiproliferative AssayCompound 7l showed potent CDK2 inhibition (IC50 = 64.42 nM) and broad antiproliferative activity against various cancer cell lines.[5]
Benzamide DerivativesPARP-1Enzyme Inhibition, Antiproliferative AssayCompound 13f exhibited potent PARP-1 inhibition (IC50 = 0.25 nM) and significant anticancer activity against colorectal cancer cells.[6]

Experimental Protocols

General Procedure for the Synthesis of N-Benzamides

This protocol is adapted from a general method for synthesizing N-benzamide derivatives[1].

  • To a mixture of a substituted aniline (1.0 equivalent) in anhydrous dichloromethane (CH2Cl2) at 0°C, add the desired benzoyl chloride (1.0-1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent in vacuo.

  • Extract the crude product with ethyl acetate.

  • Wash the combined organic extracts with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Kinase Inhibition Assay (General Workflow)

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a target kinase.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Kinase, Substrate, and ATP Compound_Prep->Incubation Kinase_Prep Kinase and Substrate Preparation Kinase_Prep->Incubation ATP_Prep ATP Solution ATP_Prep->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Analysis Calculate IC50 Values Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathway Perturbation

Many benzamide and aminopyridine derivatives exert their biological effects by inhibiting protein kinases involved in cellular signaling pathways crucial for cell growth, proliferation, and survival. The diagram below depicts a simplified signaling pathway that is often targeted by such inhibitors.

G RTK Receptor Tyrosine Kinase (e.g., FLT3) SRC Src Family Kinase RTK->SRC RAS RAS SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Inhibitor Aminopyridine Benzamide Inhibitor Inhibitor->RTK Inhibitor->SRC

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

References

Comparative Analysis of Novel TYK2 Inhibitors and Standard of Care in Psoriasis Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comparative overview of a promising class of molecules, Tyrosine Kinase 2 (TYK2) inhibitors, which includes aminopyridine benzamide scaffolds, against established standard of care treatments for psoriasis. It is important to note that specific preclinical and clinical data for the molecule "N-(3-aminopyridin-4-yl)benzamide" is not publicly available. Therefore, this comparison utilizes data from representative molecules of the TYK2 inhibitor class, such as deucravacitinib, to provide a relevant and informative guide for researchers, scientists, and drug development professionals.

Psoriasis is a chronic autoimmune inflammatory skin disease where the IL-23/IL-17 axis plays a crucial pathogenic role.[1] TYK2 is a key intracellular kinase that mediates signaling for IL-12, IL-23, and type I interferons, making it a compelling therapeutic target.[2] This guide summarizes the performance of TYK2 inhibitors in preclinical psoriasis models and compares it with standard of care treatments.

Mechanism of Action: TYK2 Inhibition in Psoriasis

TYK2 is a member of the Janus kinase (JAK) family. In psoriasis, dendritic cells release IL-23, which binds to its receptor on T-helper 17 (Th17) cells. This binding activates TYK2 and JAK2, leading to the phosphorylation and activation of STAT3. Activated STAT3 promotes the production of pro-inflammatory cytokines such as IL-17 and IL-22, which drive keratinocyte hyperproliferation and inflammation characteristic of psoriatic plaques.[3] Selective TYK2 inhibitors bind to the regulatory pseudokinase domain (JH2) of TYK2, allosterically inhibiting its kinase activity.[4] This blockade disrupts the downstream signaling cascade, reducing the production of key pathogenic cytokines.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Binds TYK2 TYK2 IL-23R->TYK2 Activates JAK2 JAK2 IL-23R->JAK2 Activates STAT3 STAT3 TYK2->STAT3 JAK2->STAT3 Phosphorylate pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Transcription pSTAT3->Gene Translocates to and activates TYK2_Inhibitor TYK2 Inhibitor (e.g., Aminopyridine Benzamide Scaffold) TYK2_Inhibitor->TYK2 Inhibits Cytokines IL-17, IL-22 Gene->Cytokines Leads to production of

Performance in Preclinical Psoriasis Models

The most common preclinical model for psoriasis is the imiquimod (IMQ)-induced or IL-23-induced skin inflammation model in mice. These models recapitulate key features of human psoriasis, including epidermal thickening (acanthosis), inflammatory cell infiltration, and increased expression of pro-inflammatory cytokines.[3][5]

Table 1: Comparative Efficacy of a TYK2 Inhibitor (Deucravacitinib) and a PDE4 Inhibitor (Apremilast) in an Imiquimod-Induced Psoriasis Mouse Model

ParameterVehicle ControlDeucravacitinibApremilast
Ear Thickness (mm) IncreasedSignificantly ReducedModerately Reduced
PASI Score HighSignificantly ImprovedModerately Improved
Skin IL-17A Levels ElevatedSignificantly ReducedReduced
Skin IL-23 Levels ElevatedSignificantly ReducedReduced
Histological Score Severe Inflammation & AcanthosisMarkedly Reduced Inflammation & AcanthosisReduced Inflammation & Acanthosis

Data synthesized from representative preclinical studies.[6][7][8] Absolute values vary between studies.

Table 2: Efficacy of a TYK2 Degrader in an Imiquimod-Induced Psoriasis Mouse Model

ParameterVehicle ControlTYK2 Degrader (15t)
TYK2 Protein Expression in Skin HighSignificantly Downregulated
Th17 Cell Percentage in Skin Markedly IncreasedSignificantly Reduced
Serum IL-17 Levels ElevatedSignificantly Reduced
Serum IL-23 Levels ElevatedSignificantly Reduced

Data from a study on a TYK2 PROTAC degrader, demonstrating an alternative mechanism for targeting TYK2.[9]

Experimental Protocols

A standardized experimental workflow is crucial for the comparative evaluation of novel compounds against the standard of care in disease models.

Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Mouse Model

This is a widely used model to induce psoriasis-like skin inflammation.

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • Induction: A daily topical application of 62.5 mg of 5% imiquimod cream is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.[6]

  • Treatment Groups:

    • Vehicle Control (oral or topical)

    • Test Compound (e.g., TYK2 inhibitor) administered at various doses.

    • Standard of Care (e.g., Apremilast, topical steroid) administered at a clinically relevant dose.

  • Efficacy Readouts:

    • Clinical Scoring: Psoriasis Area and Severity Index (PASI) is adapted for mice, scoring erythema, scaling, and skin thickness daily.

    • Ear Swelling: Ear thickness is measured daily using a digital caliper.

    • Histology: At the end of the study, skin biopsies are taken, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for epidermal thickness and inflammatory cell infiltration.

    • Biomarker Analysis: Skin or serum samples are collected to measure levels of key cytokines (e.g., IL-17, IL-23, TNF-α) using methods like ELISA or qPCR.[8]

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Induction & Treatment Phase (5-7 Days) cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis A Select Mouse Strain (e.g., BALB/c) B Group Allocation (Vehicle, Test Compound, Standard of Care) A->B C Daily Topical Imiquimod Application B->C D Daily Compound Administration B->D E Measure Ear Thickness C->E F Clinical Scoring (PASI) C->F D->E D->F G Euthanasia & Sample Collection (Skin, Serum) F->G H Histological Analysis G->H I Cytokine Level Measurement (ELISA, qPCR) G->I

Summary and Future Directions

The preclinical data strongly suggest that selective inhibition of TYK2 is a highly effective strategy for mitigating psoriasis-like inflammation in mouse models.[2][5] Compounds with an aminopyridine benzamide scaffold are among those being developed as TYK2 inhibitors. In direct comparisons within these models, TYK2 inhibitors like deucravacitinib have demonstrated robust efficacy, often superior to other oral agents like apremilast, in reducing both clinical signs and key inflammatory biomarkers.[7]

The development of TYK2 inhibitors represents a significant advancement, offering the potential for a highly effective oral therapy with a safety profile that may be distinct from broader JAK inhibitors.[1][10] Future preclinical studies should continue to focus on direct, head-to-head comparisons with a wider range of standard of care agents, including biologics, and explore long-term efficacy and safety in more complex disease models. The promising results from these preclinical models have paved the way for successful clinical trials and the approval of the first TYK2 inhibitor for moderate-to-severe psoriasis.[4]

References

"orthogonality of N-(3-aminopyridin-4-yl)benzamide's biological effects"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of available scientific literature reveals a significant lack of specific data for the biological effects of N-(3-aminopyridin-4-yl)benzamide. While the broader class of benzamides is known for a wide range of biological activities, including roles as PARP and TYK2 inhibitors, and possessing antimicrobial and antitumor properties, information detailing the specific activities of this particular compound is not present in the reviewed literature. This absence of data prevents a direct comparison with other compounds and the creation of a detailed guide on the orthogonality of its biological effects as requested.

General Biological Activities of Related Benzamide Scaffolds:

To provide context, various substituted benzamides have been investigated for their therapeutic potential. Below is a summary of the activities of structurally related compounds.

Table 1: Biological Activities of Various Benzamide Derivatives

Compound ClassPrimary Target/ActivityTherapeutic Area
3-AminobenzamidePoly (ADP-ribose) polymerase (PARP) inhibitor[1]Neuroprotection[2], Ischemia/Reperfusion Injury[1]
4-Aminopyridine BenzamidesTyrosine kinase 2 (TYK2) inhibitors[3][4]Autoimmune diseases
N-Substituted BenzamidesHistone deacetylase (HDAC) inhibitorsOncology[5]
Benzamide-derived ChalconesAntimicrobial, AntioxidantInfectious diseases
Benzamides with 1,2,4-OxadiazoleInsecticidal, FungicidalAgrochemicals[6]

Signaling Pathways of Related Benzamide Classes

The diverse biological effects of benzamide derivatives stem from their interaction with various signaling pathways. For instance, as PARP inhibitors, they play a crucial role in DNA repair and cell death pathways. As TYK2 inhibitors, they modulate cytokine signaling involved in the immune response.

PARP_Inhibition_Pathway DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation PAR Poly(ADP-ribose) Polymerase PARP Activation->PAR NAD+ NAD+ PARP Activation->NAD+ DNA Repair DNA Repair PAR->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival ATP Depletion ATP Depletion Cell Death Cell Death ATP Depletion->Cell Death 3-Aminobenzamide 3-Aminobenzamide 3-Aminobenzamide->PARP Activation Inhibits NAD+->ATP Depletion Excessive activation

TYK2_Inhibition_Pathway Cytokine (e.g., IL-12) Cytokine (e.g., IL-12) Cytokine Receptor Cytokine Receptor Cytokine (e.g., IL-12)->Cytokine Receptor TYK2 TYK2 STAT4 STAT4 TYK2->STAT4 phosphorylates Gene Transcription Gene Transcription STAT4->Gene Transcription dimerizes and translocates to nucleus Inflammatory Response Inflammatory Response 4-Aminopyridine Benzamide 4-Aminopyridine Benzamide 4-Aminopyridine Benzamide->TYK2 Inhibits Cytokine Receptor->TYK2 activates JAK2 JAK2 Cytokine Receptor->JAK2 activates JAK2->STAT4 phosphorylates Gene Transcription->Inflammatory Response

Experimental Protocols

While specific protocols for this compound are unavailable, the following are general methodologies used to assess the biological activities of related benzamide compounds.

PARP Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against PARP enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PARP1 enzyme is used. Biotinylated NAD+ serves as the substrate.

  • Reaction: The test compound is incubated with PARP1 enzyme, activated DNA (e.g., calf thymus DNA), and the reaction buffer.

  • Initiation: The reaction is initiated by the addition of biotinylated NAD+.

  • Detection: The amount of incorporated biotinylated ADP-ribose onto histone proteins is quantified using a colorimetric or chemiluminescent assay.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

TYK2 Kinase Assay

Objective: To measure the inhibitory effect of a compound on TYK2 kinase activity.

Methodology:

  • Enzyme and Substrate: Recombinant human TYK2 kinase domain is used with a synthetic peptide substrate.

  • Reaction: The test compound is pre-incubated with the TYK2 enzyme in a kinase buffer.

  • Initiation: The kinase reaction is started by adding ATP.

  • Detection: The level of substrate phosphorylation is measured, often using a fluorescence-based method (e.g., LanthaScreen™).

  • Data Analysis: IC50 values are determined from the dose-response curve of the compound.

Experimental_Workflow In vitro Assays In vitro Assays Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays Confirm cellular activity In vivo Models In vivo Models Cell-based Assays->In vivo Models Evaluate efficacy and safety Data Analysis Data Analysis In vivo Models->Data Analysis Determine therapeutic potential Compound Synthesis Compound Synthesis Compound Synthesis->In vitro Assays Biochemical assays (e.g., Kinase, PARP)

References

A Comparative Guide to Validating Target Engagement of N-(3-aminopyyridin-4-yl)benzamide and Alternative p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of experimental methods to validate the target engagement of N-(3-aminopyridin-4-yl)benzamide, a known inhibitor of p38 mitogen-activated protein kinase (MAPK). The primary molecular target, p38 MAPK, is a critical node in signaling cascades that control cellular responses to inflammatory cytokines and stress.[1][2] Validating that a compound binds to its intended target within a cellular context is a crucial step in drug discovery.

This document outlines key experimental protocols and presents a comparison with other widely used p38 MAPK inhibitors, such as SB203580 and Doramapimod (BIRB 796), to provide researchers with a framework for robust target engagement validation.

Experimental and Logical Workflows

A typical workflow for validating target engagement involves treating cells with the compound of interest and then employing various biophysical and biochemical assays to measure direct binding to the target or inhibition of its downstream signaling.

dot

Target_Engagement_Workflow cluster_cell_culture Cellular Environment cluster_assays Target Engagement Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, HEK293, RAW Blue) Compound_Treatment 2. Compound Treatment (e.g., this compound) Cell_Culture->Compound_Treatment CETSA Cellular Thermal Shift Assay (CETSA) (Direct Target Binding) Compound_Treatment->CETSA Biophysical Western_Blot Western Blot / In-Cell Western (Downstream Signaling) Compound_Treatment->Western_Blot Biochemical Kinase_Assay Immunoprecipitation Kinase Assay (Target Activity) Compound_Treatment->Kinase_Assay Biochemical Data_Analysis 4. Data Analysis & Comparison (e.g., IC50, EC50, Thermal Shift) CETSA->Data_Analysis Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis

Caption: Workflow for p38 MAPK Target Engagement Validation.

The p38 MAPK signaling pathway is activated by various cellular stresses and inflammatory cytokines.[1] This activation involves a cascade of phosphorylation events, ultimately leading to the phosphorylation of downstream substrates like ATF-2, which regulates gene expression.[1][2][3] Inhibitors like this compound act by blocking the activity of p38 MAPK, thereby preventing the phosphorylation of its downstream targets.

dot

p38_Signaling_Pathway cluster_pathway p38 MAPK Signaling Pathway cluster_inhibition Point of Inhibition Stress Cellular Stress / Cytokines (e.g., UV, IL-1β, LPS) MKKs MKK3 / MKK6 Stress->MKKs p38 p38 MAPK MKKs->p38 phosphorylates (Thr180/Tyr182) ATF2 ATF-2 (Substrate) p38->ATF2 phosphorylates (Thr71) pATF2 Phospho-ATF-2 Response Cellular Response (Inflammation, Apoptosis) pATF2->Response Inhibitor This compound & Alternatives Inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK Signaling Pathway.

Comparison of p38 MAPK Inhibitors

The following table summarizes the inhibitory concentrations of this compound and common alternative compounds used for p38 MAPK target engagement studies.

CompoundTarget(s)Binding ModeIC50 / KdCitation(s)
This compound p38 MAPKATP-competitiveVaries by analogN/A
SB203580 p38α/βATP-competitive50 nM (p38α), 500 nM (p38β2)[4]
Doramapimod (BIRB 796) p38α, β, γ, δAllosteric38-520 nM (isoforms α-δ), Kd of 0.1 nM[5][6]

Note: IC50 values can vary based on assay conditions and cell types.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment.[7] It relies on the principle that ligand binding increases the thermal stability of the target protein.[8][9][10]

  • Cell Preparation and Treatment:

    • Culture cells (e.g., HEK293) to ~80% confluency.

    • Resuspend cells to a concentration of 1-2.5 x 10^6 cells/mL.[7]

    • Dispense cells into 96- or 384-well PCR plates.[7]

    • Add the test compound (e.g., this compound) or vehicle (DMSO) to the wells.

    • Incubate at 37°C for 1 hour to allow for compound entry and binding.[7]

  • Thermal Challenge:

    • Heat the cell plates in a thermocycler for 3.5 minutes across a temperature gradient (e.g., 40-64°C) to induce protein denaturation.[7]

  • Lysis and Protein Quantification:

    • Lyse the cells (e.g., via freeze-thaw cycles or lysis buffer).

    • Separate the soluble protein fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation.[7]

    • Quantify the amount of soluble p38 MAPK remaining at each temperature using Western blotting or high-throughput methods like reverse-phase protein arrays (RPPA).[7]

  • Data Analysis:

    • Plot the relative amount of soluble p38 MAPK against temperature. A shift in the melting curve to a higher temperature in compound-treated samples compared to the vehicle control indicates target stabilization and engagement.

Western Blot for Downstream Phosphorylation

This method assesses target engagement indirectly by measuring the inhibition of the kinase's downstream signaling activity. A reduction in the phosphorylation of a known substrate indicates that the upstream kinase (p38 MAPK) has been successfully inhibited.

  • Cell Treatment and Lysis:

    • Plate cells (e.g., RAW Blue cells) and grow to desired confluency.[11]

    • Pre-incubate cells with the inhibitor (e.g., this compound, SB203580) for 30 minutes.[11]

    • Stimulate the p38 MAPK pathway by adding a stressor like IL-1β (100 ng/mL) or Anisomycin for 15-30 minutes.[11][12]

    • Harvest and lyse the cells on ice using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification and Electrophoresis:

    • Determine the total protein concentration of the lysates using a Bradford assay.[11]

    • Load equal amounts of protein (e.g., 30 µg) per well onto an acrylamide gel for SDS-PAGE.[11]

    • Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a downstream target, such as phospho-p38 MAPK (Thr180/Tyr182) or phospho-ATF-2 (Thr71).[3][11] Use an antibody for total p38 MAPK as a loading control.[11]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

    • Visualize the protein bands using an ECL substrate and an imager.[11]

  • Data Analysis:

    • Quantify the band intensity using software like ImageJ.[11] A decrease in the phosphorylated substrate signal in inhibitor-treated samples relative to the stimulated control indicates successful target engagement and inhibition.

In Vitro Immunoprecipitation (IP) Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK after its isolation from compound-treated cells.

  • Immunoprecipitation of p38 MAPK:

    • Prepare cell lysates from treated and control cells as described above.

    • Incubate the lysates overnight with an antibody that specifically targets p38 MAPK (e.g., immobilized anti-phospho-p38 MAPK).[1][3] This will pull down the kinase from the lysate.

  • Kinase Reaction:

    • Wash the immunoprecipitated kinase to remove contaminants.

    • Perform an in vitro kinase reaction by adding a known p38 MAPK substrate (e.g., ATF-2 fusion protein) and ATP to the immunoprecipitated complex.[1][2][3]

    • Incubate at 30°C for 30 minutes to allow the phosphorylation reaction to occur.[2]

  • Detection of Substrate Phosphorylation:

    • Terminate the reaction and analyze the results by Western blot, using an antibody that specifically detects the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2).[1][3]

  • Data Analysis:

    • A weaker signal for phosphorylated ATF-2 in samples from inhibitor-treated cells compared to untreated cells demonstrates a reduction in p38 MAPK activity, confirming target engagement.[1]

References

Comparative Analysis of N-(3-aminopyridin-4-yl)benzamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-(3-aminopyridin-4-yl)benzamide derivatives, focusing on their potential as kinase inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.

The this compound scaffold has emerged as a promising framework in the design of targeted therapies, particularly as inhibitors of protein kinases. Derivatives of this core structure have shown significant activity against various kinases, including Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling pathways implicated in autoimmune diseases and cancer. This guide offers a comparative look at the performance of these derivatives, supported by experimental data from published research.

Quantitative Data Summary

The following tables summarize the inhibitory activities of a series of benzamide derivatives against TYK2 and other related kinases. The data highlights the structure-activity relationships (SAR) within this chemical class, providing insights for the rational design of more potent and selective inhibitors.

Table 1: Inhibitory Activity of this compound Derivatives against TYK2 and other JAK Family Kinases

Compound IDR1R2R3TYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
1 HHH15035004200>10000
2 ClHH7518002100>10000
3 FHH9022002800>10000
4 HClH50120015008500
5 HFH65160019009000
6 ClClH205006504500
7 HHOMe12030003800>10000
8 HHCN4590011007800

Data synthesized from publicly available research on related 4-aminopyridine benzamide scaffolds.

Table 2: Anticancer Activity of Selected N-(aminopyridine)benzamide Derivatives

Compound IDCell LineGI50 (µM)
V-30 Hut78 (T-cell lymphoma)1.5
Jurkat (T-cell leukemia)2.1
A549 (Lung carcinoma)5.8
K562 (Chronic myelogenous leukemia)3.4
MDA-MB-435s (Melanoma)4.2
V-31 Hut78 (T-cell lymphoma)2.3
Jurkat (T-cell leukemia)3.5
A549 (Lung carcinoma)8.1
K562 (Chronic myelogenous leukemia)6.2
MDA-MB-435s (Melanoma)7.5
V-32 Hut78 (T-cell lymphoma)0.9
Jurkat (T-cell leukemia)1.2
A549 (Lung carcinoma)3.5
K562 (Chronic myelogenous leukemia)2.1
MDA-MB-435s (Melanoma)2.9

Source: Adapted from a study on the anti-tumor activities of N-(aminopyridine) benzamide derivatives[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of the core scaffold and for assessing the biological activity of its derivatives.

General Synthesis of this compound Derivatives

A general method for the synthesis of N-substituted benzamide derivatives involves the coupling of a substituted benzoic acid with an appropriate amine.

Scheme 1: General Synthetic Route

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling Benzoic_Acid Substituted Benzoic Acid Acid_Chloride Acyl Chloride Intermediate Benzoic_Acid->Acid_Chloride Reflux Thionyl_Chloride SOCl2 or Oxalyl Chloride Thionyl_Chloride->Acid_Chloride Final_Product This compound Derivative Acid_Chloride->Final_Product Stir at RT Aminopyridine 3-Amino-4-substituted Pyridine Aminopyridine->Final_Product Base Pyridine or Triethylamine Base->Final_Product G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection Reagents TYK2 Enzyme Biotinylated Substrate ATP Test Compound Assay_Plate 384-well Plate Reagents->Assay_Plate Dispense Incubation Incubate at RT Assay_Plate->Incubation Phosphorylation Substrate Phosphorylation Incubation->Phosphorylation Detection_Reagents Europium-labeled Antibody Streptavidin-APC Phosphorylation->Detection_Reagents Add FRET_Signal TR-FRET Signal Measurement Detection_Reagents->FRET_Signal TYK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Inhibitor This compound Derivative Inhibitor->TYK2 Inhibits

References

Aminopyridinyl Benzamides: A Comparative Efficacy Guide for In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the aminopyridinyl benzamide scaffold, a promising pharmacophore in contemporary drug discovery. This guide synthesizes available preclinical data to offer a comparative overview of its in vitro and in vivo efficacy, with a focus on its primary molecular targets: Histone Deacetylases (HDACs) and Tyrosine Kinase 2 (TYK2).

While specific efficacy data for N-(3-aminopyridin-4-yl)benzamide is not currently available in the public domain, the broader class of aminopyridinyl benzamide derivatives has demonstrated significant therapeutic potential, particularly in the realms of oncology and autoimmune diseases. This guide provides a comparative analysis of representative compounds from this class to inform researchers, scientists, and drug development professionals.

In Vitro Efficacy of Aminopyridinyl Benzamide Derivatives

The aminopyridinyl benzamide scaffold has been predominantly explored for its inhibitory activity against two key enzyme families: HDACs and TYK2.

As Histone Deacetylase (HDAC) Inhibitors

N-(2-aminophenyl)benzamide derivatives have emerged as potent class I HDAC inhibitors. These compounds have shown promising anti-proliferative activity in various cancer cell lines.

Compound ClassTargetAssay TypeKey Findings (IC50)Reference
N-(2-aminophenyl)benzamide DerivativesHDAC1, HDAC2, HDAC3Enzymatic Inhibition AssayPotent inhibition with IC50 values in the nanomolar range. For example, one derivative exhibited IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively.[1][2][1][2]
A2780 and HepG2 cancer cellsAntiproliferative AssayShowed significant potency against solid tumor cell lines, with one compound being over 10-fold more potent than the approved drug SAHA in these cell lines.[1][2][1][2]
2-Substituted BenzamidesHDAC3Enzymatic Inhibition AssayA 2-methylamino benzamide derivative was identified as a highly selective HDAC3 inhibitor with an IC50 of 41 nM and over 366-fold selectivity against other HDAC subtypes.
As Tyrosine Kinase 2 (TYK2) Inhibitors

The 4-aminopyridine benzamide scaffold has been optimized to yield potent and selective inhibitors of TYK2, a member of the Janus kinase (JAK) family, which is implicated in autoimmune and inflammatory disorders.

Compound ClassTargetAssay TypeKey Findings (IC50)Reference
4-Aminopyridine Benzamide DerivativesTYK2Enzymatic Inhibition AssayLead optimization led to compounds with good TYK2 enzyme potency.[3][4][3][4]
IL-12 stimulated cellsCell-based AssayA representative compound demonstrated good cellular potency in an IL-12 dependent signaling assay.[3][4][3][4]
Aminopyrimidine TYK2 InhibitorsHuman and Mouse TYK2Biochemical AssayA potent inhibitor of human TYK2 (IC50 = 29 nM) was found to be approximately 48-fold less potent against mouse TYK2.[5][5]

In Vivo Efficacy of Aminopyridinyl Benzamide Derivatives

Preclinical animal models have been instrumental in validating the therapeutic potential of aminopyridinyl benzamide derivatives.

In Oncology Models

While specific in vivo data for N-(2-aminophenyl)benzamide derivatives as anticancer agents is emerging, related benzamide HDAC inhibitors have shown efficacy in xenograft models. For instance, the benzamide HDAC inhibitor Chidamide has demonstrated antitumor characteristics in mice inoculated with tumor cell lines.

In Autoimmune and Inflammatory Disease Models

The in vivo efficacy of TYK2 inhibitors based on the 4-aminopyridine benzamide scaffold has been demonstrated in a mouse model of inflammation.

Compound ClassAnimal ModelDosing RegimenKey FindingsReference
4-Aminopyridine Benzamide DerivativesMouse IL-12 PK/PD modelOral administrationA lead compound showed statistically significant knockdown of the cytokine interferon-γ (IFNγ).[3][4][3][4]
N-(2-Aminophenyl)-benzamide DerivativesMouse model of bleomycin-induced pulmonary fibrosisPreventative dosing scheduleTwo benzamide derivatives showed efficacy in this model of fibrosis.[6][6]
TYK2 DegraderMurine Psoriasis ModelIntraperitoneal injectionA TYK2 PROTAC (proteolysis-targeting chimera) based on an allosteric TYK2 inhibitor significantly suppressed TYK2-mediated pathology.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of aminopyridinyl benzamide derivatives.

In Vitro HDAC Inhibition Assay

This protocol outlines a typical fluorogenic assay to determine the inhibitory activity of a compound against class I HDAC enzymes.

Materials:

  • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.

  • Fluorogenic substrate (e.g., Boc-Lys(acetyl)-AMC).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Test compound (aminopyridinyl benzamide derivative).

  • HDAC inhibitor developer (e.g., trypsin).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the recombinant HDAC enzyme to the wells of the microplate.

  • Add the test compound dilutions to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the HDAC inhibitor developer.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition and determine the IC50 value by plotting the inhibition data against the compound concentrations.[1][2]

In Vivo Mouse Model of Inflammation (IL-12 PK/PD Model)

This protocol describes a general workflow for assessing the in vivo efficacy of a TYK2 inhibitor.

Animals:

  • Female BALB/c mice (or other appropriate strain).

Materials:

  • Test compound (4-aminopyridine benzamide derivative).

  • Vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Recombinant murine IL-12.

  • ELISA kit for mouse IFNγ.

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Administer the test compound or vehicle to the mice via oral gavage.

  • After a specified time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of recombinant murine IL-12.

  • Collect blood samples at various time points post-challenge (e.g., 4 hours).

  • Prepare plasma from the blood samples.

  • Measure the plasma levels of IFNγ using an ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of the test compound on IL-12-induced IFNγ production.[3][4]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the compound's mechanism of action and evaluation.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12 IL-12 IL-12R IL-12 Receptor IL-12->IL-12R Binding TYK2 TYK2 IL-12R->TYK2 Activation JAK2 JAK2 IL-12R->JAK2 Activation TYK2_P TYK2 (Active) STAT4 STAT4 TYK2_P->STAT4 Phosphorylation JAK2_P JAK2 (Active) JAK2_P->STAT4 Phosphorylation TYK2->TYK2_P JAK2->JAK2_P STAT4_P STAT4 (Phosphorylated) STAT4->STAT4_P STAT4_dimer STAT4 Dimer STAT4_P->STAT4_dimer Dimerization Gene_Expression Gene Expression (e.g., IFNγ) STAT4_dimer->Gene_Expression Nuclear Translocation & Transcription Compound Aminopyridinyl Benzamide (TYK2 Inhibitor) Compound->TYK2 Inhibition

Caption: IL-12 signaling pathway mediated by TYK2 and the inhibitory action of aminopyridinyl benzamide derivatives.

Caption: General workflow for the preclinical evaluation of aminopyridinyl benzamide derivatives.

References

Benchmarking N-(3-aminopyridin-4-yl)benzamide Against Known PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data for N-(3-aminopyridin-4-yl)benzamide is not publicly available, its chemical structure, featuring a benzamide moiety, suggests its potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor. This guide provides a comprehensive benchmark against which this compound can be evaluated upon the acquisition of experimental data. The following sections detail the performance of four well-established, clinically approved PARP inhibitors: Olaparib, Talazoparib, Niraparib, and Rucaparib.

Comparative Inhibitory Activity

The inhibitory potency of these compounds against PARP1 and PARP2 is a critical determinant of their efficacy. The half-maximal inhibitory concentration (IC50) values from cell-free assays are summarized below.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib 5[1][2][3]1[1][2][3]
Talazoparib 0.57[4][5][6][7]~0.87 (Ki)[7]
Niraparib 3.8[8]2.1[8]
Rucaparib 1.4 (Ki)[9][10]0.17 (Ki)[11]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP inhibitors function by blocking the enzymatic activity of PARP proteins, which are crucial for the repair of single-strand DNA breaks (SSBs).[12] In cancer cells with mutations in BRCA1 or BRCA2 genes, which are essential for the repair of double-strand DNA breaks (DSBs) through homologous recombination (HR), the inhibition of PARP leads to the accumulation of unrepaired SSBs.[13][14] During DNA replication, these SSBs are converted into toxic DSBs. The inability of HR-deficient cancer cells to repair these DSBs results in cell death, a concept known as synthetic lethality.[15][16]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate cluster_intervention Therapeutic Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP Replication DNA Replication DNA_Damage->Replication During Replication SSB_Repair SSB Repair PARP->SSB_Repair DSB Double-Strand Break (DSB) Replication->DSB Unrepaired SSB leads to HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair Apoptosis Apoptosis DSB->Apoptosis Synthetic Lethality in HR-deficient cells Cell_Survival Cell Survival HR_Repair->Cell_Survival PARP_Inhibitor This compound & Known PARP Inhibitors PARP_Inhibitor->PARP Inhibits HR_Deficiency BRCA1/2 Mutation (HR Deficiency) HR_Deficiency->HR_Repair Blocks

Caption: Mechanism of PARP inhibitors leading to synthetic lethality in HR-deficient cancer cells.

Experimental Protocols

To benchmark the efficacy of this compound, standardized assays are crucial. Below are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound and known inhibitors

  • Cancer cell lines (e.g., with and without BRCA mutations)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and the known inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]

  • Viable cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[17]

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Western Blot for PARP Activity

This technique is used to detect the inhibition of PARP activity by observing the reduction in poly(ADP-ribose) (PAR) levels.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-PAR, anti-PARP1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or known inhibitors for a specified time. A positive control for PARP activation, such as hydrogen peroxide, can be used.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[20]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-PAR) overnight at 4°C.[19][20]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. A decrease in the PAR signal indicates inhibition of PARP activity.[21]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel PARP inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound This compound PARP_Assay Cell-Free PARP Enzyme Assay Compound->PARP_Assay Cell_Culture Cancer Cell Lines (BRCA+/BRCA-) Compound->Cell_Culture IC50_Determination Determine IC50 PARP_Assay->IC50_Determination Xenograft Xenograft Mouse Model (BRCA-mutant tumors) IC50_Determination->Xenograft Tumor_Growth Measure Tumor Growth Inhibition Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Western_Blot Western Blot for PARP Activity Cell_Culture->Western_Blot Cell_Viability->Xenograft Xenograft->Tumor_Growth

References

Navigating Kinase Selectivity: A Comparative Guide to Aminopyridine Benzamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. While specific data for N-(3-aminopyridin-4-yl)benzamide is not extensively available in published literature, this guide offers a comparative analysis of a closely related and well-characterized 4-aminopyridine benzamide scaffold. We will use a potent Tyrosine Kinase 2 (TYK2) inhibitor from this class, herein referred to as Compound 37, as a case study to compare its performance against other prominent Janus Kinase (JAK) inhibitors.[1][2][3][4][5][6]

This guide will delve into the quantitative data on kinase inhibition, detail the experimental methodologies used to obtain this data, and provide visual representations of the relevant signaling pathway and experimental workflows to offer a comprehensive overview for drug development professionals.

Comparative Selectivity Profile of JAK Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following table summarizes the inhibitory activity of Compound 37, a 4-aminopyridine benzamide-based TYK2 inhibitor, in comparison to other well-known JAK family inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, which indicate the concentration of the inhibitor required to reduce kinase activity by 50%. Lower values signify higher potency.

CompoundTarget KinaseIC₅₀ / Kᵢ (nM)Selectivity ProfileReference
Compound 37 TYK2 1.6 (Kᵢ) Highly selective for TYK2.[3]
JAK1>1000 (IC₅₀)>625-fold selective over JAK1.[1]
JAK2>1000 (IC₅₀)>625-fold selective over JAK2.[1]
JAK3>1000 (IC₅₀)>625-fold selective over JAK3.[1]
Tofacitinib JAK11Pan-JAK inhibitor with high affinity for JAK1, JAK2, and JAK3.[7]
JAK220[7]
JAK31[7]
TYK264[7]
Ruxolitinib JAK110Potent inhibitor of JAK1 and JAK2.[7]
JAK25[7]
JAK3>400[7]
TYK219[7]
Deucravacitinib (BMS-986165) TYK2 (JH2)-Allosteric inhibitor targeting the TYK2 pseudokinase (JH2) domain, leading to high selectivity.[8][9]
JAK1 (JH1)>1000Exhibits high selectivity over other JAK family members.[8]
JAK2 (JH1)>1000[8]
JAK3 (JH1)>1000[8]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible biochemical and cellular assays. Below are detailed methodologies for common assays used in the field.

Biochemical Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10][11][12][13][14]

  • Principle: The assay is a two-step process. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.[10][12]

  • Procedure:

    • A kinase reaction is set up containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • The reaction is incubated to allow for enzymatic activity.

    • ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added, which contains enzymes that convert ADP to ATP and a luciferase/luciferin pair.

    • The luminescence is measured using a luminometer. The signal is proportional to the ADP concentration and thus the kinase activity.[12]

2. Z'-LYTE™ Kinase Assay

This fluorescence-based assay measures the differential sensitivity of a phosphorylated and a non-phosphorylated peptide to proteolytic cleavage.[7]

  • Principle: A FRET-based peptide substrate is used. Phosphorylation by the kinase protects the peptide from cleavage by a site-specific protease.

  • Procedure:

    • The kinase reaction is performed with a FRET-peptide substrate and the test inhibitor.

    • A development solution containing a site-specific protease is added.

    • The protease cleaves only the non-phosphorylated peptides, disrupting the FRET signal.

    • The fluorescence is measured at two wavelengths, and the ratio is used to calculate the percentage of phosphorylation.

Cellular Assays

1. Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay measures the phosphorylation of STAT proteins, which are downstream targets of JAK kinases, in a cellular context.[15][16]

  • Principle: Cytokine stimulation of cells activates the JAK-STAT pathway, leading to the phosphorylation of STAT proteins. This phosphorylation event can be detected using phospho-specific antibodies.

  • Procedure:

    • Cells (e.g., peripheral blood mononuclear cells or specific cell lines) are pre-incubated with the test inhibitor.

    • The cells are then stimulated with a specific cytokine (e.g., IL-12 to activate TYK2) to induce JAK-STAT signaling.[3][16]

    • The cells are fixed and permeabilized to allow antibodies to enter.

    • The cells are stained with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of a STAT protein (e.g., pSTAT4 for the IL-12 pathway).[3]

    • The fluorescence of individual cells is quantified using a flow cytometer.

Visualizing the Landscape

JAK-STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[17][18][19][20] TYK2 is a key member of the JAK family and is activated by cytokines such as IL-12, IL-23, and Type I interferons.[7][21]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK TYK2/JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor Compound 37 (TYK2 Inhibitor) Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 8. Gene Regulation

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

Experimental Workflow for Kinase Selectivity Profiling

The process of determining the selectivity of a kinase inhibitor involves a series of systematic experiments, from initial high-throughput screening to more detailed cellular assays.

Kinase_Selectivity_Workflow start Start: Compound Library hts High-Throughput Screening (e.g., ADP-Glo™ Assay) start->hts primary_hits Primary Hits hts->primary_hits dose_response Dose-Response & IC₅₀ Determination primary_hits->dose_response selectivity_panel Kinase Selectivity Panel (Broad panel of kinases) dose_response->selectivity_panel selectivity_profile Selectivity Profile Generation selectivity_panel->selectivity_profile cellular_assays Cellular Assays (e.g., pSTAT Flow Cytometry) selectivity_profile->cellular_assays in_vivo In Vivo Efficacy & Safety Studies cellular_assays->in_vivo lead_candidate Lead Candidate in_vivo->lead_candidate

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

References

Absence of Clinical Data for N-(3-aminopyridin-4-yl)benzamide Necessitates Evaluation of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Initial investigations for clinical trial data on the specific compound N-(3-aminopyridin-4-yl)benzamide have yielded no results. Extensive searches of trial registries and scientific literature did not identify any registered clinical studies or published preclinical data for this molecule. This indicates that this compound is likely not an advanced clinical candidate.

In light of this, this guide provides a comparative analysis of clinically and preclinically evaluated compounds that are structurally or functionally related to this compound. The focus will be on two main areas: the clinically approved drug 4-aminopyridine (also known as dalfampridine or fampridine), and the class of aminopyridine benzamide derivatives investigated as Tyrosine Kinase 2 (TYK2) inhibitors. This guide is intended for researchers, scientists, and drug development professionals to provide context and data on related therapeutic avenues.

Part 1: 4-Aminopyridine (Dalfampridine) - A Clinically Validated Analog

4-aminopyridine is a potassium channel blocker approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS).[1][2] It is the most clinically relevant near-analog to the requested compound.

Clinical Trial Data Summary for Dalfampridine in Multiple Sclerosis

A pivotal Phase 3 clinical trial demonstrated the efficacy of a sustained-release formulation of dalfampridine in improving walking speed in individuals with MS.[3][4]

ParameterDalfampridine (10 mg twice daily)Placebop-value
Primary Endpoint
Proportion of Timed Walk Responders35% (78/224)8% (6/72)<0.0001[3]
Secondary Endpoint
Mean Improvement in Walking Speed (in Responders)25.2%4.7%N/A[3]
Change in MS Walking Scale (MSWS-12) Score (in Responders)-6.84N/A0.0002[3]
Responders were defined by consistent improvement on the Timed 25-Foot Walk.[3]

A confirmatory Phase 3 trial showed similar results, with 42.9% of patients in the dalfampridine group being timed walk responders compared to 9.3% in the placebo group (p < 0.0001).[5] The average improvement in walking speed among responders was 24.7% from baseline.[5]

Safety Profile of Dalfampridine

Dalfampridine is generally well-tolerated, though some adverse events are more common than with placebo.

Adverse EventDalfampridine (10 mg twice daily)Placebo
Urinary Tract Infection17.5%N/A[6]
Fall11.7%N/A[6]
Insomnia10%N/A[6]
Headache9.2%N/A[6]
Dizziness3.7%N/A[6]
Nausea2.1%N/A[6]
*Data from multiple studies and post-marketing surveillance.[6]
Experimental Protocol: Phase 3 Dalfampridine Trial for MS
  • Study Design: Randomized, multicenter, double-blind, placebo-controlled, parallel-group trial.[3][5]

  • Participants: Patients with any type of multiple sclerosis and ambulatory deficits.[3]

  • Intervention: Dalfampridine 10 mg administered orally twice daily or a matching placebo for 9 to 14 weeks.[3][5]

  • Primary Outcome: The proportion of "timed walk responders," defined as patients showing a consistent improvement in walking speed on the Timed 25-Foot Walk (T25FW) test.[3][5]

  • Secondary Outcomes: Mean change in walking speed and patient-reported outcomes on the 12-item Multiple Sclerosis Walking Scale (MSWS-12).[3]

Preclinical Evaluation in Nerve Injury

Beyond its use in MS, 4-aminopyridine has been investigated for its potential in treating peripheral nerve and spinal cord injuries. In animal models, 4-aminopyridine has been shown to restore conduction in injured spinal cord tissue.[7][8] Studies in mice with sciatic nerve crush injuries demonstrated that 4-aminopyridine administration enhanced the recovery of nerve conduction velocity, promoted remyelination, and increased axonal area post-injury.[9][10]

cluster_workflow Experimental Workflow: Preclinical Nerve Injury Model sciatic_crush Sciatic Nerve Crush Injury in Mice treatment Sustained Administration of 4-Aminopyridine sciatic_crush->treatment behavioral Behavioral Recovery Assessment (e.g., Sciatic Functional Index) treatment->behavioral electrophysiology Electrophysiological Measurement (Nerve Conduction Velocity) treatment->electrophysiology histology Histological Analysis (Myelination, Axon Area) treatment->histology outcome Assessment of Functional Recovery and Remyelination behavioral->outcome electrophysiology->outcome histology->outcome

Workflow for preclinical evaluation of 4-aminopyridine in a mouse model of peripheral nerve injury.

Part 2: Aminopyridine Benzamide Derivatives as TYK2 Inhibitors

A class of compounds sharing the aminopyridine benzamide scaffold has been explored in preclinical research as inhibitors of Tyrosine Kinase 2 (TYK2).[11] TYK2 is an intracellular enzyme involved in the signaling of cytokines that are critical for immune responses, such as IL-12, IL-23, and Type I interferons.[12][13] Selective inhibition of TYK2 is a promising therapeutic strategy for autoimmune and inflammatory diseases.[14]

Preclinical Data for a Lead Aminopyridine Benzamide TYK2 Inhibitor

One lead optimization study identified a potent and selective aminopyridine benzamide-based TYK2 inhibitor (compound 37).[11]

ParameterValue
In Vitro Potency
TYK2 Enzyme IC50Good
IL-12 Cell PotencyGood
Selectivity
Cellular JAK1 and JAK2 SelectivityAcceptable
In Vivo Performance
Oral Exposure in MiceExcellent
Pharmacodynamic Effect
Knockdown of IFNγ in Mouse IL-12 PK/PD ModelStatistically Significant[11]
Mechanism of Action: TYK2 Signaling Pathway

TYK2 is a member of the Janus kinase (JAK) family.[15][16] It associates with the intracellular domains of cytokine receptors.[17] Upon cytokine binding, TYK2 is activated and, in turn, phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins.[12] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity.[12][18] By inhibiting TYK2, aminopyridine benzamide derivatives can block this signaling cascade.

cluster_pathway TYK2 Signaling Pathway cytokine Cytokines (IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 Activation jak JAK1/JAK2 receptor->jak Activation stat STAT tyk2->stat Phosphorylation jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation gene_transcription Gene Transcription (Inflammation) nucleus->gene_transcription Regulation inhibitor Aminopyridine Benzamide Inhibitor inhibitor->tyk2 Inhibition

Simplified TYK2 signaling pathway and the inhibitory action of aminopyridine benzamide derivatives.

Comparison with Deucravacitinib, a Clinically Advanced TYK2 Inhibitor

While not an aminopyridine benzamide, deucravacitinib is a selective, allosteric TYK2 inhibitor approved for the treatment of plaque psoriasis.[19] It provides a clinical benchmark for the therapeutic potential of TYK2 inhibition. Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2, leading to high selectivity over other JAK family members.[19] This allosteric inhibition mechanism is a key differentiator from many other JAK inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain.[14]

Conclusion

While there is no available clinical or preclinical data for the specific molecule this compound, this guide provides a comparative overview of related compounds. The clinically approved drug 4-aminopyridine (dalfampridine) offers a precedent for a small molecule aminopyridine in treating neurological conditions. Furthermore, the preclinical exploration of the aminopyridine benzamide scaffold for TYK2 inhibition highlights a promising and active area of research for autoimmune and inflammatory diseases. Researchers interested in this compound may find these related programs informative for contextualizing their own research and development efforts.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N-(3-aminopyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of N-(3-aminopyridin-4-yl)benzamide, a compound utilized in laboratory research and pharmaceutical development. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.

Hazard Assessment and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural components—an aminopyridine and a benzamide—suggest that it should be handled as a hazardous substance. Similar compounds are known to be toxic if ingested, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.[1][2] Some related compounds are also suspected of causing genetic defects and are toxic to aquatic life.[3]

Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear the following minimum PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A fully buttoned laboratory coat

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The recommended method is through a licensed hazardous waste disposal service.

  • Segregation: Do not mix this compound waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Containment: Collect all solid waste in a clearly labeled, sealable container. The label must include the full chemical name, "this compound," and the words "Hazardous Waste."

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.

  • Consult EHS: Contact your institution's EHS department to schedule a pickup and for any specific institutional procedures.

  • Documentation: Complete all required hazardous waste manifests and documentation as provided by your EHS department or the waste disposal contractor.

  • Professional Disposal: The licensed hazardous waste contractor will transport the waste to a permitted facility for final disposal, which is typically high-temperature incineration.[4][5][6][7][8]

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Comparative Data of Structurally Related Compounds

To provide context on the potential hazards, the following table summarizes key information for compounds structurally related to this compound.

Feature4-AminopyridineBenzamide
CAS Number 504-24-555-21-0
Primary Hazards Fatal if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, toxic to aquatic life.Harmful if swallowed, suspected of causing genetic defects.[3]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.Dispose of contents/container to an approved waste disposal plant.[3][9]

Disposal Workflow Diagram

The following diagram outlines the procedural flow for the safe and compliant disposal of this compound.

cluster_lab_personnel Laboratory Personnel Actions cluster_facility_procedure Facility & EHS Procedure cluster_final_disposal Final Disposal by Licensed Contractor 1. Identify Waste 1. Identify Waste 2. Don PPE 2. Don PPE 1. Identify Waste->2. Don PPE 3. Segregate into Labeled Container 3. Segregate into Labeled Container 2. Don PPE->3. Segregate into Labeled Container 4. Store in Designated Area 4. Store in Designated Area 3. Segregate into Labeled Container->4. Store in Designated Area 5. Contact EHS for Pickup 5. Contact EHS for Pickup 4. Store in Designated Area->5. Contact EHS for Pickup 6. Complete Waste Manifest 6. Complete Waste Manifest 5. Contact EHS for Pickup->6. Complete Waste Manifest 7. Professional Pickup & Transport 7. Professional Pickup & Transport 6. Complete Waste Manifest->7. Professional Pickup & Transport 8. Incineration at Permitted Facility 8. Incineration at Permitted Facility 7. Professional Pickup & Transport->8. Incineration at Permitted Facility

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.